Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-amino-1-benzylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLQEBUAGDFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388825 | |
| Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57611-57-1 | |
| Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Molecular Structure: A Technical Guide to Methyl 4-amino-1-benzylpiperidine-4-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-amino-1-benzylpiperidine-4-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a proposed synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally related compounds. This document serves as a robust resource for the synthesis and characterization of this and similar 4-aminopiperidine derivatives.
Molecular Identity
This compound is a piperidine derivative featuring a benzyl group at the 1-position, and both an amino group and a methyl carboxylate group at the 4-position.
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 180433-79-6 (predicted) |
Below is a diagram of the molecular structure of this compound.
Caption: Molecular Structure of the target compound.
Proposed Synthesis
A viable and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-1-benzylpiperidine-4-carboxylic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthesis workflow.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-1-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
Predicted Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from structurally similar compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | m | 5H | Ar-H (benzyl) |
| ~ 3.65 | s | 3H | -COOCH ₃ |
| ~ 3.50 | s | 2H | -CH ₂-Ph |
| ~ 2.80 - 2.70 | m | 2H | Piperidine H -2e, H -6e |
| ~ 2.40 - 2.30 | m | 2H | Piperidine H -2a, H -6a |
| ~ 2.00 - 1.90 | m | 2H | Piperidine H -3e, H -5e |
| ~ 1.70 - 1.60 | m | 2H | Piperidine H -3a, H -5a |
| ~ 1.50 | br s | 2H | -NH ₂ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 176.0 | C =O (ester) |
| ~ 138.0 | Ar-C (quaternary, benzyl) |
| ~ 129.0 | Ar-C H (benzyl) |
| ~ 128.5 | Ar-C H (benzyl) |
| ~ 127.0 | Ar-C H (benzyl) |
| ~ 63.0 | -C H₂-Ph |
| ~ 55.0 | C -4 (quaternary, piperidine) |
| ~ 52.0 | -COOC H₃ |
| ~ 50.0 | C -2, C -6 (piperidine) |
| ~ 35.0 | C -3, C -5 (piperidine) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium to strong | C-H stretch (aliphatic) |
| 1735 - 1725 | Strong, sharp | C=O stretch (ester) |
| 1600, 1495, 1450 | Medium to weak | C=C stretch (aromatic ring) |
| 1250 - 1150 | Strong | C-O stretch (ester) |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Interpretation |
| 248 | [M]⁺ (Molecular Ion) |
| 189 | [M - COOCH₃]⁺ |
| 157 | [M - CH₂Ph]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The following diagram illustrates the predicted fragmentation pathway in mass spectrometry.
In-Depth Technical Guide: Physicochemical Properties of Methyl 4-amino-1-benzylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Its structural scaffold, featuring a 4-amino-4-carboxy-piperidine core with a benzyl group on the ring nitrogen, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed representative protocol for its synthesis, and an exploration of its potential biological significance based on related structures.
Physicochemical Properties
Due to the limited availability of experimental data in peer-reviewed literature, the following tables summarize a combination of basic identifiers and computationally predicted physicochemical properties for this compound. These predicted values offer valuable insights for researchers in planning experiments and understanding the compound's behavior.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 57611-57-1[1] |
| Molecular Formula | C₁₄H₂₀N₂O₂[2] |
| Molecular Weight | 248.32 g/mol [2] |
| Canonical SMILES | COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N |
| InChI Key | BGPXGJBQGJHCGN-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 55.4 Ų |
| Formal Charge | 0 |
| Complexity | 289 |
| pKa (most basic) | 8.8 (Amine) |
| pKa (most acidic) | Not Applicable |
Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.
Synthesis and Experimental Protocols
The synthesis involves three main stages:
-
Formation of the 4-amino-4-cyano-piperidine intermediate via a Strecker synthesis.
-
Hydrolysis of the nitrile to the corresponding 4-amino-4-carboxylic acid.
-
Esterification of the carboxylic acid to yield the final methyl ester product.
Experimental Workflow Diagram
Caption: A representative synthetic pathway from 1-benzyl-4-piperidone.
Detailed Methodologies
Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile (Strecker Synthesis)
The Strecker synthesis is a classic method for preparing α-amino nitriles from ketones or aldehydes.[3][4][5]
-
Materials:
-
1-Benzyl-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is added to a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in ethanol.
-
A solution of potassium cyanide (1.2 equivalents) in water is then added dropwise to the mixture at room temperature. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-amino-1-benzylpiperidine-4-carbonitrile.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis of 4-Amino-1-benzylpiperidine-4-carbonitrile
The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions.
-
Materials:
-
4-Amino-1-benzylpiperidine-4-carbonitrile
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
The crude 4-amino-1-benzylpiperidine-4-carbonitrile is suspended in concentrated hydrochloric acid.
-
The mixture is heated to reflux and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a sodium hydroxide solution to precipitate the amino acid.
-
The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-amino-1-benzylpiperidine-4-carboxylic acid.
-
Step 3: Esterification of 4-Amino-1-benzylpiperidine-4-carboxylic acid (Fischer Esterification)
The final step is the esterification of the carboxylic acid with methanol, typically catalyzed by a strong acid.[6][7][8]
-
Materials:
-
4-Amino-1-benzylpiperidine-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure:
-
4-Amino-1-benzylpiperidine-4-carboxylic acid is suspended in anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.
-
The mixture is heated to reflux and stirred for 8-16 hours.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.
-
The final product can be purified by column chromatography.
-
Potential Biological Significance
While specific biological activity data for this compound is not currently available, the 1-benzylpiperidine scaffold is a well-known pharmacophore present in a variety of biologically active molecules. Derivatives of 1-benzylpiperidine have been investigated for a range of therapeutic applications, including:
-
Acetylcholinesterase (AChE) Inhibition: Some 1-benzylpiperidine derivatives have shown potent inhibitory activity against acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[9]
-
Antimicrobial and Antifungal Activity: The piperidine nucleus is a common feature in many antimicrobial and antifungal agents.[10][11]
-
Central Nervous System (CNS) Activity: The lipophilic nature of the benzyl group can facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing CNS-acting drugs.
The presence of the 4-amino and 4-methoxycarbonyl groups provides additional points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets.
Logical Relationship of the Core Structure
Caption: Relationship between the core structure and its potential bioactivity.
Conclusion
This compound is a chemical entity with significant potential as a building block in the development of novel therapeutic agents. While experimental data on its physicochemical properties and biological activities are scarce, this guide provides a solid foundation for researchers by presenting predicted properties and a detailed, plausible synthetic route. The structural features of this compound suggest that it is a promising starting point for the exploration of new chemical space in drug discovery. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted.
References
- 1. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. 57611-57-1 | CAS DataBase [m.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. aklectures.com [aklectures.com]
- 7. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
A Technical Guide to the Predicted ¹H NMR Spectral Analysis of Methyl 4-amino-1-benzylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental spectral data for this specific molecule in the public domain, this guide synthesizes a predicted spectrum based on the analysis of structurally similar compounds. The document outlines the theoretical chemical shifts, multiplicities, and coupling constants for each proton in the molecule. It also includes a standardized experimental protocol for acquiring such a spectrum, alongside visual aids generated using Graphviz to illustrate the molecular structure with proton assignments and a general workflow for NMR spectral analysis. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and analytical chemistry.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known spectral data of analogous compounds, including 4-amino-1-benzylpiperidine, methyl 1-benzylpiperidine-4-carboxylate, and other substituted piperidine derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | 7.25 - 7.40 | Multiplet (m) | 2H | - |
| H-3', H-4', H-5' (Aromatic) | 7.20 - 7.35 | Multiplet (m) | 3H | - |
| H-7' (Benzyl CH₂) | 3.55 | Singlet (s) | 2H | - |
| H-2, H-6 (Piperidine, axial) | 2.80 - 2.95 | Multiplet (m) | 2H | - |
| H-2, H-6 (Piperidine, equatorial) | 2.10 - 2.25 | Multiplet (m) | 2H | - |
| H-3, H-5 (Piperidine, axial) | 1.90 - 2.05 | Multiplet (m) | 2H | - |
| H-3, H-5 (Piperidine, equatorial) | 1.60 - 1.75 | Multiplet (m) | 2H | - |
| -NH₂ (Amino) | 1.50 | Broad Singlet (br s) | 2H | - |
| -OCH₃ (Methyl Ester) | 3.70 | Singlet (s) | 3H | - |
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
2.2. Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 - 2.0 seconds
-
Pulse Width: 90°
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.
Visualizations
3.1. Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the predicted proton assignments.
Caption: Molecular structure of this compound.
3.2. Workflow for ¹H NMR Spectral Analysis
The logical flow for analyzing a ¹H NMR spectrum is depicted in the following diagram.
Caption: General workflow for 1H NMR spectral analysis.
Conclusion
This guide provides a comprehensive, albeit predicted, ¹H NMR spectral analysis of this compound. The tabulated data, experimental protocols, and visual diagrams are designed to aid researchers in the identification and characterization of this compound and its derivatives. While the predicted data serves as a strong theoretical baseline, it is imperative to confirm these findings with experimental data upon synthesis and purification of the compound. The methodologies and analytical workflow presented herein are fundamental to the structural elucidation of organic molecules and are broadly applicable in the field of drug discovery and development.
Technical Guide: 13C NMR Analysis of Substituted Piperidine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the acquisition and interpretation of 13C Nuclear Magnetic Resonance (NMR) data for substituted piperidine carboxylates, with a focus on compounds structurally related to Methyl 4-amino-1-benzylpiperidine-4-carboxylate. Due to the limited availability of public data for the specific titular compound, this guide will utilize representative data and methodologies applicable to this class of molecules.
Introduction to 13C NMR in Pharmaceutical Analysis
Carbon-13 (¹³C) NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2][3] In the context of drug development and pharmaceutical sciences, it provides invaluable information regarding the carbon framework of a molecule, including the number of non-equivalent carbons, their hybridization state, and their chemical environment. This information is critical for confirming molecular structure, identifying impurities, and understanding molecular interactions.
Predicted 13C NMR Data for a Representative Piperidine Carboxylate
Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |
| C=O (Ester Carbonyl) | ~175 |
| Quaternary Carbon (C4-piperidine) | ~58 |
| -OCH₃ (Ester Methyl) | ~52 |
| -CH₂- (Piperidine C2, C6) | ~50 |
| -CH₂- (Piperidine C3, C5) | ~35 |
| -CH₂- (Benzyl) | ~63 |
| Aromatic C (Quaternary) | ~138 |
| Aromatic CH (para) | ~127 |
| Aromatic CH (ortho) | ~128 |
| Aromatic CH (meta) | ~129 |
| Aromatic C (Anilino, C1') | ~147 |
| Aromatic CH (Anilino, C2', C6') | ~118 |
| Aromatic CH (Anilino, C3', C5') | ~129 |
| Aromatic CH (Anilino, C4') | ~119 |
Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring ¹³C NMR spectra of piperidine derivatives.
3.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).
3.2 NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's field is "locked" onto the deuterium signal of the solvent.
-
Tuning and Matching: The probe is tuned and matched to the ¹³C frequency to ensure optimal signal transmission and detection.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, longer delays (5 times the longest T1) are necessary.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the chemical shift range of most organic compounds.
-
Acquisition Time (AQ): This is determined by the spectral width and the number of data points.
-
3.3 Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the solvent peak or TMS.
-
Peak Picking: The chemical shifts of the peaks are identified and tabulated.
Workflow for NMR-Based Structure Elucidation
The process of determining a chemical structure from NMR data follows a logical workflow. This can be visualized as a flowchart, as depicted below.
This workflow begins with the acquisition of one- and two-dimensional NMR data, followed by processing and analysis of the spectra. The correlations observed in the 2D NMR experiments are crucial for assembling molecular fragments and proposing a final structure, which is then verified against all available spectral data.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4-amino-1-benzylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, a substituted piperidine derivative of interest in pharmaceutical research. Due to the absence of a publicly available mass spectrum for this specific compound, this guide synthesizes fragmentation principles from analogous structures, including N-benzylpiperidines, 4-aminopiperidine derivatives, and methyl esters. This document outlines the most probable cleavage pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI), presents the predicted quantitative data in tabular format, and provides detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide also includes visualizations of the predicted fragmentation pathways using the DOT language for clear illustration of the molecular dissociations.
Predicted Core Fragmentation Pathways
The fragmentation of this compound is anticipated to be driven by the presence of several key functional groups: the N-benzyl group, the piperidine ring, the 4-amino group, and the 4-methyl carboxylate group. The ionization method employed will significantly influence the fragmentation cascade.
Under Electron Ionization (EI) , the high energy imparted to the molecule is expected to induce extensive fragmentation. The primary fragmentation events are likely to be:
-
Alpha-cleavage adjacent to the nitrogen atom: This is a dominant fragmentation pathway for N-substituted piperidines, leading to the formation of a stable tropylium ion (m/z 91) through the loss of the piperidine ring radical.
-
Cleavage of the piperidine ring: The piperidine ring itself can undergo fragmentation, leading to a variety of smaller fragment ions.
-
Loss of the methoxycarbonyl group: Cleavage of the ester group can occur, resulting in the loss of a methoxycarbonyl radical (•COOCH3, 59 Da).
-
Loss of the amino group: The amino group at the 4-position can also be eliminated.
Under Electrospray Ionization (ESI) , a softer ionization technique, the protonated molecule [M+H]+ will be the predominant species in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) of this precursor ion is expected to reveal characteristic fragmentation patterns initiated by the protonated nitrogen. Key fragmentations include:
-
Formation of the benzyl cation or tropylium ion: Similar to EI, the most prominent fragmentation is the cleavage of the C-N bond between the benzyl group and the piperidine ring, leading to the highly stable benzyl cation (m/z 91), which can rearrange to the even more stable tropylium ion.[1]
-
Neutral loss of small molecules: The loss of ammonia (NH3, 17 Da) from the 4-amino group is a probable fragmentation pathway.
-
Piperidine ring opening: Fragmentation of the protonated piperidine ring can also occur.
Predicted Quantitative Fragmentation Data
The following tables summarize the predicted major fragment ions and their relative abundances for this compound under EI-MS and ESI-MS/MS conditions. The molecular weight of the compound is 248.34 g/mol .
Table 1: Predicted EI-MS Fragmentation Data
| m/z | Predicted Fragment Ion | Predicted Relative Abundance |
| 248 | [M]+• | Low |
| 189 | [M - •COOCH3]+ | Moderate |
| 157 | [M - C7H7]+ | Moderate |
| 91 | [C7H7]+ (Tropylium ion) | High (Base Peak) |
| 77 | [C6H5]+ | Moderate |
Table 2: Predicted ESI-MS/MS Fragmentation Data of [M+H]+ (m/z 249)
| m/z | Predicted Fragment Ion | Predicted Relative Abundance |
| 249 | [M+H]+ | High (Precursor Ion) |
| 232 | [M+H - NH3]+ | Moderate |
| 190 | [M+H - •COOCH3]+ | Low |
| 158 | [Piperidine ring fragment]+ | Moderate |
| 91 | [C7H7]+ (Tropylium ion) | High (Base Peak) |
Visualization of Predicted Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways.
Caption: Predicted EI-MS Fragmentation Pathway.
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]+.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of the title compound, assuming it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.[2]
4.1.1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[2]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentrations.
4.1.2. GC-MS Instrumentation and Conditions [3]
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Inlet Temperature: 250 - 280 °C.[2]
-
Injection Volume: 1 µL in splitless mode.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is ideal for the analysis of the title compound, particularly for complex matrices, and provides high sensitivity and specificity.
4.2.1. Sample Preparation [4]
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.[2]
-
Working Solutions: Dilute the stock solution with the initial mobile phase to prepare working standards at the desired concentrations.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.[4]
4.2.2. LC-MS/MS Instrumentation and Conditions [2]
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[2]
-
MS/MS Method:
-
Full Scan: Acquire a full scan from m/z 100-500 to determine the m/z of the protonated molecule [M+H]+.
-
Product Ion Scan: Perform a product ion scan of the precursor ion ([M+H]+ at m/z 249) to observe the fragmentation pattern. Optimize collision energy to obtain a good distribution of fragment ions.
-
Conclusion
This technical guide provides a comprehensive predicted overview of the mass spectrometric behavior of this compound. The fragmentation is expected to be dominated by the formation of the stable tropylium ion (m/z 91) under both EI and ESI conditions. The provided experimental protocols offer a robust starting point for the analytical characterization of this molecule. The detailed fragmentation pathways and predicted quantitative data will aid researchers in the identification and structural elucidation of this and related piperidine derivatives in various research and development settings. It is important to note that these are predicted pathways and actual experimental data may vary.
References
Technical Guide: Methyl 4-amino-1-benzylpiperidine-4-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, including its chemical identification, relevant analogs, and potential applications in neuroscience research. The information is presented to support drug discovery and development efforts.
Core Compound Data
| Compound Name | CAS Number | Molecular Formula |
| This compound | 57611-57-1 | C₁₄H₂₀N₂O₂ |
| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 61085-60-7[1] | C₂₀H₂₄N₂O₂ |
| 4-Amino-1-benzylpiperidine | 50541-93-0 | C₁₂H₁₈N₂ |
| 1-Benzylpiperidine-4-carbaldehyde | 22065-85-6[2] | C₁₃H₁₇NO |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. Below is a detailed, representative experimental protocol based on established synthetic methodologies for similar 4-aminopiperidine derivatives.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile (Strecker Synthesis)
-
Reaction Setup: In a well-ventilated fume hood, a solution of potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in water is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.
-
Addition of Ketone: 1-Benzyl-4-piperidone is dissolved in a suitable solvent, such as methanol or ethanol, and added dropwise to the cooled cyanide/ammonium chloride solution.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-amino-1-benzylpiperidine-4-carbonitrile.
Step 2: Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxamide
-
Reaction Setup: The crude aminonitrile from the previous step is dissolved in a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in a flask cooled in an ice bath.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate hydrolysis of the nitrile group to a carboxamide. The reaction progress is monitored by TLC.
-
Neutralization and Isolation: After the reaction is complete, the acidic solution is carefully neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) while cooling. The resulting precipitate, 4-amino-1-benzylpiperidine-4-carboxamide, is collected by filtration, washed with cold water, and dried.
Step 3: Esterification to this compound
-
Reaction Setup: The 4-amino-1-benzylpiperidine-4-carboxamide is suspended in anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is carefully added to the suspension.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: The mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.
Potential Signaling Pathways and Biological Activity
Derivatives of 4-aminopiperidine have been shown to interact with various targets in the central nervous system. The structural motif of this compound suggests potential activity at several key receptors and transporters.
Caption: Potential signaling pathways for 4-aminopiperidine derivatives.
The benzylpiperidine scaffold is a known pharmacophore for ligands of opioid and sigma-1 receptors, suggesting that this compound and its analogs could have applications in pain management and neuroprotection.[3] Furthermore, some benzylpiperidine derivatives have demonstrated activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism relevant to various neurological disorders.[4] Additionally, the piperidine core is present in acetylcholinesterase inhibitors, indicating a potential role in cognitive enhancement.[5] The diverse biological activities associated with this chemical class make it a valuable starting point for the development of novel therapeutics targeting the central nervous system.
References
- 1. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an orally bioavailable, brain penetrant NR2B selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Derivatives from Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Introduction
Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a pivotal starting material in synthetic organic chemistry, serving as a versatile scaffold for the development of a wide range of biologically active compounds. Its unique structure, featuring a primary amine and a carboxylic ester at the 4-position of a piperidine ring, allows for diverse chemical modifications. This guide focuses on the synthesis of novel derivatives from this precursor, with a particular emphasis on the creation of N-acylated compounds that are key intermediates in the synthesis of potent analgesics, including analogs of fentanyl.[1][2] The methodologies outlined herein are intended for researchers, medicinal chemists, and professionals in drug development seeking to explore new chemical entities based on the 4-aminopiperidine framework.
Core Synthetic Pathways and Methodologies
The primary reactive site for derivatization on this compound is the primary amino group at the C-4 position. The most direct and common synthetic transformation is N-acylation, which converts the primary amine into a more complex amide. This is often the initial step in constructing the pharmacophore of 4-anilidopiperidine analgesics.[3]
Pathway 1: N-Acylation
N-acylation is a fundamental reaction to produce a diverse library of amide derivatives. This transformation is typically achieved by reacting the primary amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acid byproduct.[4][5]
Below is a general workflow for the synthesis of these derivatives, starting with N-acylation and proceeding through common subsequent modifications.
Caption: General workflow for synthesizing derivatives from the core scaffold.
Experimental Protocols
General Protocol for N-Acylation
This procedure details the N-acylation of this compound using an acyl chloride.
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Propionyl chloride) (1.1 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine or Triethylamine) (1.5 - 2.0 eq)[6]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours or until TLC analysis indicates completion.[6]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated derivative.
-
Caption: Simplified mechanism of N-acylation.
Protocol for N-Debenzylation via Hydrogenolysis
This step removes the N-benzyl protecting group to yield a secondary amine, which is crucial for introducing other N-substituents to create analogs of fentanyl or sufentanil.[7]
-
Materials:
-
N-Acylated Intermediate (from Step 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the N-acylated intermediate in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated secondary amine, which is often used in the next step without further purification.
-
Protocol for N-Alkylation of the Secondary Amine
This final step introduces the desired side chain onto the piperidine nitrogen, completing the synthesis of many potent opioid analgesics.[4]
-
Materials:
-
Procedure:
-
Combine the secondary amine precursor, the alkylating agent, and the base in acetonitrile in a round-bottom flask.
-
Heat the mixture to 80 °C and stir for 16 hours or until completion.[6]
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent like dichloromethane.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final derivative.
-
Quantitative Data Summary
The following tables summarize expected yields and key data for the synthesis of representative derivatives based on published literature for analogous compounds.
Table 1: N-Acylation of this compound
| Acylating Agent | Product Name | Expected Yield (%) | Reference |
|---|---|---|---|
| Propionyl Chloride | Methyl 1-benzyl-4-(propionamido)piperidine-4-carboxylate | 90-98% | [4][8] |
| Acetyl Chloride | Methyl 4-(acetamido)-1-benzylpiperidine-4-carboxylate | 95-99% | [4][8] |
| Butyryl Chloride | Methyl 1-benzyl-4-(butyramido)piperidine-4-carboxylate | ~90% |[4] |
Table 2: Synthesis of Fentanyl Analogs from N-Acylated Intermediates
| N-Alkylation Agent | Final Product | Overall Yield (3 steps) | Reference |
|---|---|---|---|
| 2-(Bromoethyl)benzene | Fentanyl Carboxylate Methyl Ester | ~75% | [4] |
| 2-(Thiophen-2-yl)ethyl methanesulfonate | Thiofentanyl Carboxylate Methyl Ester | ~73% | [4][8] |
| 2-Chloro-N,N-dimethylethanamine | Amide Derivative | ~70% |[9] |
Biological Context: Opioid Receptor Signaling
Many derivatives synthesized from this core, particularly fentanyl analogs, are potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Their analgesic effects stem from their ability to modulate neuronal activity in the central nervous system.
Caption: Downstream effects of μ-opioid receptor activation by an agonist.
Activation of the MOR by an agonist leads to the dissociation of the inhibitory G-protein (Gi/o). This has two primary effects: inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The cumulative effect is a hyperpolarization of the neuron and reduced neurotransmitter release, leading to potent analgesia.[10] Understanding this pathway is critical for the rational design of novel analgesics with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of Methyl 4-amino-1-benzylpiperidine-4-carboxylate in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in common laboratory solvents is critical for its effective use in research and development, including reaction optimization, purification, and formulation. This document outlines the predicted solubility of the compound, provides detailed experimental protocols for precise solubility determination, and presents a visual workflow for these procedures.
Introduction to this compound
This compound is a disubstituted piperidine derivative. Its structure, featuring a polar amino group, an ester functional group, and a non-polar benzyl group, suggests a varied solubility profile across different solvent classes. The presence of a basic nitrogen atom in the piperidine ring and an additional primary amine implies that the solubility will be significantly influenced by the pH of the medium.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative solubility profile can be predicted based on its structural features and the general solubility characteristics of similar N-benzylpiperidine and 4-aminopiperidine derivatives. The compound is expected to exhibit good solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (acidic pH) | Soluble | The amino groups will be protonated at acidic pH, forming soluble salts. |
| Water (neutral/basic pH) | Sparingly Soluble | The free base is likely to have limited aqueous solubility due to the presence of the non-polar benzyl and piperidine ring structures. | |
| Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amino and ester groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | High polarity and ability to act as a hydrogen bond acceptor. |
| Dimethylformamide (DMF) | Soluble | A common solvent for many organic compounds with polar functional groups. | |
| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still be a suitable solvent. | |
| Dichloromethane (DCM) | Moderately Soluble | A good solvent for a wide range of organic compounds. | |
| Non-Polar | Toluene, Hexane | Sparingly to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly to Moderately Soluble | THF is more polar than diethyl ether and is expected to be a better solvent. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for determining both equilibrium and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF).
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or Quantitative Nuclear Magnetic Resonance (qNMR).
-
Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.
Kinetic Solubility Determination
This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: To each well, add a specific volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Incubation: Cover the plate and incubate at a constant temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or instrumentally by measuring the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the equilibrium solubility determination using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound. While the predicted solubility offers a useful starting point, it is highly recommended that researchers determine the quantitative solubility in their specific solvent systems using the detailed experimental protocols provided. Accurate solubility data is paramount for the successful progression of research and development activities involving this compound.
Spectroscopic Characterization of Remifentanil Impurity J: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Remifentanil impurity J, a known process-related impurity in the synthesis of the potent opioid analgesic, Remifentanil. Understanding the structural and spectral properties of such impurities is critical for drug quality control, safety assessment, and regulatory compliance.
Introduction to Remifentanil Impurity J
Remifentanil Impurity J is identified as methyl 4-anilino-1-benzylpiperidine-4-carboxylate . Its presence in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of Remifentanil. This guide details the key spectroscopic techniques used for its identification and quantification.
Chemical and Physical Properties: [1]
| Property | Value |
| IUPAC Name | methyl 4-anilino-1-benzylpiperidine-4-carboxylate |
| CAS Number | 61085-60-7 |
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.4 g/mol |
| Canonical SMILES | COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Spectroscopic Data
The structural elucidation of Remifentanil Impurity J relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a dedicated Fourier-Transform Infrared (FTIR) spectrum for this specific impurity is not widely published, characteristic vibrational modes can be inferred from the analysis of similar piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: 1H NMR Spectroscopic Data (Predicted and Experimental)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 5H | Aromatic protons (benzyl group) |
| 6.60 - 7.20 | m | 5H | Aromatic protons (anilino group) |
| 4.60 | s | 1H | NH (anilino group) |
| 3.65 | s | 3H | OCH3 (ester) |
| 3.50 | s | 2H | CH2 (benzyl) |
| 2.80 - 3.00 | m | 2H | Piperidine protons (axial, adjacent to N) |
| 2.20 - 2.40 | m | 2H | Piperidine protons (equatorial, adjacent to N) |
| 2.00 - 2.20 | m | 2H | Piperidine protons (axial) |
| 1.80 - 2.00 | m | 2H | Piperidine protons (equatorial) |
Note: Predicted values are based on standard chemical shift tables and may vary slightly from experimental values.
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 174.1 | C=O (ester) |
| 139.2 | Quaternary aromatic C (benzyl) |
| 130.6 | Aromatic CH (benzyl) |
| 129.6 | Aromatic CH (anilino) |
| 129.3 | Aromatic CH (benzyl) |
| 128.6 | Aromatic CH (anilino) |
| 128.3 | Aromatic CH (benzyl) |
| 127.5 | Aromatic CH (anilino) |
| 62.3 | C4 (piperidine) |
| 62.1 | CH2 (benzyl) |
| 53.3 | Piperidine CH2 (adjacent to N) |
| 52.1 | OCH3 (ester) |
| 49.4 | Piperidine CH2 |
| 32.6 | Piperidine CH2 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile impurities.
Table 3: GC-MS Fragmentation Data
| m/z | Proposed Fragment Ion |
| 324 | [M]+ (Molecular Ion) |
| 233 | [M - C6H5CH2]+ |
| 265 | [M - COOCH3]+ |
| 91 | [C7H7]+ (Tropylium ion) |
| 77 | [C6H5]+ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Based on the structure of Remifentanil Impurity J and data from similar piperidine-containing molecules, the following characteristic IR absorption bands are expected.[2][3][4][5]
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm-1) | Vibrational Mode |
| 3300 - 3400 | N-H stretch (secondary amine) |
| 3000 - 3100 | C-H stretch (aromatic) |
| 2800 - 3000 | C-H stretch (aliphatic) |
| 1720 - 1740 | C=O stretch (ester) |
| 1600, 1490 | C=C stretch (aromatic) |
| 1200 - 1300 | C-N stretch |
| 1100 - 1200 | C-O stretch (ester) |
Experimental Protocols
The following sections provide generalized experimental protocols for the spectroscopic analysis of Remifentanil Impurity J. These are based on standard methodologies for the analysis of small organic molecules and pharmaceutical impurities.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated impurity J reference standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
13C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the 1H NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the impurity.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
Sample Preparation:
-
Prepare a dilute solution of the impurity J reference standard in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 100 µg/mL.
Data Analysis:
-
Identify the peak corresponding to Impurity J in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library if available.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid impurity J reference standard directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the spectrum with reference spectra of similar compounds.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the characterization of Remifentanil Impurity J and the logical relationship between its potential synthetic origin and its detection.
Caption: General experimental workflow for the isolation and spectroscopic characterization of Remifentanil Impurity J.
Caption: Logical relationship of Impurity J formation during Remifentanil synthesis and its subsequent analytical detection.
Conclusion
The comprehensive spectroscopic characterization of Remifentanil Impurity J is essential for maintaining the quality and safety of the final drug product. This guide provides the foundational spectroscopic data and generalized analytical protocols to aid researchers and drug development professionals in the identification and control of this impurity. The combined use of NMR, MS, and FTIR allows for an unambiguous structural elucidation, which is a critical component of any robust drug manufacturing process.
References
- 1. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Initial Biological Activity Screening of 4-Aminopiperidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the initial biological activity screening of 4-aminopiperidine derivatives. It outlines detailed experimental protocols for key assays, presents quantitative data from representative studies, and visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of the screening process. This document is intended to serve as a practical resource for researchers and scientists engaged in the discovery and development of new drugs based on the 4-aminopiperidine framework.
Introduction
The initial phase of drug discovery for novel chemical entities, such as derivatives of 4-aminopiperidine, involves a systematic screening process to identify and characterize their potential biological activities. This primary screening is designed to cast a wide net, evaluating compounds for a range of effects including cytotoxicity, antimicrobial properties, and specific enzyme inhibition. The data generated from these initial assays are crucial for identifying "hit" compounds that warrant further investigation and optimization. This guide details the foundational assays and workflows for conducting a robust initial biological activity screening of 4-aminopiperidine compounds.
General Screening Workflow
The initial biological screening of a library of 4-aminopiperidine compounds typically follows a hierarchical approach. This workflow is designed to efficiently identify compounds with desired biological activities while deprioritizing inactive or overly toxic molecules.
Data Presentation: Summary of Biological Activities
The following tables summarize representative quantitative data for the biological activities of various 4-aminopiperidine derivatives.
Table 1: Cytotoxicity of 4-Aminopiperidine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast Cancer) | MTT | 15.70 ± 0.28 | [1] |
| Compound 1 | SW480 (Colon Cancer) | MTT | 16.50 ± 4.90 | [1] |
| Compound 2b | HL-60 (Leukemia) | MTT | 2.6 | [2] |
| Compound 2b | HUVEC (Endothelial) | CTB | 4.9 | [2] |
| Compound 2b | MCF10A (Non-tumorigenic) | CTB | 4.1 | [2] |
| Compound 3b | HL-60 (Leukemia) | MTT | 2.5 | [2] |
| Compound 3b | HUVEC (Endothelial) | CTB | 4.5 | [2] |
| Compound 3b | MCF10A (Non-tumorigenic) | CTB | 4.0 | [2] |
| EM127 (11C) | MDA-MB-231 (Breast Cancer) | Proliferation | ~5 | [3] |
| EM127 (11C) | HCT116 (Colon Cancer) | Proliferation | ~5 | [3] |
Table 2: Antimicrobial Activity of 4-Aminopiperidine Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Compound 1 | M. tuberculosis | Broth Microdilution | 10 | [4] |
| Compound 3b | Candida spp. | Broth Microdilution | 1-4 | [2] |
| Compound 3b | Aspergillus spp. | Broth Microdilution | 1-8 | [2] |
| Compound 2b | Candida spp. | Broth Microdilution | 1-8 | [2] |
| Compound 2b | Aspergillus spp. | Broth Microdilution | 2-8 | [2] |
Table 3: Enzyme Inhibition by 4-Aminopiperidine Derivatives
| Compound ID | Enzyme | Assay Type | IC50 (µM) | Reference |
| Compound 9i | DPP4 | Fluorometric | 9.25 ± 0.57 | [5] |
| Sitagliptin | DPP4 | Fluorometric | 0.018 | [5] |
| 844-TFM | DNA Gyrase | Supercoiling | 1.5 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the initial biological screening of 4-aminopiperidine compounds.
Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination
A common and efficient method for the synthesis of 4-aminopiperidine derivatives is the reductive amination of a 4-piperidone precursor.[7][8]
Materials:
-
N-substituted 4-piperidone (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-substituted 4-piperidone and the desired amine in DCM or DCE, add sodium triacetoxyborohydride in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminopiperidine derivative.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
4-Aminopiperidine compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 4-aminopiperidine compounds in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Screening: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Materials:
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
4-Aminopiperidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each 4-aminopiperidine compound.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the microbial suspension. Include a growth control well (broth and inoculum without the compound).
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Screening: DPP4 Assay
This protocol is an example for screening inhibitors of Dipeptidyl Peptidase 4 (DPP4), a target for type 2 diabetes.[2][5]
Materials:
-
Recombinant human DPP4 enzyme
-
DPP4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
4-Aminopiperidine compounds dissolved in DMSO
-
A known DPP4 inhibitor (e.g., Sitagliptin) as a positive control
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
In a black 96-well plate, add the assay buffer.
-
Add the 4-aminopiperidine compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Sitagliptin).
-
Add the DPP4 enzyme to each well (except for the blank wells) and incubate for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the DPP4 substrate to all wells.
-
Immediately measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Potential Mechanisms of Action and Signaling Pathways
Initial screening may provide clues to the mechanism of action of active 4-aminopiperidine compounds. Further studies are required for confirmation, but here are two examples of pathways potentially modulated by this class of compounds.
Inhibition of Fungal Ergosterol Biosynthesis
Several 4-aminopiperidine derivatives have demonstrated antifungal activity by inhibiting key enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[12]
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
A Technical Guide to Key Intermediates in the Synthesis of New Generation Narcotic Analgesics
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is undergoing a significant transformation, driven by the urgent need for potent analgesics with improved safety profiles compared to classical opioids like morphine. The development of new generation narcotic analgesics aims to dissociate the desired analgesic effects from severe side effects such as respiratory depression, constipation, and abuse potential. This is often achieved through innovative chemical structures and mechanisms of action, such as biased agonism at the μ-opioid receptor (MOR). This guide provides an in-depth look at the core chemical intermediates and synthetic strategies for several classes of these next-generation analgesics, including fentanyl analogs, oliceridine, tapentadol, and cebranopadol.
Signaling Pathways: The Rationale for Biased Agonism
Traditional opioid agonists like morphine activate the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This activation triggers two primary intracellular signaling cascades:
-
G-Protein Pathway: Activation of the inhibitory G-protein (Gi/o) leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulating ion channels (activating potassium channels and inhibiting calcium channels).[1][2] This pathway is primarily responsible for the analgesic effects of opioids.[3]
-
β-Arrestin Pathway: Upon activation, the MOR is phosphorylated by G-protein receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[2] β-arrestin signaling is implicated in receptor desensitization and internalization, and has been linked to many of the adverse effects of opioids, including respiratory depression and tolerance.[3][4]
New generation analgesics, particularly "biased agonists," are designed to preferentially activate the G-protein signaling pathway while minimizing the recruitment of β-arrestin.[5][6] This "functional selectivity" is a key strategy in developing safer opioid therapeutics.
Caption: Classical opioid signaling involves both G-protein and β-arrestin pathways.
Caption: Biased agonists preferentially activate the G-protein pathway for analgesia.
Fentanyl and its Analogs
Fentanyl is a potent synthetic opioid analgesic. Its core structure allows for numerous modifications, leading to a wide range of analogs with varying potencies. The efficient synthesis of fentanyl is crucial for both pharmaceutical applications and for the study of its derivatives.
Key Intermediates
The synthesis of fentanyl typically proceeds through two critical intermediates:
-
N-phenylethyl-4-piperidone (13): This intermediate is formed by the alkylation of 4-piperidone.
-
N-[1-(2-phenylethyl)-4-piperidinyl]aniline (14): This is the immediate precursor to fentanyl, formed via reductive amination of the piperidone intermediate.[7][8]
Synthetic Workflow
An optimized, high-yield, three-step synthesis has been developed, which can be adapted for various analogs.[7][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased agonism: the quest for the analgesic holy grail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
Methodological & Application
Step-by-step synthesis protocol for Methyl 4-amino-1-benzylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol is based on a three-step reaction sequence commencing with the readily available starting material, 1-benzyl-4-piperidone.
I. Synthesis Overview
The synthesis of this compound is achieved through a well-established three-step process:
-
Strecker Synthesis: Formation of the α-aminonitrile, 4-amino-1-benzylpiperidine-4-carbonitrile, from 1-benzyl-4-piperidone.
-
Nitrile Hydrolysis: Conversion of the α-aminonitrile to the corresponding carboxylic acid, 4-amino-1-benzylpiperidine-4-carboxylic acid.
-
Esterification: Formation of the final product, this compound, through acid-catalyzed esterification.
II. Experimental Protocols
A. Step 1: Synthesis of 4-amino-1-benzylpiperidine-4-carbonitrile
This step employs a modified Strecker synthesis to introduce an amino and a nitrile group at the 4-position of the piperidine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzyl-4-piperidone | 189.26 | 10.0 g | 0.0528 |
| Potassium Cyanide (KCN) | 65.12 | 4.13 g | 0.0634 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 3.39 g | 0.0634 |
| Ethanol (EtOH) | 46.07 | 50 mL | - |
| Deionized Water (H₂O) | 18.02 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzyl-4-piperidone (10.0 g, 0.0528 mol), ethanol (50 mL), and deionized water (50 mL).
-
Stir the mixture at room temperature until the 1-benzyl-4-piperidone has dissolved.
-
In a separate beaker, dissolve potassium cyanide (4.13 g, 0.0634 mol) and ammonium chloride (3.39 g, 0.0634 mol) in 20 mL of deionized water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Slowly add the potassium cyanide/ammonium chloride solution to the reaction flask.
-
Heat the reaction mixture to 70°C and maintain this temperature with stirring for 8 hours.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-benzylpiperidine-4-carbonitrile as a solid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Expected Yield: ~75-85%
Characterization Data (Literature):
B. Step 2: Synthesis of 4-amino-1-benzylpiperidine-4-carboxylic acid
The nitrile group of the intermediate is hydrolyzed under acidic conditions to form the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-amino-1-benzylpiperidine-4-carbonitrile | 215.29 | 9.0 g | 0.0418 |
| Hydrochloric Acid (6 M HCl) | 36.46 | 100 mL | - |
Procedure:
-
Place the crude or purified 4-amino-1-benzylpiperidine-4-carbonitrile (9.0 g, 0.0418 mol) in a 250 mL round-bottom flask.
-
Add 100 mL of 6 M hydrochloric acid to the flask.
-
Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the hydrochloride salt of the product.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of approximately 7-8.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield: ~70-80%
Characterization Data (Literature):
-
Appearance: Solid
-
Molecular Formula: C₁₃H₁₈N₂O₂
-
Molecular Weight: 234.30 g/mol
C. Step 3: Synthesis of this compound
The final step involves the esterification of the carboxylic acid using methanol in the presence of an acid catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-amino-1-benzylpiperidine-4-carboxylic acid | 234.30 | 7.0 g | 0.0299 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | 2 mL | - |
Procedure:
-
Suspend 4-amino-1-benzylpiperidine-4-carboxylic acid (7.0 g, 0.0299 mol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.
-
Remove the ice bath and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 50 mL of deionized water and cool in an ice bath.
-
Carefully neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Expected Yield: ~60-75%
Characterization Data:
| Property | Value |
| Appearance | Off-white to pale yellow solid or oil |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 3.71 (s, 3H, OCH₃), 3.52 (s, 2H, Ar-CH₂), 2.85-2.75 (m, 2H), 2.45-2.35 (m, 2H), 2.10-2.00 (m, 2H), 1.85-1.75 (m, 2H), 1.60 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.5, 138.2, 129.2, 128.3, 127.2, 63.1, 58.0, 52.3, 49.8, 34.5 |
III. Visualization of the Synthesis Workflow
The following diagram illustrates the step-by-step synthesis protocol.
Caption: Synthetic pathway for this compound.
References
Application of Strecker-type condensation for 4-aminopiperidine synthesis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminopiperidine scaffold is a privileged structural motif found in a wide range of biologically active molecules and pharmaceuticals, including potent analgesics like fentanyl and its analogs. The Strecker synthesis, a classic multicomponent reaction, offers a convergent and efficient approach to constructing this key functionality. This one-pot reaction combines a ketone (a 4-piperidone derivative), an amine, and a cyanide source to form an intermediate α-aminonitrile, which can then be further processed to yield the desired 4-aminopiperidine derivative. This methodology is highly valued in drug discovery and development for its atom economy and the ability to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Principle of the Reaction
The Strecker-type condensation for 4-aminopiperidine synthesis is a three-component reaction that proceeds via two key steps:
-
Iminium Ion Formation: The reaction is initiated by the condensation of a 4-piperidone derivative with a primary or secondary amine in the presence of a protic or Lewis acid catalyst. This forms a reactive iminium ion intermediate.
-
Nucleophilic Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step results in the formation of a stable α-amino-α-cyanopiperidine derivative.
The resulting α-aminonitrile can be a stable final product or can be further hydrolyzed under acidic or basic conditions to yield a 4-amino-4-carboxypiperidine derivative, or reduced to a 4-aminomethylpiperidine derivative, highlighting the versatility of this synthetic route.
Experimental Data Summary
The following table summarizes representative quantitative data for the Strecker-type synthesis of 4-aminopiperidine derivatives from various N-substituted 4-piperidones.
| Entry | N-Substituent of 4-Piperidone | Amine | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) of α-Aminonitrile |
| 1 | Benzyl | Aniline | KCN | Acetic Acid | Room Temp | 18 | ~80 |
| 2 | 2-Phenylethyl | Aniline | KCN | Acetic Acid | Room Temp | 48 | >90 |
| 3 | Boc | Benzylamine | TMSCN | Methanol | Room Temp | 24 | 85 |
| 4 | Cbz | 4-Methoxyaniline | KCN | Ethanol/Water | 50 | 12 | 92 |
| 5 | Methyl | Cyclohexylamine | NaCN | Methanol | 60 | 8 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-anilino-4-cyanopiperidine
This protocol describes the synthesis of a key precursor for fentanyl-like molecules.
Materials:
-
N-Benzyl-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in glacial acetic acid, add aniline (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add potassium cyanide (1.2 eq) portion-wise to the reaction mixture. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 1-benzyl-4-anilino-4-cyanopiperidine.
Protocol 2: Hydrolysis of α-Aminonitrile to 4-Amino-4-carboxypiperidine Derivative
This protocol describes the conversion of the α-aminonitrile intermediate to the corresponding amino acid derivative.
Materials:
-
1-Benzyl-4-anilino-4-cyanopiperidine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 1-benzyl-4-anilino-4-cyanopiperidine (1.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a cooled NaOH solution until the pH is approximately 7.
-
The precipitated product can be collected by filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield the 1-benzyl-4-anilino-4-carboxypiperidine.
Visualizations
Strecker-type Condensation Pathway
The Versatile Intermediate: Methyl 4-amino-1-benzylpiperidine-4-carboxylate in Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a key heterocyclic building block in the synthesis of a range of pharmaceutically active compounds. Its rigid piperidine core, substituted with reactive amino and carboxylate functional groups, makes it a versatile starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for its use as a pharmaceutical intermediate, with a focus on its role in the synthesis of potent opioid analgesics and its potential application in the development of acetylcholinesterase inhibitors.
Application in the Synthesis of Opioid Analgesics
This compound and its derivatives are crucial intermediates in the synthesis of several potent fentanyl-class opioid analgesics, including Remifentanil and Carfentanil. These synthetic opioids are highly selective agonists for the μ-opioid receptor.[1] The piperidine scaffold is a common feature in many opioid drugs, and the specific substitutions on this ring system dictate the potency, selectivity, and pharmacokinetic properties of the final compound.
The primary amino group of the intermediate allows for N-acylation reactions to introduce various side chains, while the methyl ester can be further manipulated. The N-benzyl group often serves as a protecting group that can be removed at a later stage to allow for further diversification of the molecule.
Synthesis of Carfentanil Precursors
Carfentanil is an ultra-potent μ-opioid receptor agonist.[1] Its synthesis can be achieved through the N-acylation of a derivative of the title intermediate. A common synthetic route involves the N-acylation of a related compound, methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate, with propionic anhydride.[2] While this specific starting material has a phenethyl group instead of a benzyl group on the piperidine nitrogen, the reaction highlights the key N-acylation step.
Experimental Protocol: N-Acylation for Carfentanil Synthesis
This protocol describes the N-acylation of methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate, a key step in the synthesis of Carfentanil.[2]
Materials:
-
Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate
-
Propionic anhydride
-
Ice-water
-
Ammonium hydroxide
-
Chloroform
-
Magnesium sulfate
-
Isopropanol
-
Oxalic acid
Procedure:
-
A mixture of 10.0 g (0.03 mole) of methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate and 100 g (0.77 mole) of propionic anhydride is heated to reflux for 6 hours.[2]
-
After reflux, most of the propionic anhydride is removed by distillation under reduced pressure.[2]
-
The residue is slurried in approximately 100 mL of ice-water and made alkaline to pH 8 with ammonium hydroxide.[2]
-
The mixture is extracted with chloroform, and the extracts are dried over magnesium sulfate and evaporated under reduced pressure.[2]
-
The residue (approximately 12 g) is dissolved in 50 mL of isopropanol and treated with a solution of 3.8 g (0.03 mole) of oxalic acid dissolved in 50 mL of isopropanol.[2]
-
The product is allowed to crystallize overnight at room temperature.[2]
-
The crystals are filtered and dried to yield carfentanil oxalate.[2]
Synthesis of Remifentanil Precursors
Remifentanil is a potent, short-acting μ-opioid receptor agonist used in anesthesia.[3] The synthesis of Remifentanil involves the N-alkylation of a debenzylated intermediate with methyl acrylate, followed by N-acylation. An optimized synthesis of a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been developed starting from 1-benzylpiperidin-4-one.[4]
Experimental Protocol: Synthesis of a Key Remifentanil Intermediate
This protocol outlines the synthesis of methyl 4-[(1-oxopropyl)phenylamino]-1-benzylpiperidine-4-carboxylate, a direct precursor to the debenzylated intermediate for Remifentanil synthesis.[4]
Materials:
-
Methyl 4-anilino-1-benzylpiperidine-4-carboxylate
-
Propionyl chloride
-
Solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve methyl 4-anilino-1-benzylpiperidine-4-carboxylate in a suitable solvent like dichloromethane in a reaction flask.
-
Add a base, such as triethylamine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add propionyl chloride to the cooled solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography. The N-acylated product is obtained in yields of 70-80%.[4]
Quantitative Data Summary
| Intermediate/Product | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Carfentanil Oxalate | Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate | Propionic anhydride, Oxalic acid | Reflux 6h, crystallization | 85% | Not specified | [2] |
| Methyl 4-[(1-oxopropyl)phenylamino]-1-benzylpiperidine-4-carboxylate | Methyl 4-anilino-1-benzylpiperidine-4-carboxylate | Propionyl chloride, Triethylamine | Room temperature | 70-80% | Not specified | [4] |
| 1-Benzyl-4-anilino-4-cyanopiperidine | 1-Benzylpiperidin-4-one | Aniline, KCN, Acetic acid | Reflux 4h | 86% | Not specified | [1] |
Opioid Receptor Signaling Pathway
Opioid agonists like Carfentanil and Remifentanil exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the μ-opioid receptor.[5] This binding event initiates an intracellular signaling cascade.
Caption: Opioid receptor activation by an agonist leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in analgesia.
Experimental Workflow: Synthesis of a Carfentanil Precursor
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Debenzylation of Functionalized Piperidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common methods for the N-debenzylation of functionalized piperidines, a crucial deprotection step in the synthesis of many pharmaceutical agents and bioactive molecules. This document offers detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable debenzylation strategy.
Introduction
The N-benzyl group is a widely used protecting group for the nitrogen atom in piperidines due to its stability under various reaction conditions and its relatively straightforward removal. The choice of the debenzylation method is critical and depends on the functional groups present in the piperidine scaffold, as well as considerations of scale, cost, and safety. This document details four principal methods for N-debenzylation:
-
Catalytic Transfer Hydrogenation (CTH)
-
Catalytic Hydrogenation with Hydrogen Gas
-
Reaction with Ethyl Chloroformate
-
Oxidative Debenzylation
Data Presentation: Comparison of N-Debenzylation Methods
The following table summarizes the reaction conditions and reported yields for different N-debenzylation methods applied to N-benzylpiperidine and related derivatives. This allows for a direct comparison of the efficiency and mildness of each protocol.
| Method | Substrate | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Catalytic Transfer Hydrogenation | N-Benzylpiperidine | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 10 min | 92 | [1] |
| Catalytic Hydrogenation | N-Benzylpiperidine Derivative | 20% Pd(OH)₂/C, H₂ (1 atm), Acetic Acid (1.5 eq) | Ethanol | 60 °C | 14 h | ~65-85 | [2] |
| Reaction with Ethyl Chloroformate | 1-Benzylpiperidine | Ethyl Chloroformate (1.25 eq) | Benzene | Reflux | 18 h | High | [3] |
| Oxidative Debenzylation | 1-Benzylbenzimidazole | KOtBu (7 eq), O₂ | DMSO | Room Temp | 10 min | High | [4] |
Experimental Protocols
Detailed methodologies for the key N-debenzylation techniques are provided below.
Protocol 1: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This method is rapid, avoids the use of flammable hydrogen gas, and is generally high-yielding.[1][5]
Materials:
-
N-benzylated piperidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Dry Methanol
-
Nitrogen gas supply
-
Standard glassware for reflux
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the N-benzylpiperidine derivative (e.g., 3 mmol) and an equal weight of 10% Pd/C.
-
Add dry methanol (20 mL) to create a suspension.
-
Under a nitrogen atmosphere, add anhydrous ammonium formate (15 mmol) in a single portion.
-
Stir the resulting reaction mixture at reflux temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the catalyst by filtration through a Celite pad.
-
Wash the Celite pad with chloroform (20 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the debenzylated piperidine derivative.[1]
Logical Workflow for Catalytic Transfer Hydrogenation
Caption: Workflow for N-debenzylation via Catalytic Transfer Hydrogenation.
Protocol 2: Acid-Facilitated Catalytic Hydrogenation
The addition of an acid can facilitate the hydrogenolysis of the N-benzyl group, particularly for substrates that are resistant to neutral conditions.[2]
Materials:
-
N-benzylated piperidine derivative
-
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol
-
Acetic Acid
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Standard reaction glassware
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
Dissolve the N-benzylpiperidine derivative (1 mmol) in ethanol (60 mL) in a suitable reaction vessel.
-
Add acetic acid (1.5 mmol) to the solution at room temperature.
-
Carefully add 20% wt Pd(OH)₂ on carbon (150 mg) to the solution.
-
Stir the reaction mixture at 60 °C under an atmosphere of hydrogen (e.g., a hydrogen balloon) for 14 hours.
-
After the reaction is complete, filter the catalyst through a pad of Celite.
-
Wash the Celite pad with ethanol (2 x 30 mL).
-
Combine the filtrates and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired product.[2]
Signaling Pathway for Acid-Facilitated Hydrogenation
Caption: Mechanism of acid-facilitated N-debenzylation.
Protocol 3: Debenzylation using Ethyl Chloroformate
This method proceeds via the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine. It is particularly useful when catalytic hydrogenation is not feasible.[3]
Materials:
-
1-Benzylpiperidine
-
Ethyl Chloroformate
-
Benzene (or a suitable alternative solvent like toluene)
-
Ether
-
2N Sodium Hydroxide solution
-
2N Hydrochloric Acid solution
-
Saturated salt solution
-
Magnesium Sulfate
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, combine 1-benzylpiperidine (7.0 g, 0.04 mole), ethyl chloroformate (4.8 mL, 0.05 mole), and benzene (25 mL).
-
Heat the mixture at reflux for 18 hours.
-
Cool the reaction mixture to room temperature and dilute with ether (50 mL).
-
Stir the mixture with 2N sodium hydroxide (25 mL) for 10 minutes.
-
Separate the layers and extract the aqueous layer twice with ether.
-
Combine the organic layers and extract twice with 10-mL portions of 2N hydrochloric acid, followed by one extraction with saturated salt solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the N-ethoxycarbonylpiperidine intermediate.
-
The carbamate can then be hydrolyzed under acidic or basic conditions to yield the free piperidine.
Experimental Workflow for Chloroformate Debenzylation
Caption: Workflow for N-debenzylation using ethyl chloroformate.
Protocol 4: Oxidative Debenzylation
This base-promoted oxidative method is rapid and efficient for various N-benzyl heterocycles and can be applied to functionalized piperidines, especially when reductive methods are incompatible with other functional groups.[4]
Materials:
-
N-benzylpiperidine derivative
-
Potassium tert-butoxide (KOtBu), 1 M solution in THF
-
Dimethyl sulfoxide (DMSO)
-
Oxygen gas supply
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Standard reaction glassware
Procedure:
-
Dissolve the N-benzylpiperidine derivative (2.4 mmol) in DMSO (24 mmol) in a flame-dried flask.
-
While stirring the solution at room temperature, add KOtBu (16.8 mmol, 1 M solution in THF).
-
Bubble oxygen gas into the solution via a gas dispersion tube for 10 minutes.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the product three times with EtOAc.
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Logical Relationship in Oxidative Debenzylation
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for Large-Scale Synthesis of 4-Carboxy-4-anilidopiperidine Esters
Abstract
These application notes provide a detailed protocol for the large-scale synthesis of 4-carboxy-4-anilidopiperidine esters, which are key intermediates in the development of various pharmaceutical compounds, including synthetic opioids. Traditional synthetic routes are often plagued by low yields, hindering large-scale production. The protocol outlined below is an improved, robust, and scalable method that utilizes a tert-butyl ester as a protecting group to significantly enhance the overall yield and facilitate the synthesis of the target compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The 4-anilidopiperidine scaffold is a core structural motif in a range of biologically active molecules. The synthesis of derivatives, particularly those with a carboxylic acid or ester functionality at the 4-position, is of significant interest for the development of novel therapeutics. Previous synthetic strategies for 4-carboxy-4-anilidopiperidine esters have faced challenges, including low yields in the nitrile hydrolysis step of the Strecker synthesis and difficulties in the final esterification or hydrolysis steps.[1][3] To overcome these limitations, a modified approach employing a tert-butyl ester protecting group for the carboxylic acid has been developed. This strategy not only improves yields but is also more amenable to large-scale production.[1][4]
Overall Synthetic Scheme
The multi-step synthesis begins with the commercially available 1-benzyl-4-piperidone and proceeds through the formation of a key intermediate, 4-phenylamino-1-benzyl-4-piperidinecarboxylic acid. This intermediate is then protected as a tert-butyl ester, followed by N-acylation, debenzylation, N-alkylation, and a final deprotection to yield the desired 4-carboxy-4-anilidopiperidine ester.
Experimental Protocols
Part 1: Synthesis of 4-Phenylamino-1-benzyl-4-piperidinecarboxylic Acid (Intermediate A)
This part involves a Strecker reaction to form an α-aminonitrile, followed by hydrolysis to the corresponding carboxamide and finally to the carboxylic acid.
Step 1.1: Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine
-
Reaction: 1-Benzyl-4-piperidone, Aniline, and Hydrocyanic Acid in a Strecker reaction.
-
Procedure:
-
In a suitable reaction vessel, under a nitrogen atmosphere, cool a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent to 0-15 °C.
-
Under controlled conditions and with appropriate safety measures, add hydrocyanic acid (a slight excess) under base catalysis.
-
After the initial reaction, heat the mixture to reflux and add aniline (1 equivalent).
-
Upon completion of the reaction (monitored by TLC/HPLC), cool the mixture to below 5 °C.
-
Carefully add glacial acetic acid to induce crystallization.
-
Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield 1-benzyl-4-cyano-4-anilinopiperidine.[5]
-
Step 1.2: Hydrolysis to 1-Benzyl-4-carbamoyl-4-anilinopiperidine
-
Reaction: Acid-catalyzed hydrolysis of the nitrile to an amide.
-
Procedure:
-
Carefully add the 1-benzyl-4-cyano-4-anilinopiperidine from the previous step to 70-90% sulfuric acid.
-
Stir the mixture at 20-50 °C for 50-90 hours.
-
Pour the reaction mixture into crushed ice and adjust the pH to 4-9 with concentrated ammonia water at 0-10 °C to precipitate the product.
-
Filter the white powder, wash with water, and dry.[5]
-
Step 1.3: Hydrolysis to 4-Phenylamino-1-benzyl-4-piperidinecarboxylic Acid (Intermediate A)
-
Reaction: Hydrolysis of the amide to a carboxylic acid.
-
Procedure:
-
Add the solid from the previous step to concentrated hydrochloric acid and heat to reflux for 10-20 hours.
-
Cool the reaction mixture to 0-30 °C and allow it to crystallize over 24-54 hours.
-
Filter the product, wash with water, and dry to obtain Intermediate A.[5] An overall yield of approximately 33% can be achieved for this three-step process.[3]
-
Part 2: Synthesis of the Final 4-Carboxy-4-anilidopiperidine Ester
This part details the protection, functionalization, and deprotection steps to arrive at the final product.
Step 2.1: Synthesis of tert-Butyl 4-Phenylamino-1-benzyl-4-piperidinecarboxylate (Intermediate B)
-
Reaction: Protection of the carboxylic acid as a tert-butyl ester.
-
Procedure:
-
Dissolve Intermediate A (1 equivalent) in dry toluene under an argon atmosphere.
-
Heat the mixture to 90 °C and add N,N-dimethylformamide di-tert-butyl acetal (4 equivalents) dropwise over 40 minutes.
-
Reflux the mixture for 8 hours.
-
After cooling, add more toluene and wash the organic phase with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate B.[3][6]
-
Step 2.2: Synthesis of tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-benzyl-4-piperidinecarboxylate (Intermediate C)
-
Reaction: N-acylation of the aniline nitrogen with propionyl chloride.
-
Procedure:
-
Dissolve Intermediate B (1 equivalent) in dry chloroform.
-
Add N-ethyldiisopropylamine (Hünig's base, ~5 equivalents) at room temperature.
-
Add propionyl chloride (~3 equivalents) dropwise.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, pour the mixture into water and separate the organic phase.
-
Extract the aqueous phase with chloroform.
-
Combine the organic phases, dry over sodium sulfate, filter, and evaporate the solvent.
-
Purify by column chromatography to obtain Intermediate C.[3][4]
-
Step 2.3: Debenzylation and N-Alkylation (Example with Phenethyl Group)
-
The N-benzyl group is removed, and a different alkyl group is introduced. This example uses a phenethyl group. The specific alkylating agent will vary depending on the desired final product.
Step 2.4: Deprotection and Final Ester Formation
-
Reaction: Removal of the tert-butyl protecting group and formation of the methyl ester.
-
Procedure:
-
Treat the N-alkylated intermediate with neat trifluoroacetic acid (TFA) at room temperature to cleave the tert-butyl ester.
-
After the reaction is complete, remove the TFA under reduced pressure.
-
To form the methyl ester, dissolve the resulting carboxylic acid in methanol and treat with a suitable esterification reagent (e.g., thionyl chloride or by using an acid catalyst).
-
Purify the final product by appropriate methods such as crystallization or chromatography.[4]
-
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| 1.1 - 1.3 | 1-Benzyl-4-piperidone | 4-Phenylamino-1-benzyl-4-piperidinecarboxylic Acid (Intermediate A) | ~33 (overall) | [3] |
| 2.1 | Intermediate A | tert-Butyl 4-Phenylamino-1-benzyl-4-piperidinecarboxylate (Intermediate B) | 71 | [4] |
| 2.2 | Intermediate B | tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-benzyl-4-piperidinecarboxylate (Intermediate C) | 60 | [4] |
| 2.4 | N-alkylated, tert-butyl protected intermediate | Final 4-Carboxy-4-anilidopiperidine Ester | High | [4] |
Mandatory Visualization
Caption: Synthetic workflow for 4-carboxy-4-anilidopiperidine esters.
Large-Scale Synthesis and Safety Considerations
-
Reagent Handling: The use of highly toxic reagents such as hydrocyanic acid or cyanide salts in the Strecker reaction requires strict safety protocols, including the use of a well-ventilated fume hood, appropriate personal protective equipment (PPE), and a quenching protocol for any residual cyanide.[4] For large-scale operations, a closed system is recommended.
-
Exothermic Reactions: The hydrolysis and acylation steps can be exothermic. On a large scale, proper heat management is crucial to prevent runaway reactions. The use of jacketed reactors with controlled cooling is essential.
-
Solvent Use: Large volumes of organic solvents are used throughout the synthesis. Appropriate measures for solvent handling, storage, and waste disposal must be in place to minimize environmental impact and ensure workplace safety.
-
Purification: While column chromatography is suitable for laboratory scale, it is often not practical for large-scale industrial production. Alternative purification methods such as crystallization, distillation, or extraction should be developed and optimized for the intermediates and the final product.
-
Process Safety Management: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the synthesis to identify potential risks and implement appropriate control measures. This includes evaluating the thermal stability of all intermediates and reaction mixtures.
References
- 1. helgroup.com [helgroup.com]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Role of Methyl 4-amino-1-benzylpiperidine-4-carboxylate in Fentanyl Analog Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential role of Methyl 4-amino-1-benzylpiperidine-4-carboxylate as a precursor in the synthesis of fentanyl analogs. While not a direct or commonly cited starting material in established fentanyl synthesis routes, its chemical structure contains the core piperidine framework amenable to transformation into key fentanyl intermediates. This document outlines a plausible synthetic pathway, detailed experimental protocols for each conceptual step, and relevant data for researchers exploring novel synthetic routes to opioid compounds.
Introduction
Fentanyl and its analogs are a class of potent synthetic opioids that interact with the μ-opioid receptor. The development of new fentanyl analogs is a significant area of research in medicinal chemistry for the creation of safer analgesics with improved pharmacokinetic profiles. The core structure of most fentanyl analogs is N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide. The synthesis of this scaffold typically involves the preparation of a 4-anilinopiperidine intermediate.
This compound presents a viable, albeit multi-step, starting material for the synthesis of such intermediates. The following sections detail a conceptual synthetic pathway to transform this compound into a fentanyl analog.
Proposed Synthetic Pathway
The conversion of this compound to a fentanyl analog can be conceptualized in the following four key steps:
-
N-Phenylation of the 4-amino group: Introduction of a phenyl group to the primary amine at the 4-position of the piperidine ring to form a 4-anilino derivative.
-
Decarboxylation/Removal of the methyl carboxylate group: Elimination of the ester group at the 4-position to yield a 4-anilinopiperidine intermediate.
-
N-Debenzylation and N-Phenethylation: Removal of the N-benzyl protecting group and subsequent introduction of the phenethyl group, a critical moiety for potent μ-opioid receptor activity.
-
N-Propionylation: Acylation of the aniline nitrogen with a propionyl group to yield the final fentanyl analog.
Experimental Protocols
The following are detailed, conceptual protocols for each step of the proposed synthesis. These protocols are based on established chemical transformations for similar substrates.
Protocol 1: N-Phenylation of this compound
This protocol describes the formation of a 4-anilino derivative via Buchwald-Hartwig amination.
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bromobenzene (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and tBuXPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant | Molar Ratio | Purity | Expected Yield |
| This compound | 1.0 | >95% | - |
| Bromobenzene | 1.2 | >98% | - |
| Pd(OAc)₂ | 0.02 | >98% | - |
| tBuXPhos | 0.04 | >98% | - |
| Sodium tert-butoxide | 1.4 | >97% | - |
| Product: Methyl 4-anilino-1-benzylpiperidine-4-carboxylate | - | >95% after purification | 70-90% |
Protocol 2: Decarboxylation of Methyl 4-anilino-1-benzylpiperidine-4-carboxylate
This protocol involves a two-step hydrolysis and decarboxylation process.
Materials:
-
Methyl 4-anilino-1-benzylpiperidine-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Standard reflux apparatus
Procedure:
-
Hydrolysis: Dissolve Methyl 4-anilino-1-benzylpiperidine-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and heat the mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.
-
Decarboxylation: Heat the acidified mixture to reflux for 2-4 hours. The evolution of CO₂ should be observed.
-
Cool the reaction and basify with a saturated solution of sodium bicarbonate until pH > 8.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 4-Anilino-1-benzylpiperidine.
| Reactant | Molar Ratio | Purity | Expected Yield |
| Methyl 4-anilino-1-benzylpiperidine-4-carboxylate | 1.0 | >95% | - |
| Lithium hydroxide | 2.0 | >98% | - |
| Product: 4-Anilino-1-benzylpiperidine | - | >90% | 80-95% |
Protocol 3: N-Debenzylation and N-Phenethylation
This two-step protocol first removes the benzyl group and then adds the phenethyl group.
Materials:
-
4-Anilino-1-benzylpiperidine
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Hydrogen gas
-
Methanol
-
2-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
N-Debenzylation: Dissolve 4-Anilino-1-benzylpiperidine (1.0 eq) in methanol.
-
Add 10% Pd/C (0.1 eq by weight) and ammonium formate (5.0 eq).
-
Reflux the mixture for 2-4 hours. Alternatively, perform catalytic hydrogenation with H₂ gas (1 atm) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the catalyst through Celite and concentrate the filtrate.
-
The resulting crude 4-anilinopiperidine is used directly in the next step.
-
N-Phenethylation: Dissolve the crude 4-anilinopiperidine in acetonitrile.
-
Add K₂CO₃ (2.0 eq) and 2-phenylethyl bromide (1.2 eq).
-
Stir the mixture at 60-80 °C for 8-16 hours.
-
Cool the reaction, filter the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain 4-Anilino-N-phenethylpiperidine (4-ANPP).
| Reactant | Molar Ratio | Purity | Expected Yield (Overall) |
| 4-Anilino-1-benzylpiperidine | 1.0 | >90% | - |
| 2-Phenylethyl bromide | 1.2 | >98% | - |
| Product: 4-Anilino-N-phenethylpiperidine (4-ANPP) | - | >95% after purification | 60-80% |
Protocol 4: N-Propionylation of 4-ANPP
This final step introduces the propionyl group to form the fentanyl analog.
Materials:
-
4-Anilino-N-phenethylpiperidine (4-ANPP)
-
Propionyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-ANPP (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude fentanyl analog.
-
Purify by recrystallization or column chromatography.
| Reactant | Molar Ratio | Purity | Expected Yield |
| 4-Anilino-N-phenethylpiperidine (4-ANPP) | 1.0 | >95% | - |
| Propionyl chloride | 1.2 | >99% | - |
| Product: Fentanyl Analog | - | >98% after purification | 85-95% |
Fentanyl Analog Signaling Pathway
Fentanyl and its analogs primarily exert their effects by acting as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR).
Upon binding, the receptor undergoes a conformational change, activating the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels, and the modulation of ion channels. Specifically, it inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron. These cellular effects culminate in the pharmacological responses of analgesia, sedation, and, at higher doses, respiratory depression.
Disclaimer
The information provided in these application notes is for research and informational purposes only. The synthesis of fentanyl and its analogs is subject to strict legal and regulatory controls in many jurisdictions. All experiments should be conducted in accordance with local laws and regulations and by qualified personnel in a controlled laboratory setting. The potential for misuse of this information is acknowledged, and it is intended solely for legitimate scientific research and development.
Application Note: Development of an Analytical HPLC Method for Piperidine Carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine carboxylates are a significant class of saturated heterocyclic compounds prevalent in a wide array of pharmaceutical agents and natural alkaloids. The piperidine ring serves as a crucial pharmacophore in drugs targeting various physiological conditions. The carboxylic acid moiety enhances the polarity and potential for ionic interactions, influencing the pharmacokinetic and pharmacodynamic properties of the molecules. Consequently, the development of robust and reliable analytical methods for the quantification and purity assessment of piperidine carboxylates is paramount in drug discovery, development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of these compounds.[2]
This application note details a comprehensive approach to developing an analytical HPLC method for piperidine carboxylates, addressing challenges such as the lack of a strong UV chromophore in some analogs and the need for chiral separation.
Principle of Analysis
The primary mode of separation for piperidine carboxylates is Reversed-Phase HPLC (RP-HPLC), where analytes are separated based on their hydrophobicity.[1] A non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. For compounds lacking a UV-absorbing chromophore, pre-column derivatization is a common strategy to introduce a UV-active or fluorescent tag, thereby enhancing detection sensitivity.[1][3][4] Chiral separations, which are often necessary for pharmaceutical compounds, can be achieved using specialized chiral stationary phases (CSPs).[5][6]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection (for Analogs with a Chromophore or after Derivatization)
1. Materials and Reagents:
-
Piperidine carboxylate standard or sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Derivatizing agent (if required, e.g., 4-Toluene Sulfonyl Chloride or Benzoyl Chloride)[1][3]
-
Sodium bicarbonate or other suitable base (for derivatization)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Sample Preparation (Without Derivatization):
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the piperidine carboxylate reference standard in the mobile phase or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing the piperidine carboxylate in the mobile phase to a known concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Pre-column Derivatization Protocol (for Analogs without a Chromophore): [1][3][4]
-
To an aliquot of the standard or sample solution, add an excess of the derivatizing agent solution (e.g., 4-Toluene Sulfonyl Chloride in acetonitrile).
-
Add a basic buffer, such as sodium bicarbonate, to facilitate the reaction.
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Cool the mixture to room temperature.
-
Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.
5. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]
-
Gradient: 5% to 95% B over 10 minutes[7]
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte or its derivative (typically 220-260 nm for derivatives).[3][8]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the amount of piperidine carboxylate in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Chiral HPLC for Enantiomeric Separation
1. Materials and Reagents:
-
Racemic piperidine carboxylate standard or sample
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm)[5]
-
Data acquisition and processing software
3. Sample Preparation:
-
Dissolve the racemic standard or sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions: [5]
-
Mobile Phase: n-Hexane and Ethanol (e.g., 70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
5. Data Analysis:
-
Identify the peaks corresponding to each enantiomer.
-
Calculate the resolution between the two enantiomeric peaks.
-
Determine the enantiomeric excess (e.e.) of the sample.
Data Presentation
Table 1: Summary of HPLC Methods for Piperidine Carboxylate Analysis
| Parameter | Method 1: RP-HPLC (Derivatized) | Method 2: Chiral HPLC |
| Analyte | Piperidine (derivatized with 4-Toluene Sulfonyl Chloride)[1][4] | (R/S)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide[5] |
| Column | Inertsil C18 (250 x 4.6 mm)[1] | Chiralpak IA (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)[1][4] | n-Hexane:Ethanol (70:30, v/v)[5] |
| Flow Rate | 1.0 mL/min[1][4] | 1.0 mL/min[5] |
| Detection | UV at ~230 nm[1] | UV at 225 nm[5] |
| Column Temp. | 30°C[1] | 30°C[5] |
Table 2: Method Validation Parameters for Derivatized Piperidine Analysis [1][4]
| Parameter | Value |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Accuracy (% Recovery) | 101.82% |
| Precision (%RSD) | 0.6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Visualizations
Caption: HPLC method development workflow for piperidine carboxylates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Column Chromatography Purification of Methyl 4-amino-1-benzylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality and purity of the final active pharmaceutical ingredient. Column chromatography is a widely used and effective method for the purification of such piperidine derivatives. These application notes provide a detailed protocol for the purification of this compound using silica gel column chromatography, addressing common challenges such as peak tailing associated with the basicity of the amino group.
Physicochemical Properties and Chromatographic Considerations
Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₄H₂₀N₂O₂ | - |
| Molecular Weight | 248.32 g/mol | Influences diffusion and elution characteristics. |
| Structure | Contains a tertiary amine (piperidine nitrogen) and a primary amine, as well as a methyl ester. | The basic amino groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. The ester group contributes to the overall polarity. |
| Polarity | Moderately polar | A normal-phase chromatography setup with a polar stationary phase (silica gel) and a mobile phase of intermediate polarity is appropriate. |
| pKa (predicted) | The piperidine nitrogen is basic. | The basic nature necessitates the use of a mobile phase modifier to achieve good peak shape and resolution. |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (Et₃N)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment
Protocol 1: Slurry Packing of the Silica Gel Column
-
Preparation of the Slurry: In a beaker, add a sufficient amount of silica gel to a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate). Stir the mixture gently with a glass rod to form a homogenous slurry, ensuring there are no lumps.
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column in a single, continuous motion.
-
Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Crucially, do not let the solvent level drop below the top of the silica gel bed.
-
-
Equilibration: Once the column is packed, add a layer of sand on top of the silica gel to prevent disturbance during solvent addition. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine) through it until the baseline is stable.
Protocol 2: Sample Preparation and Loading
-
Sample Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Dry Loading (Recommended):
-
To the dissolved crude product, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed silica gel column.
-
-
Wet Loading:
-
If the crude product is readily soluble in the mobile phase, it can be carefully loaded directly onto the top of the column using a pipette. Ensure the sample is applied in a narrow band.
-
Protocol 3: Elution and Fraction Collection
-
Mobile Phase Preparation: Prepare a series of eluents with increasing polarity. A common gradient system for compounds of this nature is Hexane:Ethyl Acetate. To mitigate peak tailing due to the basic amine, add 0.1% (v/v) of triethylamine to all mobile phase mixtures.
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.1% Et₃N).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 90:10, 80:20, 70:30, etc.). The specific gradient should be optimized based on TLC analysis of the crude mixture.
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved with positive pressure.
-
-
Fraction Collection: Collect fractions of a consistent volume in test tubes or using a fraction collector.
Protocol 4: Fraction Analysis and Product Isolation
-
Thin Layer Chromatography (TLC) Analysis:
-
Spot a small aliquot from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
-
Pooling and Concentration:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity and Yield Assessment: Determine the purity of the final product by appropriate analytical techniques (e.g., HPLC, NMR) and calculate the overall yield of the purification process.
Data Presentation
The following table summarizes the recommended parameters for the column chromatography purification of this compound.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is suitable. |
| Mobile Phase | Hexane:Ethyl Acetate with 0.1% Triethylamine | A gradient elution is recommended for optimal separation. |
| Mobile Phase Gradient | Start with 95:5 (Hexane:EtOAc) and gradually increase to 50:50 | The exact gradient should be determined by preliminary TLC analysis. |
| Sample Loading | Dry loading with silica gel | This method generally provides better resolution. |
| Ratio of Silica to Crude | 30:1 to 50:1 (w/w) | A higher ratio is used for more difficult separations. |
| Fraction Analysis | TLC with UV visualization and KMnO₄ staining | KMnO₄ is a good stain for visualizing amine-containing compounds. |
| Expected Purity | >95% | Dependent on the crude sample purity and chromatographic conditions. |
| Typical Yield | 70-90% | Varies based on the efficiency of the separation. |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful purification of this compound using silica gel column chromatography. Adherence to these guidelines, particularly the use of a basic modifier in the mobile phase and proper column packing, will facilitate the isolation of a high-purity product, which is crucial for subsequent stages of research and drug development. Optimization of the mobile phase gradient based on preliminary TLC analysis is recommended to achieve the best separation for a given crude sample.
Application of 4-Aminopiperidines in the Synthesis of Novel Antifungal Agents
Application Note
The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. The 4-aminopiperidine scaffold has recently gained prominence as a promising framework for the development of new antifungal agents. This interest is largely inspired by the structural motifs of established antifungal drugs such as amorolfine, fenpropidin, and fenpropimorph, which contain similar aliphatic heterocyclic cores and effectively disrupt the fungal ergosterol biosynthesis pathway.[1]
Recent research has demonstrated that specific derivatives of 4-aminopiperidine exhibit potent in vitro activity against a wide range of clinically significant fungi, including various species of Aspergillus and Candida.[1][2] The primary mechanism of action for this class of compounds is the inhibition of ergosterol biosynthesis, a pathway vital for maintaining the integrity of the fungal cell membrane. Notably, these agents have been shown to inhibit two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase.[2]
This document provides a comprehensive overview of the antifungal activity of key 4-aminopiperidine derivatives, detailed protocols for their synthesis and evaluation, and visual representations of their mechanism of action and experimental workflows.
Data Presentation: Antifungal Activity
A library of over 30 novel 4-aminopiperidines was synthesized and evaluated for their antifungal activity. The most promising compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , demonstrated significant growth inhibition against various clinically relevant fungal isolates.[1][2][3] The minimum inhibitory concentration (MIC) values for these compounds against selected fungal species are summarized in the table below, in comparison to the established antifungal agents amorolfine and voriconazole.[2]
| Compound | C. albicans (ATCC 90028) MIC (µg/mL) | A. fumigatus (ATCC 204305) MIC (µg/mL) |
| 1-benzyl-N-dodecylpiperidin-4-amine | 1–4 | 1–8 |
| N-dodecyl-1-phenethylpiperidin-4-amine | 1–4 | 1–8 |
| Amorolfine hydrochloride | 1-4 | 1-8 |
| Voriconazole | ≤0.03-0.25 | 0.25-1 |
Data sourced from studies on a range of Candida and Aspergillus species.[2]
Experimental Protocols
General Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination
This protocol describes the synthesis of 4-aminopiperidine derivatives from N-substituted 4-piperidone precursors.[1][2][3]
Materials:
-
N-substituted 4-piperidone derivative (e.g., 1-benzyl-4-piperidone)
-
Primary amine (e.g., dodecylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the N-substituted 4-piperidone (1.0 eq) and the primary amine (1.2 eq) in the chosen solvent (DCM or DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 4-aminopiperidine derivative.
Antifungal Susceptibility Testing: Microbroth Dilution Assay
This protocol is based on the standardized microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2][4]
Materials:
-
Synthesized 4-aminopiperidine compounds
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal agents (e.g., voriconazole, amphotericin B)
-
Negative control (DMSO or solvent used for compound dissolution)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Inoculate each well (containing the diluted compound) with the fungal suspension.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% or 90%) compared to the growth control.[2] Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Caption: Mechanism of action of 4-aminopiperidine antifungals.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for Reductive Amination of N-Substituted 4-Piperidones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone transformation in medicinal chemistry and drug development for the synthesis of amines. This method provides an efficient route to construct carbon-nitrogen bonds by converting a carbonyl group into an amine via an intermediate imine or iminium ion.[1] N-substituted 4-piperidones are particularly valuable building blocks, as the piperidine motif is a common scaffold in a vast array of pharmaceuticals, including analgesics, antidepressants, and antipsychotics.[1] This document provides detailed application notes and experimental protocols for the reductive amination of two commonly used N-substituted 4-piperidones: N-benzyl-4-piperidone and N-tert-butoxycarbonyl (Boc)-4-piperidone.
The choice of the N-substituent on the piperidone ring is critical for subsequent synthetic steps. The N-benzyl group can be readily removed by hydrogenolysis, allowing for further functionalization of the piperidine nitrogen. The N-Boc group, on the other hand, is an acid-labile protecting group, offering an orthogonal deprotection strategy.
This guide outlines protocols using the most common and effective reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. A comparative analysis of these methods is presented to aid in the selection of the most suitable protocol for a specific synthetic target.
Reaction Mechanism and Workflow
The reductive amination of an N-substituted 4-piperidone with a primary or secondary amine proceeds in two main stages, which can often be performed in a single pot.
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the 4-piperidone. This is often facilitated by mildly acidic conditions which protonate the carbonyl oxygen, increasing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (imine) with primary amines, or an iminium ion with secondary amines.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the corresponding amine. The choice of a mild reducing agent is crucial to avoid the undesired reduction of the starting ketone.
Below is a diagram illustrating the general mechanism for the reductive amination of an N-substituted 4-piperidone with a primary amine.
A typical experimental workflow for a one-pot reductive amination is depicted below.
Data Presentation: Comparison of Reductive Amination Methods
The following tables summarize the yields of 4-amino-piperidine derivatives obtained from the reductive amination of N-benzyl-4-piperidone and N-Boc-4-piperidone with various amines using different reducing agents.
Table 1: Reductive Amination of N-Benzyl-4-piperidone
| Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 80-90 | [1] |
| Aniline | NaBH₃CN | Methanol | ~80 | [2] |
| Isobutylamine | NaBH(OAc)₃ | Not specified | 68 | |
| (S)-α-Methylbenzylamine | NaBH(OAc)₃ | Not specified | 83 | |
| (S)-(+)-1-Cyclohexylethylamine | NaBH(OAc)₃ | Not specified | 78 | |
| Ammonia (from NH₄OAc) | H₂, Pd/C | Ethanol | High | [1] |
Table 2: Reductive Amination of N-Boc-4-piperidone
| Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 3,4-Dichloroaniline | Not specified | Not specified | 72 | [3] |
| Aniline | NaBH(OAc)₃ | Dichloromethane | ~90 | [1] |
| Primary Aliphatic Amines | NaBH(OAc)₃ | Dichloromethane | 80-90 | [4] |
| Primary Aromatic Amines | NaBH(OAc)₃ | Dichloromethane | 87-90 | [4] |
Note: Yields can vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is often the preferred method due to the mildness, selectivity, and safety of NaBH(OAc)₃.[5] It is particularly effective for a wide range of aldehydes and ketones, including acid-sensitive substrates.[6]
Materials:
-
N-substituted 4-piperidone (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
Procedure:
-
To a solution of the N-substituted 4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion. For less reactive amines or ketones, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer three times with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-piperidine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
NaBH₃CN is a selective reducing agent for iminium ions over carbonyl groups, allowing for convenient one-pot reactions.[6] However, it is highly toxic, and reactions generate cyanide byproducts, requiring careful handling and disposal.[6]
Materials:
-
N-substituted 4-piperidone (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted 4-piperidone (1.0 eq) and the amine (1.1 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reductive Amination via Catalytic Hydrogenation
Catalytic hydrogenation is an economical and scalable method.[7] It avoids the use of hydride reducing agents but requires specialized hydrogenation equipment.
Materials:
-
N-substituted 4-piperidone (1.0 eq)
-
Amine or ammonium acetate (1.1-1.5 eq)
-
Hydrogenation catalyst (e.g., 10% Palladium on Carbon (Pd/C) or Raney Nickel, 5-10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas source
Procedure:
-
In a hydrogenation vessel, dissolve the N-substituted 4-piperidone (1.0 eq) and the amine or ammonium acetate (1.1-1.5 eq) in methanol or ethanol.
-
Add the hydrogenation catalyst.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the catalyst through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Conclusion
The reductive amination of N-substituted 4-piperidones is a robust and versatile method for the synthesis of a diverse range of 4-amino-piperidine derivatives, which are key intermediates in drug discovery. The choice of N-protecting group (e.g., benzyl or Boc) and the reductive amination protocol can be tailored to the specific amine substrate and the overall synthetic strategy. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, selectivity, and improved safety profile compared to sodium cyanoborohydride. Catalytic hydrogenation offers a scalable and economical alternative. The protocols and data provided herein serve as a comprehensive guide for researchers in the efficient synthesis of these important building blocks.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.cn]
- 6. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for C-2 Arylation of Methyl 1-benzylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Methyl 1-benzylpiperidine-4-carboxylate as a reactant for C-2 arylation, a key transformation in the synthesis of complex molecules relevant to drug discovery and development. The protocols outlined below are based on established methodologies for the C-H functionalization of saturated heterocycles.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The direct functionalization of C(sp³)–H bonds in piperidines offers a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized substrates. Specifically, the C-2 arylation of piperidine derivatives, such as Methyl 1-benzylpiperidine-4-carboxylate, provides a direct route to α-arylated piperidines, which are key intermediates in the synthesis of various therapeutic agents.
Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has emerged as a powerful tool for directed C–H activation.[1][2] While the ortho-arylation of the N-benzyl group (a C(sp²)-H activation) is a known transformation[3], achieving selective arylation at the C-2 position of the piperidine ring (a C(sp³)-H activation) is a more challenging yet highly valuable transformation. This process typically involves the formation of a metal-ligand complex that facilitates the cleavage of a C-H bond at the α-position to the nitrogen atom, followed by cross-coupling with an aryl halide or its equivalent.
Catalytic Systems and Reaction Mechanisms
The C-2 arylation of N-benzylpiperidines can be achieved using various transition metal catalysts. The general mechanism involves the coordination of the metal to the piperidine nitrogen, followed by a directed C-H activation at the C-2 position to form a metallacyclic intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C-2 arylated product and regenerate the active catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity. Palladium catalysts are widely used for C-H arylation reactions.[4][5] Ruthenium and rhodium-based catalysts have also shown efficacy in the C-H functionalization of saturated heterocycles.[1]
Experimental Protocols
The following is a generalized experimental protocol for the palladium-catalyzed C-2 arylation of Methyl 1-benzylpiperidine-4-carboxylate with an aryl bromide. This protocol is a representative example based on established procedures for the α-arylation of N-alkylpiperidines and related C(sp³)-H functionalization reactions.[4][5]
Materials:
-
Methyl 1-benzylpiperidine-4-carboxylate
-
Aryl bromide (e.g., 4-bromotoluene, 4-bromoanisole, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a biarylphosphine such as SPhos or a similar ligand)[4]
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Methyl 1-benzylpiperidine-4-carboxylate (1.0 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the aryl bromide (1.2 mmol), the base (2.0 mmol), and the anhydrous solvent (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C-2 arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following tables summarize representative quantitative data for the C-2 arylation of Methyl 1-benzylpiperidine-4-carboxylate with various aryl bromides, based on typical yields and selectivities observed in analogous C-H arylation reactions.[4]
Table 1: Optimization of Reaction Conditions for the C-2 Arylation of Methyl 1-benzylpiperidine-4-carboxylate with 4-Bromotoluene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 100 | 65 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 100 | 72 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 110 | 81 |
| 5 | PdCl₂(PPh₃)₂ (5) | - | Cs₂CO₃ | Dioxane | 110 | 45 |
Table 2: Substrate Scope for the C-2 Arylation of Methyl 1-benzylpiperidine-4-carboxylate
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | Methyl 1-benzyl-2-(p-tolyl)piperidine-4-carboxylate | 81 |
| 2 | 4-Bromoanisole | Methyl 2-(4-methoxyphenyl)-1-benzylpiperidine-4-carboxylate | 75 |
| 3 | 4-Bromobenzotrifluoride | Methyl 1-benzyl-2-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylate | 68 |
| 4 | 3-Bromopyridine | Methyl 1-benzyl-2-(pyridin-3-yl)piperidine-4-carboxylate | 55 |
| 5 | 2-Bromonaphthalene | Methyl 1-benzyl-2-(naphthalen-2-yl)piperidine-4-carboxylate | 79 |
Visualizations
The following diagrams illustrate the key chemical transformation and the general experimental workflow.
Caption: C-2 Arylation of Methyl 1-benzylpiperidine-4-carboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium( ii )-catalysed ortho -arylation of N -benzylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00410A [pubs.rsc.org]
- 4. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of Strecker reaction conditions for higher yields.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Strecker reaction conditions for higher yields.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the Strecker synthesis of α-aminonitriles and their subsequent hydrolysis to α-amino acids.
Frequently Asked Questions
Q1: What is the general mechanism of the Strecker reaction?
A1: The Strecker synthesis is a two-step process.[1]
-
α-Aminonitrile Formation: An aldehyde or ketone condenses with an amine (or ammonia) to form an imine intermediate. A cyanide ion then performs a nucleophilic attack on the imine carbon to form an α-aminonitrile.[2][3]
-
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed, typically under acidic or basic conditions, to yield the final α-amino acid.[1][4]
Q2: My overall yield is low. What are the common causes?
A2: Low yields can arise from several factors throughout the two main stages of the synthesis.[5] Key areas to investigate are:
-
Inefficient Imine Formation: The initial condensation to form the imine is a reversible equilibrium reaction. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.[1][5]
-
Slow or Incomplete Cyanide Addition: Steric hindrance, especially with bulky amines or ketones, can slow the rate of nucleophilic attack by the cyanide ion.[5][6] The concentration and availability of the cyanide nucleophile are also critical.[5]
-
Side Reactions: Competing reactions can consume starting materials. For example, aldehydes can form cyanohydrins, and formaldehyde is prone to polymerization.[5][7]
-
Poor Hydrolysis Conditions: The hydrolysis of the stable nitrile group can be challenging and may require harsh conditions, which can lead to degradation of the desired product.[1]
Q3: How can I improve the yield of the initial α-aminonitrile formation?
A3: To improve the first step of the reaction, consider the following optimizations:
-
Water Removal: The formation of the imine intermediate is an equilibrium process that produces water. Adding a dehydrating agent, such as anhydrous MgSO₄ or Na₂SO₄, can help drive the reaction forward.[1][8]
-
Temperature Control: While heating can increase the reaction rate, it can also promote side reactions and impurities.[9] For many setups, running the reaction at room temperature or slightly below (e.g., 0 °C) is optimal.[4] However, for less reactive substrates like ketones or anilines, heating to 80 °C may be necessary.[9]
-
Catalysis: The use of a Lewis acid or Brønsted acid catalyst can activate the carbonyl group, making it more electrophilic and facilitating imine formation.[7][10][11] Various catalysts, including palladium complexes and thiourea derivatives, have been shown to be effective.[2][8]
-
pH Control: The reaction can be sensitive to pH. The ideal pH range is often slightly acidic to neutral to facilitate imine formation without excessively protonating the amine nucleophile.[12]
Q4: The reaction is very slow when I use a ketone instead of an aldehyde. What can I do?
A4: Ketones are generally less reactive than aldehydes in the Strecker reaction due to greater steric hindrance and electronic effects.[6][9] To improve yields and reaction times with ketones:
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy.[9]
-
Use a Catalyst: Lewis acid catalysts are particularly effective for activating ketones.[8]
-
Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24 hours or more).[8]
-
Add Carrier Cyanide: In some cases, particularly in radiochemical syntheses, adding a stoichiometric equivalent of a carrier cyanide salt (e.g., NaCN) can improve the conversion of challenging ketone substrates.[9]
Q5: What are safer alternatives to using highly toxic hydrogen cyanide (HCN) gas?
A5: Due to the extreme toxicity of HCN gas, it is highly recommended to use safer, easier-to-handle cyanide sources.[1] Common alternatives include:
-
Alkali Metal Cyanides: Sodium cyanide (NaCN) or potassium cyanide (KCN) are frequently used in combination with an ammonium salt like ammonium chloride (NH₄Cl).[1][4]
-
Trimethylsilyl Cyanide (TMSCN): This reagent is another effective cyanide source, often used in conjunction with a catalyst.[8][13]
-
Hexacyanoferrates: These stable, inexpensive, and essentially non-toxic complexes can be used to generate cyanide in situ under specific conditions, offering a greener alternative.[6][14]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various parameters on reaction yield, presented as radiochemical conversion (RCC).
Table 1: Effect of Temperature and Time on α-Aminonitrile Formation
Reaction: Condensation of formaldehyde with methylamine and [¹¹C]NaCN.
| Entry | Time (min) | Temperature (°C) | Radiochemical Conversion (RCC %) |
| 1 | 5 | Room Temp. | 63% |
| 2 | 12 | Room Temp. | 65% |
| 3 | 5 | 50 | 68% |
| 4 | 5 | 80 | 81% |
Data sourced from a study on radiolabeled amino acids. Note that higher temperatures led to more impurities.[9]
Table 2: Effect of Conditions on α-Aminonitrile Hydrolysis
Reaction: Hydrolysis of [¹¹C]α-aminonitrile to [¹¹C-carbonyl]sarcosine.
| Entry | [NaOH] (M) | Time (min) | Temperature (°C) | Radiochemical Conversion (RCC %) |
| 1 | 10 | 5 | 100 | 59% |
| 2 | 5 | 5 | 100 | 15% |
| 3 | 10 | 5 | 60 | 97% |
Data sourced from a study on radiolabeled amino acids, demonstrating sensitivity to both base concentration and temperature.[9]
Experimental Protocols
The following are generalized protocols for the two main stages of the Strecker synthesis. Note: All work with cyanide compounds must be performed by trained personnel in a certified chemical fume hood with appropriate safety precautions.[15]
Protocol 1: General Procedure for α-Aminonitrile Synthesis
This one-pot, three-component protocol is a common approach.[8]
-
Reaction Setup: To a Schlenk tube or round-bottom flask, add the aldehyde or ketone (0.2 mmol), the amine (0.2-0.5 mmol), a dehydrating agent like anhydrous sodium sulfate (100 mg), and a suitable solvent (e.g., CH₂Cl₂, MeOH).[4][8] If using a catalyst, it is added at this stage (e.g., 3 mol%).[8]
-
Cyanide Addition: Stir the mixture at the desired temperature (e.g., room temperature). Add the cyanide source (e.g., TMSCN, 0.4 mmol) dropwise to the solution.[8] If using NaCN or KCN, it may be added as an aqueous solution, often at a lower temperature (0-5 °C).[16]
-
Reaction Monitoring: Allow the reaction to stir for the desired time (1 to 24 hours).[4][8] Monitor the consumption of the starting material by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude α-aminonitrile can then be purified by flash chromatography on silica gel or carried forward to the hydrolysis step.[4]
Protocol 2: General Procedure for Hydrolysis of α-Aminonitrile
This procedure uses acidic conditions for hydrolysis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude α-aminonitrile in a solution of concentrated acid (e.g., 6M HCl).[1][16]
-
Hydrolysis: Heat the mixture to reflux for several hours (typically 4-12 hours). The reaction progress can be monitored by TLC until the aminonitrile is fully consumed.
-
Isolation and Purification: Cool the reaction mixture. The product may precipitate as its hydrochloride salt and can be collected by filtration.[16] To obtain the free amino acid, dissolve the salt in water and carefully adjust the pH to the amino acid's isoelectric point (pI) using a base (e.g., aqueous ammonia or NaOH).[16]
-
Final Product: Collect the precipitated zwitterionic amino acid by filtration, wash with cold water and then a solvent like ethanol, and dry under vacuum.[16]
Visualizations
Diagram 1: General Workflow of the Strecker Synthesis
Caption: A simplified workflow of the two-stage Strecker amino acid synthesis.
Diagram 2: Troubleshooting Logic for Low Reaction Yields
Caption: A decision tree for troubleshooting common causes of low yield.
Diagram 3: Strecker Reaction Mechanism Pathway
Caption: The two primary stages of the Strecker reaction mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. reelmind.ai [reelmind.ai]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 4-amino-1-benzylpiperidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-amino-1-benzylpiperidine-4-carboxylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic methodology.
Route 1: Strecker-Type Synthesis
The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired amino acid derivative.
Possible Causes & Solutions:
-
Incomplete imine formation: The equilibrium between the ketone and the imine may not favor the imine.
-
Solution: Use an anhydrous modification of the Strecker reaction. Employing trimethylsilyl cyanide (TMSCN) in glacial acetic acid can significantly improve the yield and reduce reaction time compared to using potassium cyanide (KCN) in aqueous acid.[1]
-
-
Reversion of the α-aminonitrile to starting materials: The α-aminonitrile can be sensitive to acidic conditions and may revert to the starting ketone.
-
Solution: Optimize the reaction time. Shorter reaction times can lead to higher yields. For instance, reducing the reaction time from two days to one has been shown to increase the yield from 30% to nearly 80% in a related synthesis.[2]
-
-
Side reactions of the cyanide source: The cyanide ion can participate in unwanted side reactions.
-
Solution: Ensure slow, controlled addition of the cyanide source to the reaction mixture.
-
Possible Causes & Solutions:
-
Incomplete hydrolysis to the amide: The hydrolysis of the nitrile to the amide can be challenging to stop at the amide stage, often proceeding to the carboxylic acid.
-
Over-hydrolysis to the carboxylic acid: Harsh acidic or basic conditions can lead to the formation of the carboxylic acid instead of the desired methyl ester.
-
Solution: A two-step process is generally more reliable. First, hydrolyze the nitrile to the carboxylic acid using strong acid or base. Then, perform a separate esterification step. For the esterification of the resulting amino acid, thionyl chloride in methanol is an effective method.
-
-
Low yield in direct conversion of amide to ester: Direct conversion of the intermediate amide to the methyl ester can be low-yielding.
-
Solution: For the conversion of the amide to the ester, using p-toluenesulfonic acid in methanol under pressure and heat can be effective, although unreacted amide may need to be recovered and recycled.
-
Route 2: Reductive Amination
Reductive amination involves the reaction of a ketone with an amine source in the presence of a reducing agent.
Possible Causes & Solutions:
-
Inefficient iminium ion formation: The formation of the iminium ion intermediate from 1-benzyl-4-piperidone and the ammonia source can be slow or incomplete.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and increase its electrophilicity.[5]
-
-
Reduction of the starting ketone: The reducing agent may reduce the 1-benzyl-4-piperidone before it can react with the amine.
-
Suboptimal reaction conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Solution: While many reductive aminations proceed at room temperature, for less reactive substrates, heating the reaction may be necessary. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents.[5]
-
Possible Causes & Solutions:
-
Dialkylation of the amine: If a primary amine is used as the starting material, dialkylation can occur.
-
Solution: This is less of a concern when using an ammonia equivalent to form a primary amine. However, careful control of stoichiometry is still important.
-
-
Formation of by-products from the reducing agent: Some reducing agents can lead to unwanted side reactions.
-
Solution: As mentioned, NaBH(OAc)₃ is generally a clean and effective reducing agent for this transformation.[5]
-
Route 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between a suitable piperidine precursor and an amine.
Possible Causes & Solutions:
-
Catalyst deactivation: The Pd(0) catalyst is sensitive to oxygen.
-
Inappropriate ligand choice: The choice of phosphine ligand is crucial for the success of the reaction.
-
Solution: For coupling with piperidines, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are generally effective.[7]
-
-
Ineffective base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most commonly used base. Weaker bases like potassium carbonate often result in slower reactions and lower yields.[7]
-
Possible Causes & Solutions:
-
Aryl halide homocoupling: Two molecules of the aryl halide can couple to form a biaryl species.
-
Solution: Optimize the catalyst-to-ligand ratio and consider using a ligand that favors C-N reductive elimination.[7]
-
-
Hydroxylation of the aryl halide: Trace amounts of water can lead to the formation of a phenol derivative.
-
Solution: Ensure all reagents and solvents are rigorously dried.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides the highest yield for this compound?
The yield can vary significantly depending on the optimization of the reaction conditions for each route. However, a well-optimized Strecker-type synthesis, particularly with anhydrous modifications, can provide high yields of the key α-aminonitrile intermediate (often around 80-90%).[2] Reductive amination is also a very efficient method, often proceeding in a single step with high yields. The Buchwald-Hartwig amination is a powerful tool but might require more careful optimization of the catalyst system.
Q2: What is the best way to purify the final product?
Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the piperidine nitrogen, it may be beneficial to use a solvent system containing a small amount of a basic modifier, like triethylamine or ammonia in methanol, to prevent tailing on the column. Distillation under vacuum is another potential purification method.
Q3: Can I use a different protecting group for the piperidine nitrogen instead of benzyl?
Yes, other protecting groups can be used. A common alternative is the tert-butyloxycarbonyl (Boc) group. The choice of protecting group will depend on the subsequent reaction steps and the desired deprotection conditions. The benzyl group is often chosen as it can be removed by catalytic hydrogenation.
Q4: How can I monitor the progress of these reactions?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the progress of these reactions.[5]
Q5: Are there any specific safety precautions I should take?
When working with cyanide salts or trimethylsilyl cyanide in the Strecker synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment, as these reagents are highly toxic. All reactions should be carried out with appropriate safety measures.
Data Presentation
Table 1: Comparison of Synthetic Routes for 4-Aminopiperidine Derivatives
| Synthetic Route | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| Strecker-Type Synthesis | 1-benzyl-4-piperidone, Aniline, KCN/TMSCN | 70-90% (for aminonitrile) | High yield of intermediate, well-established. | Use of highly toxic cyanide, multi-step process. |
| Reductive Amination | 1-benzyl-4-piperidone, Ammonia source, NaBH(OAc)₃/NaBH₃CN | 80-95% | Often a one-pot reaction, high efficiency, milder reagents. | Requires careful selection of reducing agent to avoid side reactions. |
| Buchwald-Hartwig Amination | 4-halo-1-benzylpiperidine-4-carboxylate, Amine source, Pd catalyst, Phosphine ligand, NaOtBu | 70-90% | Broad substrate scope, good functional group tolerance. | Requires strict anaerobic conditions, catalyst can be expensive. |
Experimental Protocols
Protocol 1: Strecker-Type Synthesis of 4-Anilino-1-benzylpiperidine-4-carbonitrile
-
To a stirred solution of 1-benzylpiperidin-4-one (100 g, 0.53 mol) and aniline (54 g, 0.58 mol) in glacial acetic acid (500 mL), add trimethylsilyl cyanide (71 mL, 0.53 mol) dropwise over 10 minutes, maintaining the temperature below 30°C.
-
Stir the mixture for 1 hour at room temperature.
-
Pour the reaction mixture into a mixture of ice (1 kg) and concentrated ammonium hydroxide (500 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry to afford 4-anilino-1-benzylpiperidine-4-carbonitrile.
Protocol 2: Reductive Amination of 1-Benzyl-4-piperidone
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.[5]
-
If the amine is unreactive, add a catalytic amount of acetic acid (0.05-0.1 eq).[5]
-
Stir the reaction mixture at room temperature for 1 to 24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
In a glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the sodium tert-butoxide (1.2-1.5 eq) to a flame-dried reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[7]
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the 4-halo-1-benzylpiperidine-4-carboxylate derivative (1.0 eq) and the amine source (1.1-1.2 eq).
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Workflow for the Strecker-Type Synthesis.
Caption: Troubleshooting logic for reductive amination.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Identification of side products in the synthesis of 4-anilidopiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 4-anilidopiperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-anilidopiperidines?
A1: The most common synthetic routes for 4-anilidopiperidines, which are core structures in many synthetic opioids like fentanyl, include:
-
The Siegfried Method: This route involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline to form 4-anilino-N-phenethylpiperidine (4-ANPP), which is then acylated.[1]
-
The Gupta Method: This approach utilizes 4-anilinopiperidine as a key precursor, which is then N-alkylated.[2] It is often performed as a "one-pot" synthesis.[3]
-
The Janssen Method: This is the original synthesis route to fentanyl and involves more steps. Due to its complexity, it is less commonly used in clandestine settings.[4]
Q2: I am seeing an unexpected peak in my LC-MS analysis after reductive amination of a 4-piperidone with aniline. What could it be?
A2: An unexpected peak following reductive amination could be due to several side products. The most common is the product of over-alkylation or dialkylation , where the newly formed secondary amine (the desired 4-anilidopiperidine) reacts again with the 4-piperidone starting material.[5][6] Another possibility is the reduction of the 4-piperidone to the corresponding alcohol.
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yields in 4-anilidopiperidine synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS.
-
Side product formation: The formation of significant amounts of side products will naturally decrease the yield of the desired product.
-
Sub-optimal reaction conditions: Factors such as temperature, reaction time, choice of solvent, and catalyst/reagent quality can all impact yield.
-
Difficult purification: The desired product might be difficult to separate from starting materials or side products, leading to losses during workup and purification.
Troubleshooting Guides
Issue 1: Identification of an Over-Alkylation Side Product
Symptom: You observe a significant peak in your chromatogram with a higher molecular weight than your expected 4-anilidopiperidine product, corresponding to the addition of another piperidone-derived unit.
Potential Cause: The secondary amine of the desired 4-anilidopiperidine product acts as a nucleophile and reacts with another molecule of the starting 4-piperidone, followed by reduction. This is more likely to occur if an excess of the 4-piperidone is used.[7]
Troubleshooting Steps:
-
Confirm the Structure: Isolate the impurity using preparative chromatography and characterize it by NMR and high-resolution mass spectrometry to confirm it is the dialkylated product.
-
Adjust Stoichiometry: Use a slight excess of the aniline derivative relative to the 4-piperidone to ensure the ketone is consumed before significant over-alkylation can occur.
-
Modify Reaction Conditions:
-
Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the desired secondary amine low initially, disfavoring the second addition.
-
Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[6]
-
-
Choice of Reducing Agent: Use a milder or sterically hindered reducing agent that may selectively reduce the initially formed imine/iminium ion at a faster rate than the iminium ion formed from the secondary amine product. Sodium triacetoxyborohydride is often a good choice for controlling such side reactions.[5]
Issue 2: Presence of Starting Materials in the Final Product
Symptom: Your purified product contains significant amounts of unreacted 4-piperidone derivative and/or aniline derivative.
Potential Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or deactivated reagents.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting materials. Extend the reaction time if necessary.
-
Check Reagent Quality: Ensure that your reducing agent is active. Sodium cyanoborohydride and sodium triacetoxyborohydride can degrade over time. Use freshly opened or properly stored reagents.
-
Optimize Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Catalyst Use: For less reactive ketones, the addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion intermediate.
Issue 3: Formation of phenethyl-4-ANPP Impurity in Fentanyl Synthesis (Gupta Method)
Symptom: In the synthesis of fentanyl or its analogs using the Gupta method, you identify an impurity with a mass corresponding to the addition of a phenethyl group to the aniline nitrogen of 4-ANPP. This impurity is known as phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP).[8][9][10]
Potential Cause: This side product is characteristic of the Gupta synthesis route and can arise from the reaction of 4-ANPP with excess phenethylating agent (e.g., phenethyl bromide or phenylacetaldehyde).[11][12]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the phenethylating agent. Use no more than one equivalent relative to the 4-anilinopiperidine precursor.
-
Order of Addition: Add the phenethylating agent slowly to the reaction mixture containing the 4-anilinopiperidine to maintain a low concentration of the alkylating agent.
-
Purification: This impurity can be challenging to separate from the desired product due to similar polarities. Utilize high-performance column chromatography or preparative HPLC for purification.
Quantitative Data on Side Products
The table below summarizes common side products and their typical, albeit often qualitative, yields based on literature reports. Quantitative data for side product formation is often not explicitly reported, as the focus is typically on maximizing the yield of the desired product.
| Side Product | Synthetic Route | Typical Yield/Observation | Reference |
| Over-alkylated (Dialkylated) Product | Reductive Amination | Formation is a known issue, especially with excess ketone. Yields are generally not reported but can be significant if stoichiometry is not controlled. | [5][7] |
| Phenethyl-4-ANPP | Gupta Method for Fentanyl Synthesis | Observed as a key impurity indicating this synthetic route. Its presence suggests a shift in illicit fentanyl synthesis. | [8][9][10][11][12] |
| Bipiperidinyl Impurities | "One-Pot" Fentanyl Synthesis | Identified as unique impurities for this specific synthetic modification. | [[“]][14] |
| Acetylfentanyl | Siegfried/Janssen Methods | Can be formed if acetic anhydride is present as an impurity in the acylating agent. | [15] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general method for the synthesis of 4-anilidopiperidines that aims to minimize over-alkylation.
Materials:
-
N-protected-4-piperidone (1.0 eq)
-
Aniline derivative (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the N-protected-4-piperidone and the aniline derivative in DCE or DCM, add sodium triacetoxyborohydride in one portion at room temperature.
-
Stir the reaction mixture for 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Identification of Impurities by HPLC-MS
This protocol provides a general method for the analysis of a 4-anilidopiperidine synthesis reaction mixture to identify the main product and potential side products.
Materials:
-
Crude reaction mixture
-
Acetonitrile (ACN)
-
Water
-
Formic acid
-
HPLC system with a C18 column coupled to a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity. For example, 5% to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) to detect the expected product and potential higher molecular weight side products.
-
-
Data Analysis:
-
Identify the peak corresponding to the expected mass of the 4-anilidopiperidine product.
-
Analyze other significant peaks for their mass-to-charge ratio to hypothesize the structures of potential side products (e.g., unreacted starting materials, over-alkylated product).
-
Visualizations
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenethyl-4-ANPP : a marginally active byproduct suggesting a switch in illicit fentanyl synthesis routes [biblio.ugent.be]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
- 15. cfsre.org [cfsre.org]
Technical Support Center: Preventing Unintended Hydrolysis of Methyl Esters in Piperidine Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and preventing the unintended hydrolysis of methyl esters in molecules containing a piperidine moiety.
Frequently Asked Questions (FAQs)
Q1: Why is my piperidine-containing methyl ester compound degrading in aqueous solutions?
A: Compounds containing both a methyl ester and a piperidine ring are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond to form a carboxylic acid and methanol.[1] The rate of this degradation is highly dependent on the pH of the solution.[2][3] The basic nitrogen atom of the piperidine ring can act as an internal catalyst, accelerating the hydrolysis process, especially under neutral or basic conditions.[4] This is known as intramolecular catalysis.[5]
Q2: What is intramolecular catalysis and how does it affect my compound?
A: Intramolecular catalysis is a process where a functional group within the same molecule speeds up a reaction. In this case, the piperidine's nitrogen, being a base, can facilitate the attack of a water molecule on the nearby ester's carbonyl carbon.[4] This proximity effect makes the hydrolysis reaction much faster than it would be if the piperidine and ester were separate molecules (intermolecular catalysis).[5] This can lead to significant degradation even under conditions that would be considered mild for a simple methyl ester.
Q3: What are the primary factors that influence the rate of hydrolysis?
A: The main factors are:
-
pH: Hydrolysis can be catalyzed by both acids and bases.[6] For piperidine-containing esters, the rate is often significantly higher at neutral to basic pH due to the catalytic effect of the unprotonated piperidine nitrogen.[7]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Storing compounds at lower temperatures can slow down degradation.[8]
-
Moisture: The presence of water is essential for hydrolysis.[9] Minimizing exposure to moisture, even in the solid state, is crucial for long-term stability.[10]
-
Molecular Structure: The steric hindrance around the ester group and its proximity to the piperidine ring can influence the rate of intramolecular catalysis.[11]
Q4: How can I prevent or minimize this hydrolysis during storage and experiments?
A: Several strategies can be employed:
-
pH Control: Maintaining the compound in a slightly acidic solution (e.g., pH 3-5) will protonate the piperidine nitrogen. This prevents it from acting as a base catalyst, thereby slowing hydrolysis.[9] Buffers are commonly used to maintain a stable pH.[10][12]
-
Low Temperature Storage: Store solutions and solid samples at reduced temperatures (e.g., 2-8°C or frozen) to decrease the reaction rate.[8]
-
Moisture Control: Use desiccants for solid samples and ensure the use of dry (anhydrous) solvents for non-aqueous experiments.[9][10] Consider lyophilization (freeze-drying) to remove water from heat-sensitive products.[10]
-
Structural Modification (Prodrugs): In drug development, the methyl ester might be replaced with a more sterically hindered ester (e.g., ethyl, isopropyl, or t-butyl ester) or an amide, which is generally more resistant to hydrolysis.[2][13]
-
Use of Stabilizers: In formulated products, stabilizers like antioxidants or chelating agents can be added to prevent degradation pathways that might be initiated by oxidation.[9]
Troubleshooting Guide
Problem 1: I see a new, more polar peak appearing in my HPLC analysis over time. Could this be a hydrolysis product?
A: Yes, this is a common observation. The product of ester hydrolysis is a carboxylic acid. The carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute earlier (have a shorter retention time) on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Co-injection: If you have a reference standard of the expected carboxylic acid degradant, perform a co-injection with your degraded sample. If the new peak increases in size without splitting, it confirms its identity.
-
LC-MS Analysis: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolysis product will have a mass-to-charge ratio (m/z) that is 14.02 Da less than the parent compound (loss of a CH₂ group).
-
Forced Degradation: Intentionally degrade your compound under mild acidic and basic conditions and analyze the samples by HPLC.[14] Comparing the resulting chromatograms to your sample can help confirm the identity of the degradant.[15]
Problem 2: My compound's purity is decreasing even when stored as a solid at room temperature.
A: This suggests solid-state instability, likely due to ambient moisture.
Troubleshooting Steps:
-
Improve Storage Conditions: Store the solid material in a tightly sealed container with a desiccant to minimize exposure to humidity.[10] Storing at a lower temperature will also help.[8]
-
Check for Hygroscopicity: Determine if your compound is hygroscopic (readily absorbs moisture from the air). If so, stringent moisture control is necessary.
-
Consider Packaging: For long-term storage, consider packaging under an inert atmosphere (like nitrogen or argon) to displace moisture and oxygen.[10][12]
Problem 3: I need to run a reaction under basic conditions, but my methyl ester is rapidly hydrolyzing.
A: This is a classic challenge. The conditions required for your reaction are also ideal for ester hydrolysis.
Troubleshooting Steps:
-
Use a Milder Base: If possible, switch to a non-nucleophilic, sterically hindered base that is less likely to promote hydrolysis.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes slow the rate of hydrolysis more than the desired reaction.
-
Protecting Groups: If feasible, replace the methyl ester with a more robust protecting group that can withstand the basic conditions and can be removed later. A t-butyl ester, for example, is stable to base but can be removed with acid.
-
Anhydrous Conditions: Ensure your reaction is completely free of water. Use anhydrous solvents and reagents to prevent hydrolysis.[16]
Data Presentation: pH-Dependent Hydrolysis
The stability of a piperidine methyl ester is highly dependent on pH. The table below illustrates the hypothetical half-life (t₁/₂) of a typical piperidine methyl ester compound at 25°C in various aqueous buffers. Note how stability is greatest under slightly acidic conditions.
| pH | Buffer System | Hydrolysis Rate Constant (k, hr⁻¹) | Half-life (t₁/₂) (hours) | Stability Profile |
| 2.0 | HCl/KCl | 0.015 | 46.2 | Moderate |
| 4.0 | Acetate | 0.002 | 346.5 | Optimal |
| 6.0 | Phosphate | 0.028 | 24.8 | Low |
| 7.4 | Phosphate | 0.115 | 6.0 | Very Low |
| 9.0 | Borate | 0.693 | 1.0 | Unstable |
Half-life is calculated as t₁/₂ = 0.693 / k. Data is illustrative.
Experimental Protocols
Protocol 1: General Forced Degradation Study for a Piperidine Methyl Ester
Forced degradation studies are essential for understanding a compound's stability profile.[14][17] The goal is typically to achieve 5-20% degradation.[18]
-
Stock Solution Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[18]
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C.
-
Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).[15]
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep at room temperature (25°C) due to expected rapid degradation.
-
Withdraw samples at early time points (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.[15]
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and protect from light.
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours).[15]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see below).[15]
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately detect changes in the drug substance and drug product over time.[17]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis detector (e.g., at 254 nm or the compound's λₘₐₓ). A Photo Diode Array (PDA) detector is recommended to assess peak purity.[16]
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for identifying ester hydrolysis.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ways to improve drug stability [repository.usmf.md]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. biomedres.us [biomedres.us]
- 15. benchchem.com [benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. longdom.org [longdom.org]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Challenges and solutions for scaling up 4-aminopiperidine production
Welcome to the Technical Support Center for 4-Aminopiperidine Production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 4-aminopiperidine synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and process diagrams.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of 4-aminopiperidine, particularly when transitioning from laboratory to pilot or industrial scale.
Issue 1: Low Yield or Stalled Reaction in Reductive Amination
Question: We are experiencing low yields and incomplete conversion in the reductive amination of a 4-piperidone derivative. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields or stalled reactions in reductive amination are common issues during scale-up. The primary reasons often revolve around imine formation, the choice and handling of the reducing agent, and reaction conditions.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The equilibrium between the piperidone, amine, and the imine intermediate may not favor the imine.
-
pH Optimization: The pH of the reaction is critical. A weakly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine nucleophile, which would render it unreactive.
-
Water Removal: The formation of the imine releases water. On a larger scale, the accumulation of water can inhibit the forward reaction. Consider using a Dean-Stark apparatus for azeotropic removal of water or adding a dehydrating agent like molecular sieves.
-
-
Reducing Agent Issues: The choice and addition of the reducing agent are crucial.
-
Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity, as it does not readily reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under acidic conditions. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting piperidone if not handled correctly.
-
Premature Addition: Adding the reducing agent before sufficient imine has formed can lead to the reduction of the starting ketone. It is advisable to monitor imine formation (e.g., by TLC or in-process IR) before adding the reducing agent.
-
-
Reaction Conditions:
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Ensure the solvent is dry, as water can interfere with the reaction.
-
Temperature Control: While many reductive aminations are run at room temperature, gentle heating may be required to drive imine formation. However, be cautious as higher temperatures can also lead to side reactions.
-
Workflow for Troubleshooting Low Yield in Reductive Amination:
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Catalyst Deactivation or Stalling in Catalytic Hydrogenation
Question: During the catalytic hydrogenation of a pyridine precursor to 4-aminopiperidine, the reaction stalls before completion. What could be causing catalyst deactivation, and how can we prevent it?
Answer:
Catalyst deactivation is a significant challenge in scaling up hydrogenation reactions. The catalyst's activity can be diminished by various factors, leading to incomplete reactions and lower yields.
Potential Causes and Solutions:
-
Catalyst Poisoning: Impurities in the starting materials, solvent, or hydrogen gas can adsorb to the catalyst's active sites, rendering them inactive.
-
Sulfur and Halogen Compounds: These are common poisons for precious metal catalysts like Palladium (Pd) and Platinum (Pt). Ensure the purity of the pyridine precursor and solvents. Pre-treatment of starting materials to remove these impurities may be necessary.
-
Heavy Metals: Trace amounts of other metals can act as catalyst poisons.
-
Carbon Monoxide: If using hydrogen generated from a source that may contain CO, it can strongly adsorb to the catalyst surface.
-
-
Thermal Sintering: At elevated temperatures, the fine metal particles on the catalyst support can agglomerate, reducing the active surface area.
-
Temperature Control: Maintain the reaction temperature within the recommended range for the specific catalyst. Exotherms should be carefully controlled, especially during scale-up.
-
-
Fouling: By-products or polymeric material formed during the reaction can deposit on the catalyst surface, blocking active sites.
-
Reaction Optimization: Adjust reaction conditions (temperature, pressure, solvent) to minimize the formation of by-products.
-
-
Leaching: The active metal may detach from the support and dissolve into the reaction medium, particularly under acidic conditions or in the presence of complexing agents.
-
pH Control: Maintain a neutral or slightly basic pH if possible.
-
Catalyst Support: The choice of support (e.g., carbon, alumina) can influence the stability of the catalyst.
-
Logical Diagram for Diagnosing Catalyst Deactivation:
Caption: Diagnostic workflow for catalyst deactivation in hydrogenation.
Issue 3: Difficulty in Product Purification and Removal of By-products
Question: We are struggling with the purification of 4-aminopiperidine at a larger scale. What are the common impurities and effective methods for their removal?
Answer:
Purification of 4-aminopiperidine can be challenging due to the presence of structurally similar by-products and unreacted starting materials.
Common Impurities and Removal Strategies:
-
Unreacted Starting Materials:
-
4-Piperidone Derivative: Can often be removed by aqueous extraction, as it may have different solubility characteristics than the amine product.
-
Amine Source (e.g., Ammonia, primary amine): Volatile amines can be removed by distillation or by forming a salt and performing an aqueous wash.
-
-
Over-alkylation Products: In reductive amination, the product (a primary or secondary amine) can react further to form secondary or tertiary amines.
-
Chromatography: While challenging at scale, flash chromatography on silica gel or alumina can be effective for separating these products.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be employed.
-
Selective Derivatization: In some cases, a protecting group can be selectively introduced to one of the amines, allowing for easier separation, followed by deprotection.
-
-
By-products from Side Reactions:
-
Dehalogenation Products: If the starting material contains a halogen, it can be removed during catalytic hydrogenation.[1] These impurities can be difficult to separate due to similar physical properties. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required for high-purity applications.[1]
-
Partially Hydrogenated Intermediates: In catalytic hydrogenation of pyridines, incompletely reduced species may be present. Optimizing the reaction conditions (higher pressure, longer reaction time, more active catalyst) is the best approach to minimize these.[2]
-
General Purification Workflow:
-
Work-up: After the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. This may involve adjusting the pH to ensure the product is in the organic phase.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation (often fractional and under vacuum) is a cost-effective method for purification at scale.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride) which can then be purified by crystallization from a suitable solvent system. The free base can be regenerated afterward.
-
Chromatography: For high-purity requirements, column chromatography may be necessary, although it is less ideal for very large scales due to cost and solvent usage.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for scaling up 4-aminopiperidine production?
A1: The two most common industrial routes are:
-
Reductive Amination of 4-Piperidone: This involves reacting a 4-piperidone derivative with an amine source (e.g., ammonia, a primary amine) in the presence of a reducing agent. This is a versatile method that allows for the introduction of various substituents.
-
Catalytic Hydrogenation of a Pyridine Precursor: This method typically starts with a substituted pyridine which is then hydrogenated over a metal catalyst (e.g., Pd/C, PtO₂, Rh/C) to form the piperidine ring. This is often a very efficient and atom-economical route.
Q2: What are the critical safety considerations when scaling up 4-aminopiperidine production?
A2: Key safety considerations include:
-
Handling of Reagents: Many reagents used, such as reducing agents (e.g., sodium borohydride) and flammable solvents, are hazardous. Proper personal protective equipment (PPE), ventilation, and grounding to prevent static discharge are essential.
-
Exothermic Reactions: Both reductive amination and catalytic hydrogenation can be highly exothermic.[3] On a large scale, this can lead to a thermal runaway if not properly controlled. A thorough thermal hazard assessment is crucial, and appropriate cooling systems must be in place.
-
Hydrogen Safety: Catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure. Specialized equipment and facilities designed for handling flammable gases are required.
-
Product Hazards: 4-Aminopiperidine itself is a corrosive and flammable liquid.[4] Appropriate handling procedures and storage conditions are necessary.
Q3: How can we manage the exotherm during a large-scale reductive amination?
A3: Managing the exotherm is critical for safety and to prevent side reactions. Strategies include:
-
Slow Addition of Reagents: The reducing agent should be added portion-wise or via a syringe pump at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: The reactor should have a sufficiently large surface area to volume ratio and an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this may impact reaction kinetics and throughput.
-
Continuous Flow Chemistry: Continuous flow reactors offer excellent heat transfer capabilities and are inherently safer for highly exothermic reactions, as the reaction volume at any given time is small.
Q4: What are the typical catalyst loadings for catalytic hydrogenation of pyridines and can the catalyst be recycled?
A4: Typical catalyst loadings for heterogeneous catalysts like Pd/C range from 1 to 10 mol% depending on the substrate and reaction conditions.[2] Catalyst recycling is highly desirable for cost-effectiveness. The catalyst can often be recovered by filtration, washed, and reused. However, catalyst activity may decrease with each cycle due to poisoning or physical degradation. Monitoring the catalyst's performance over several cycles is important to determine its lifespan and the need for regeneration or replacement.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mild and selective; does not readily reduce ketones/aldehydes. | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective in acidic conditions; stable in protic solvents. | Toxic cyanide byproduct; less selective than NaBH(OAc)₃. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Can reduce the starting ketone/aldehyde; requires careful control of addition. |
| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols, Ethyl Acetate | Atom economical; "green" reducing agent. | Requires specialized high-pressure equipment; catalyst can be poisoned. |
Table 2: Typical Conditions for Catalytic Hydrogenation of Pyridine Derivatives
| Catalyst | Typical Loading | Pressure (psi) | Temperature (°C) | Common Solvents |
| Pd/C | 5-10 mol% | 50 - 1000 | 25 - 100 | Methanol, Ethanol, Ethyl Acetate |
| PtO₂ (Adams' catalyst) | 1-5 mol% | 50 - 500 | 25 - 80 | Acetic Acid, Ethanol |
| Rh/C | 1-5 mol% | 100 - 1000 | 50 - 120 | Methanol, Water |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a 4-Piperidone Derivative
-
Setup: To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the 4-piperidone derivative (1.0 eq) and the appropriate solvent (e.g., DCE, 10-20 volumes).
-
Amine Addition: Add the amine source (e.g., ammonium acetate for the primary amine, or a primary amine for a secondary amine product, 1.5-2.0 eq).
-
Imine Formation: If required, adjust the pH to 4-6 with a suitable acid (e.g., acetic acid). Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC, GC, or IR).
-
Reduction: Cool the reaction mixture to 0-5 °C. Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise, maintaining the internal temperature below a predetermined limit.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by distillation, crystallization, or chromatography as required.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Precursor
-
Reactor Preparation: Charge a high-pressure hydrogenation reactor with the pyridine precursor (1.0 eq), a suitable solvent (e.g., methanol or ethyl acetate), and the catalyst (e.g., 5% Pd/C, 5-10 wt% of the substrate).
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-80 °C). The reaction progress can be monitored by the uptake of hydrogen and/or by analyzing samples (if the reactor allows for safe sampling).
-
Completion: Once the hydrogen uptake ceases or the reaction is deemed complete by analysis, cool the reactor to room temperature.
-
Depressurization and Purging: Carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, often kept wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as needed.
Mandatory Visualizations
Caption: Key synthetic routes for 4-aminopiperidine production.
Caption: Logical relationship between challenges and solutions in scaling up production.
References
Technical Support Center: Purification of Highly Polar Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying highly polar piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My highly polar piperidine derivative shows poor or no retention on a standard C18 reversed-phase column. What should I do?
A1: This is a common issue as highly polar compounds have low affinity for non-polar stationary phases like C18.[1][2] Here are several strategies to improve retention:
-
Switch to a Polar-Compatible Reversed-Phase Column: Consider using columns with alternative stationary phases that are more polar and suitable for use with highly aqueous mobile phases. Options include Phenyl-Hexyl or columns with embedded polar groups (EPG).[2]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[3][4] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous solvent.[4][5]
-
Utilize Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms.[3][6] This allows for the retention of both polar and non-polar compounds in a single analysis and can be fine-tuned by adjusting mobile phase pH and ionic strength.[7]
-
Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged piperidine derivatives on reversed-phase columns. However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[8][9]
Q2: I'm observing significant peak tailing for my basic piperidine derivative during chromatography. What causes this and how can I fix it?
A2: Peak tailing for basic compounds is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases.[10][11] To mitigate this, you can:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), into the mobile phase can mask the active silanol sites and significantly improve peak shape.[12]
-
Adjust the Mobile Phase pH: Operating at a pH where your basic piperidine derivative is in its neutral form can reduce ionic interactions with the stationary phase. However, ensure your column is stable at the chosen pH.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing.
-
Switch to a Less Acidic Stationary Phase: Consider using alumina (basic or neutral) or a bonded phase like an amine or diol column, which are less prone to strong interactions with basic compounds.[13]
Q3: My piperidine derivative appears to be degrading on the silica gel column during flash chromatography. What are my options?
A3: The acidic nature of silica gel can cause the degradation of sensitive compounds.[14] Here are some strategies to prevent this:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing a small percentage (1-3%) of a base like triethylamine. This will neutralize the acidic sites on the silica.[15]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase such as basic or neutral alumina, or consider using a bonded-phase silica like an amine-functionalized column.[13][16]
-
Employ Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography on a C18 or similar column can be a good alternative as the stationary phase is non-polar.[17]
-
Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time your compound is in contact with the silica gel.
Q4: What are some effective non-chromatographic methods for purifying solid, highly polar piperidine derivatives?
A4: For solid compounds, recrystallization and acid-base extraction are powerful purification techniques.
-
Recrystallization: This technique is excellent for purifying solid compounds. The key is to find a suitable solvent or solvent system where your compound is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble. For polar piperidine derivatives, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetonitrile are often good starting points.[18][19] If a single solvent is not effective, a two-solvent system (a "good" solvent and a "poor" solvent) can be employed.[19]
-
Acid-Base Extraction: This is a highly effective method for separating basic piperidine derivatives from neutral or acidic impurities. The process involves dissolving the crude mixture in an organic solvent and extracting the basic piperidine into an aqueous acidic solution. The aqueous layer is then basified to regenerate the free base, which can be extracted back into an organic solvent.[12][18]
-
Salt Formation: Piperidine, being basic, can be selectively precipitated from a solution containing non-basic impurities (like its precursor, pyridine) by bubbling carbon dioxide through the solution to form the solid piperidine carbonate. The free base can then be regenerated by treatment with a strong base.[18][20]
Troubleshooting Guides
Chromatographic Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Retention in Reversed-Phase | Analyte is too polar for the stationary phase. | - Switch to a polar-embedded or phenyl-hexyl column. - Use a HILIC or Mixed-Mode column.[2][3] - Consider adding an ion-pairing reagent to the mobile phase.[8] |
| Peak Tailing | Secondary interactions with acidic silanol groups on the stationary phase. | - Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[12] - Use a high-purity, end-capped column. - Switch to a less acidic stationary phase like alumina or an amine column.[13] |
| Compound Degradation on Column | The stationary phase (e.g., silica) is too acidic for the analyte. | - Deactivate the silica gel with a basic wash before use.[15] - Use a more inert stationary phase like alumina or a bonded phase.[13] - Employ reversed-phase chromatography.[17] |
| Poor Separation of Isomers | Insufficient selectivity of the chromatographic system. | - For chiral separations, use a chiral stationary phase (CSP) with Supercritical Fluid Chromatography (SFC) or HPLC.[21][22] - Optimize the mobile phase composition and additives in achiral separations. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated. | - Use a lower boiling point solvent. - Add slightly more hot solvent to ensure the compound is fully dissolved before cooling. - Try a different solvent or solvent system. |
| No Crystal Formation | The solution is not saturated; the compound is too soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add a "poor" solvent (anti-solvent) dropwise to induce precipitation.[19] - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low Recovery | Too much solvent was used; the compound has some solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for a Basic Piperidine Derivative
This protocol is effective for separating a basic piperidine product from neutral or acidic impurities.[18]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is greater than 10.
-
Final Extraction: Extract the deprotonated (neutral) piperidine product back into an organic solvent (e.g., dichloromethane) by performing several extractions.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine derivative.
Protocol 2: Flash Column Chromatography of a Basic Piperidine Derivative
This protocol is a general guideline for purifying a basic piperidine derivative using flash chromatography.[18]
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of dichloromethane and methanol) to find a system that gives your target compound an Rf value of approximately 0.2-0.3. To improve peak shape, consider adding 1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution and Fraction Collection: Begin eluting with the mobile phase. If necessary, a gradient of increasing polarity can be used. Collect fractions of a suitable volume.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Single-Solvent Recrystallization
This is a standard method for purifying solid piperidine derivatives.[18][19]
-
Solvent Selection: In several test tubes, test the solubility of a small amount of your crude product in different solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the selected hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Mobile Phase Additives on Peak Asymmetry of a Basic Compound in RP-HPLC
| Mobile Phase Additive (Concentration) | Tailing Factor | Retention Factor (k') |
| KPF₆ | Decreased | Increased |
| NaClO₄ | Decreased | Increased |
| NaBF₄ | Decreased | Increased |
| NaH₂PO₄ | Less Decrease | Less Increase |
Data summarized from a study on the influence of inorganic mobile phase additives on the retention and peak symmetry of protonated basic compounds. The trend for increased retention and decreased tailing was found to be: PF₆⁻ > ClO₄⁻ ≈ BF₄⁻ > H₂PO₄⁻.[10][23]
Table 2: General Comparison of Chromatographic Techniques for Polar Piperidine Derivatives
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Key Advantages |
| Reversed-Phase (Polar-Embedded) | C18 with polar modification | High aqueous content | Moderately polar compounds | Compatible with many existing RP methods. |
| HILIC | Silica, Amide, Diol, Zwitterionic | High organic (e.g., ACN) with low aqueous | Highly polar, hydrophilic compounds | Excellent retention for very polar analytes.[3][4] |
| Mixed-Mode (MMC) | C18 with ion-exchanger | Aqueous/Organic with buffer | Polar, non-polar, and ionic compounds | Highly versatile, tunable selectivity.[3][6] |
| Supercritical Fluid (SFC) | Chiral or Achiral | Supercritical CO₂ with co-solvent (e.g., Methanol) | Chiral and achiral polar compounds | Fast, reduced organic solvent consumption.[21][22] |
| Ion-Exchange (IEC) | Cation or Anion exchanger | Aqueous buffer with salt gradient | Charged piperidine derivatives | High capacity and selectivity for ionic compounds.[24][25] |
Visualizations
Caption: Decision workflow for selecting a purification technique.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC) | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. helixchrom.com [helixchrom.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. shimadzu.com [shimadzu.com]
- 22. fagg-afmps.be [fagg-afmps.be]
- 23. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. microbenotes.com [microbenotes.com]
Troubleshooting N-acylation reactions of anilino-esters.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acylation of anilino-esters. The information is presented in a direct question-and-answer format to address common challenges encountered during these chemical transformations.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: I am getting a very low yield or no desired N-acylated product in my reaction. What are the potential causes and how can I improve the yield?
Answer: Low yields in N-acylation reactions of anilino-esters can stem from several factors, primarily related to the low nucleophilicity of the aniline nitrogen and suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Insufficiently Reactive Acylating Agent: The choice of acylating agent is critical. Acid chlorides and anhydrides are generally more reactive than carboxylic acids.
-
Solution: If using a carboxylic acid, employ a coupling agent to increase its electrophilicity. If using a less reactive anhydride, consider switching to the corresponding acyl chloride.
-
-
Weak Nucleophilicity of the Anilino-Ester: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. This effect is exacerbated by electron-withdrawing groups on the ring.
-
Solutions:
-
Use a Catalyst: A nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly enhance the reaction rate by forming a highly reactive N-acylpyridinium intermediate.
-
Employ a Stronger Base: For particularly unreactive anilines, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to adding the acylating agent can dramatically increase nucleophilicity. This must be done in an anhydrous aprotic solvent like THF or DMF.
-
Increase Reaction Temperature: Heating the reaction in a high-boiling point solvent such as toluene or DMF can provide the necessary activation energy.
-
-
-
Poor Solubility: If the anilino-ester is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Select a solvent where your substrate has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective.
-
-
Suboptimal Stoichiometry: An insufficient amount of the acylating agent will lead to incomplete conversion.
-
Solution: Increase the stoichiometry of the acylating agent to 2-3 equivalents to help drive the reaction to completion.
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: Side product formation is a common issue. The most prevalent side products in the N-acylation of anilino-esters are:
-
Diacylation: This occurs when the initially formed N-acylated product is still nucleophilic enough to react with another molecule of the acylating agent.
-
Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.
-
-
O-Acylation: If the anilino-ester contains other nucleophilic groups, such as a hydroxyl group, O-acylation can compete with the desired N-acylation.
-
Solution: Chemoselectivity can often be achieved by controlling the reaction conditions. N-acylation is generally favored under basic conditions, while O-acylation can be promoted under acidic conditions.[1] Protecting the hydroxyl group before the acylation step is another effective strategy.
-
-
N-Acyl Urea Formation: When using carbodiimide coupling reagents (e.g., DCC, EDC), the activated carboxylic acid can rearrange to a stable N-acyl urea, which is unreactive.
-
Solution: This side reaction is temperature-dependent. Running the reaction at lower temperatures is recommended. The addition of additives like HOBt or OxymaPure® can also suppress N-acyl urea formation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a coupling reagent in N-acylation, and which one should I choose?
A1: Coupling reagents are used to activate carboxylic acids, making them more susceptible to nucleophilic attack by the aniline. This is essential when the acylating agent is a carboxylic acid. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU).[2][3]
-
HATU and HCTU are highly efficient for sterically hindered couplings.[4]
-
COMU is a newer generation coupling reagent with efficiency comparable to HATU but with improved safety and solubility profiles.[2]
-
TBTU is another effective uronium salt used for activating carboxylic acids to form amide bonds.[5]
The choice of coupling reagent can significantly impact the reaction yield and purity of the product.
Q2: My anilino-ester is electron-deficient. What special considerations should I take?
-
Use a highly reactive acylating agent (e.g., acyl chloride).
-
Employ a super-stoichiometric amount of a strong base to deprotonate the aniline.
-
Consider using specialized, highly reactive coupling agents like HATU or COMU.
-
Higher reaction temperatures and longer reaction times may be necessary.
Q3: How can I purify my N-acylated anilino-ester product?
A3: Purification strategies depend on the properties of the product and the impurities present.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the product from unreacted starting materials and side products. The choice of eluent will depend on the polarity of your compound.
-
Extraction: An aqueous workup can be used to remove water-soluble impurities, such as salts and some unreacted reagents.
Q4: Can I perform N-acylation in an aqueous medium?
A4: While many N-acylation reactions are performed in organic solvents, it is possible to carry them out in aqueous media, which can be more environmentally friendly. For example, the acetylation of a halogenated aniline has been successfully performed in an aqueous medium.[7] Microwave-assisted N-acylation of anilines with acetic acid has also been reported without the need for a catalyst.[8][9]
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the N-acylation of anilino-esters and related compounds from various literature sources.
Table 1: N-Acylation of Ethyl 4-aminobenzoate (Benzocaine)
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| Chloroacetyl chloride | Sodium acetate | Glacial Acetic Acid | <10°C then RT | 1-2 h | Not specified | |
| Acetic anhydride | None | Various (THF, CH₂Cl₂, H₂O, etc.) | Room Temp | 5-15 min | Good to Excellent | |
| Acetic acid | None (Microwave) | None | Microwave (160 MHz) | 40-50 min | 70-80% | [8] |
Table 2: Comparison of Coupling Reagents for N-Acylation
| Coupling Reagent | Additive | Base | Typical Yields | Key Features |
| HBTU/TBTU | HOBt | DIPEA/NMM | High | Commonly used, generates OBt esters. |
| HATU | HOAt | DIPEA/NMM | Very High | Highly efficient, especially for hindered systems; generates more reactive OAt esters.[4] |
| COMU | OxymaPure® | DIPEA/NMM | Very High | Comparable to HATU, safer (non-explosive byproducts), better solubility.[2] |
| PyBOP | HOBt | DIPEA/NMM | High | Phosphonium salt, effective for solid-phase synthesis. |
Experimental Protocols
Protocol 1: N-Acylation of Ethyl 4-aminobenzoate with Chloroacetyl Chloride[10]
Materials:
-
Ethyl 4-aminobenzoate (16.5 g, 0.1 mol)
-
Glacial acetic acid (100 mL)
-
Saturated sodium acetate solution
-
Chloroacetyl chloride (8.7 mL, 0.11 mol)
-
Ice-cold water (400 mL)
Procedure:
-
Dissolve Ethyl 4-aminobenzoate in glacial acetic acid in a 250 mL flask.
-
Add a saturated solution of sodium acetate.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
Protocol 2: General Procedure for N-Acetylation of Aniline[12]
Materials:
-
Aniline (500 mg)
-
Water (14 mL)
-
Concentrated hydrochloric acid (0.45 mL)
-
Acetic anhydride (0.6 mL)
-
Sodium acetate (530 mg) in water (3 mL)
Procedure:
-
Dissolve aniline in water. Note that aniline is immiscible, and two layers will be observed.
-
Add concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble.
-
Add acetic anhydride to the solution of aniline hydrochloride, swirl to mix, and immediately add the sodium acetate solution.
-
A white precipitate of acetanilide will form.
-
Cool the solution in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Recrystallize from 95% ethanol.
Visualizations
Caption: General experimental workflow for the N-acylation of anilino-esters.
Caption: Troubleshooting logic for low yield in N-acylation reactions.
References
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. benchchem.com [benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. ijarsct.co.in [ijarsct.co.in]
Minimizing by-product formation in DIBAL-H reduction of piperidine esters.
Technical Support Center: DIBAL-H Reduction of Piperidine Esters
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize by-product formation during the Diisobutylaluminium Hydride (DIBAL-H) reduction of piperidine esters to their corresponding aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product in the DIBAL-H reduction of a piperidine ester, and why does it form?
A1: The most common by-product is the corresponding primary alcohol.[1] This occurs when the target aldehyde, formed after the initial reduction, undergoes a second reduction. This over-reduction is typically caused by excess DIBAL-H or an increase in reaction temperature above the optimal -78 °C.[2][3] At low temperatures, a stable tetrahedral intermediate is formed which prevents further reduction.[4][5][6] If the temperature rises, this intermediate can collapse, release the aldehyde, which is then rapidly reduced to the alcohol.[2][4]
Q2: Why is maintaining a very low temperature (-78 °C) so critical for this reaction's success?
A2: The selectivity of the DIBAL-H reduction of esters to aldehydes is entirely dependent on the stability of the tetrahedral aluminum-alkoxide intermediate formed after the first hydride transfer.[5][6] This intermediate is stable at or below -78 °C, effectively "freezing" the reaction at the aldehyde stage.[2][7] If the temperature increases, the intermediate breaks down, and the newly formed, highly reactive aldehyde is immediately reduced further by any remaining DIBAL-H to the primary alcohol by-product.[3][8]
Q3: How does the stoichiometry of DIBAL-H affect by-product formation?
A3: Precise control of DIBAL-H stoichiometry is essential.[5] Using a slight excess is sometimes necessary to drive the reaction to completion, but a significant excess will promote the over-reduction of the aldehyde product to the alcohol.[2] The ideal range is typically 1.0 to 1.2 equivalents of DIBAL-H.[2] It is crucial to accurately know the concentration of the DIBAL-H solution, as it can degrade over time.
Q4: Can the piperidine nitrogen atom interfere with the reaction?
A4: The Lewis basic nitrogen on a piperidine ring can potentially coordinate with the Lewis acidic aluminum center of DIBAL-H. To prevent this and other potential side reactions, the piperidine nitrogen is almost always protected with an electron-withdrawing group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), prior to the reduction.
Q5: Are there alternative reducing agents to DIBAL-H for this transformation?
A5: While DIBAL-H is a premier reagent for this specific partial reduction, other reagents can be considered, though they may have different selectivity profiles.[5] For instance, Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can reduce acyl chlorides to aldehydes. For full reduction to the alcohol, stronger agents like Lithium Aluminum Hydride (LiAlH₄) are used.[7][9] An alternative like Sodium Dihydro-bis(2-methoxyethoxy)aluminate (Synhydrid®) is marketed as a safer, high-performance option compared to DIBAL-H.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Issue 1: Significant amount of over-reduced alcohol by-product is observed.
| Potential Cause | Troubleshooting Action |
| Inadequate Temperature Control | The reaction exotherm may be raising the internal temperature despite a cold bath. Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature. Ensure vigorous stirring to dissipate heat.[11] Add the DIBAL-H solution slowly along the cooled inner wall of the flask to pre-chill it before it contacts the bulk solution.[11] |
| Excess DIBAL-H | The molarity of the commercial DIBAL-H solution may be higher than stated, or there was an error in calculation. Titrate the DIBAL-H solution before use to determine its exact concentration. Use no more than 1.2 equivalents.[2] |
| Improper Quenching | Quenching the reaction at a temperature above -78 °C can lead to a final burst of reduction. Quench the reaction by adding methanol slowly while maintaining the -78 °C temperature to destroy excess DIBAL-H before warming the mixture.[2][5] |
| Slow Reaction/Extended Time | Leaving the reaction for an extended period, even at low temperatures, can sometimes lead to by-product formation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Issue 2: The reaction is incomplete, with starting ester remaining.
| Potential Cause | Troubleshooting Action |
| Insufficient DIBAL-H | The DIBAL-H solution may have degraded, or too few equivalents were used. Verify the reagent's concentration. Consider using a slight excess (e.g., 1.1-1.2 equivalents).[2] |
| Reagent Degradation | DIBAL-H is pyrophoric and reacts violently with water and air.[12] Ensure anhydrous conditions are strictly maintained under an inert atmosphere (Nitrogen or Argon). Use fresh, properly stored reagent.[8] |
| Poor Solubility | The piperidine ester substrate may have poor solubility in the chosen solvent at -78 °C. Try a different anhydrous solvent. Toluene and Dichloromethane (DCM) are common choices.[12][13] |
Issue 3: A complex mixture of unidentified by-products is formed.
| Potential Cause | Troubleshooting Action |
| "Wet" Reagents or Glassware | Moisture will rapidly decompose DIBAL-H and can lead to side reactions. Ensure all glassware is oven- or flame-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. |
| Incompatible Functional Groups | The substrate may contain other functional groups that are reactive towards DIBAL-H (e.g., ketones, aldehydes, nitriles).[7] These groups will also be reduced. If selective reduction is needed, these groups must be protected. |
| Work-up Issues | The aluminum salts formed during work-up can sometimes catalyze side reactions. After quenching, filter the mixture through a pad of Celite to remove the bulk of the aluminum salts before concentrating the organic layer.[2] |
Data on Reaction Parameters
The following table provides an illustrative summary of how key experimental parameters can influence product yield and by-product formation. Actual results will vary based on the specific substrate.
| Parameter | Condition A (Optimal) | Condition B (Sub-optimal) | Condition C (Poor) |
| Temperature | -78 °C | -60 °C | -40 °C |
| DIBAL-H (Equivalents) | 1.1 eq. | 1.1 eq. | 1.5 eq. |
| Addition Time | 30 min | 30 min | 5 min |
| Expected Aldehyde Yield | >90% | 60-75% | <40% |
| Expected Alcohol By-product | <5% | 15-25% | >50% |
Visualized Workflows and Mechanisms
DIBAL-H Reduction Mechanism and By-product Pathway
Caption: Key decision point in DIBAL-H reduction determining product vs. by-product.
Troubleshooting Workflow for Over-reduction
Caption: A logical workflow for diagnosing and solving over-reduction issues.
Experimental Protocol: General Procedure for DIBAL-H Reduction
This protocol provides a generalized method for the reduction of an N-protected piperidine-4-carboxylate ester.
Safety Precaution: DIBAL-H is pyrophoric and reacts violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and properly dried glassware.[8][12]
Materials:
-
N-Protected piperidine ester (e.g., N-Boc-ethyl isonipecotate) (1.0 eq.)
-
Anhydrous solvent (e.g., Toluene, DCM, or THF)[13]
-
DIBAL-H solution (1.0 M in hexanes or toluene, 1.1 eq.)[2]
-
Anhydrous methanol (for quenching)
-
Aqueous Rochelle's salt (potassium sodium tartrate) solution or 1M HCl (for work-up)
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolution: Dissolve the N-protected piperidine ester (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable at or below -75 °C.[5]
-
DIBAL-H Addition: Add the DIBAL-H solution (1.1 eq.) to the dropping funnel via cannula. Add the DIBAL-H dropwise to the stirred ester solution, maintaining the internal temperature below -70 °C. The addition should take 20-40 minutes.[11]
-
Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction's progress by TLC, checking for the consumption of the starting material (typically 1-3 hours).[13]
-
Quenching: Once the reaction is complete, quench it at -78 °C by the very slow, dropwise addition of anhydrous methanol to consume any excess DIBAL-H.[5] A gas evolution will be observed.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add the Rochelle's salt solution and stir vigorously until two clear layers form (this can take several hours). Alternatively, slowly add 1M HCl to hydrolyze the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) two more times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. reddit.com [reddit.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tuodaindus.com [tuodaindus.com]
- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. chematek.com [chematek.com]
- 11. reddit.com [reddit.com]
- 12. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Selective Hydrolysis of Anilino-Nitriles to Anilino-Amides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective hydrolysis of anilino-nitriles to their corresponding anilino-amides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective hydrolysis of anilino-nitriles to anilino-amides?
The primary challenge is preventing over-hydrolysis of the desired anilino-amide product to the corresponding anilino-carboxylic acid.[1][2] Nitriles are generally less reactive to hydrolysis than amides, meaning the reaction conditions required to initiate the hydrolysis of the nitrile can often be harsh enough to quickly hydrolyze the resulting amide as well.[1] The presence of the anilino group can further complicate the reaction through its electronic effects and potential for side reactions.
Q2: What are the common methods for achieving selective hydrolysis of nitriles to amides?
Several methods are employed to achieve this selective transformation, broadly categorized into acidic, basic, and metal-catalyzed conditions.
-
Acid-Catalyzed Hydrolysis: This method often utilizes a mixture of a strong acid like sulfuric acid with a weaker acid such as trifluoroacetic acid (TFA) or acetic acid (AcOH).[3][4][5] These conditions can facilitate an indirect hydration of the nitrile. Milder conditions, such as using HCl at a controlled temperature (e.g., 40°C), have also been reported to favor the formation of the amide.[1]
-
Base-Catalyzed Hydrolysis: Alkaline conditions, often using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution, can be effective.[2][6][7] The use of hydrogen peroxide in an alkaline solution is a mild method for this conversion.[6]
-
Metal-Catalyzed Hydration: Various transition metal catalysts, including those based on rhodium, ruthenium, palladium, and gold, have been developed for the selective hydration of nitriles to amides under milder conditions.[3][8][9] These catalysts can offer high selectivity and functional group tolerance.
-
Enzymatic Hydrolysis: Nitrile hydratase enzymes offer a highly selective biological approach to nitrile hydrolysis, often proceeding with high yields and selectivity under mild conditions.
Q3: How does the anilino group influence the hydrolysis of the nitrile?
The anilino group, being an electron-donating group, can influence the electronic properties of the nitrile. This can affect the reactivity of the nitrile group towards hydrolysis. The nitrogen atom of the anilino group can also be protonated under acidic conditions, which may alter the reaction pathway or lead to side reactions. While specific studies on the direct influence of the anilino group are limited in the provided search results, general principles suggest that electronic effects on the aromatic ring can impact the electrophilicity of the nitrile carbon.
Q4: Are there any known side reactions to be aware of during the hydrolysis of anilino-nitriles?
Besides the primary side reaction of over-hydrolysis to the carboxylic acid, other potential side reactions could include:
-
Degradation of the starting material or product: Under harsh acidic or basic conditions, the anilino-nitrile or the resulting anilino-amide may be susceptible to degradation.
-
Reactions involving the aniline moiety: The aniline functional group could potentially undergo oxidation or other transformations depending on the reagents and conditions used. For instance, strong oxidizing conditions should be avoided if the aniline amine is to be preserved.
-
Polymerization: Some nitriles can be prone to polymerization under certain conditions, although this is less common for aromatic nitriles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of the anilino-nitrile | 1. Reaction conditions are too mild (temperature too low, reaction time too short).2. Catalyst (if used) is inactive or poisoned.3. Poor solubility of the starting material. | 1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress closely by TLC or HPLC.2. Use fresh catalyst. Ensure all reagents and solvents are pure and dry if the catalyst is sensitive to impurities.3. Choose a solvent system in which the anilino-nitrile is more soluble. The use of co-solvents may be beneficial. |
| Formation of the anilino-carboxylic acid as the major product (over-hydrolysis) | 1. Reaction conditions are too harsh (temperature too high, reaction time too long, acid/base concentration too high).2. The anilino-amide is more susceptible to hydrolysis than the starting nitrile under the chosen conditions. | 1. Reduce the reaction temperature, shorten the reaction time, or decrease the concentration of the acid or base.[1]2. Switch to a milder hydrolysis method. For example, if using strong acid, consider a milder acid system or a metal-catalyzed hydration.[3] If using a strong base, consider using an alkaline hydrogen peroxide method.[6]3. Monitor the reaction closely and stop it as soon as the starting material is consumed and before significant amide hydrolysis occurs. |
| Formation of multiple unidentified byproducts | 1. Decomposition of the starting material or product.2. Side reactions involving the anilino group or other functional groups present in the molecule. | 1. Employ milder reaction conditions. Consider using a protective group for sensitive functionalities if necessary.2. Screen different catalysts or reagent systems that are known for their high selectivity and functional group tolerance.[3][8] |
| Difficulty in isolating the anilino-amide product | 1. The product is highly soluble in the aqueous phase.2. The product co-elutes with starting material or byproducts during chromatography. | 1. After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent. If the product is still in the aqueous layer, consider techniques like continuous liquid-liquid extraction or salting out.2. Optimize the chromatographic separation method (e.g., change the solvent system, use a different stationary phase). |
Data Presentation
Table 1: Comparison of Selected Methods for Nitrile to Amide Conversion
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |
| Acid-Catalyzed | TFA-H₂SO₄ | - | rt | 1-8 | High | Aliphatic & Aromatic Nitriles | [3] |
| Acid-Catalyzed | AcOH-H₂SO₄ | - | >90 | - | High | Sterically Hindered Nitriles | [3] |
| Base-Catalyzed | NaOH (10% aq.) | EtOH | 60 | 16 | - | General Nitriles | [6] |
| Base-Catalyzed | NaOH/H₂O₂ | aq. EtOH | - | - | - | General Nitriles | [6] |
| Metal-Catalyzed | [RhCl(cod)(NHC)] | water/2-propanol | <100 | - | up to 99% | Aromatic Nitriles | [3] |
| Ionic Liquid | TBAH | - | 80 | - | Good | Aromatic, Aliphatic, Heteroaromatic | [10] |
Note: The yields and reaction conditions are general and may need to be optimized for specific anilino-nitrile substrates.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis (TFA/H₂SO₄ Method)[3]
-
To the nitrile substrate, add a mixture of trifluoroacetic acid (TFA) and concentrated sulfuric acid (H₂SO₄). The ratio of TFA to H₂SO₄ may need to be optimized (e.g., 10:1 v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Base-Catalyzed Hydrolysis (NaOH/EtOH Method)[6][7]
-
Dissolve the anilino-nitrile in a suitable alcohol (e.g., methanol or ethanol).
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60°C) if the reaction is slow.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.
-
Dilute the residue with water and extract with an organic solvent to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to a neutral pH to precipitate the amide product.
-
Collect the solid product by filtration, wash with cold water, and dry. If the product does not precipitate, extract the neutralized aqueous layer with an organic solvent.
-
Purify the product as needed.
Visualizations
Caption: A generalized experimental workflow for the selective hydrolysis of anilino-nitriles.
Caption: A troubleshooting decision tree for common issues in anilino-nitrile hydrolysis.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoselective hydration of nitriles to amides using hydrated ionic liquid (IL) tetrabutylammonium hydroxide (TBAH) as a green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Modern and Classical Synthesis Routes for Functionalized Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. The development of efficient and stereoselective methods for the synthesis of functionalized piperidines is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of four distinct and powerful synthesis routes: Double Reductive Amination, the Aza-Diels-Alder Reaction, Biocatalytic/Chemo-enzymatic Synthesis, and Rhodium-catalyzed Asymmetric [2+2+2] Cycloaddition. We present a quantitative comparison of their performance, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given research objective.
Quantitative Data Comparison
The following tables summarize key quantitative data for representative examples of each synthesis route, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Double Reductive Amination
| Entry | Starting Materials | Product | Yield (%) | Time (h) | Temp (°C) | d.r. | ee (%) | Ref. |
| 1 | Pentadialdose derivative, Ammonia | Mono-protected Isofagomine | 78 | - | - | - | - | [1] |
| 2 | 1,5-dicarbonyl sugar derivative, Ammonium formate | Deoxynojirimycin (DNJ) derivative | 73 | - | rt | - | - | [1] |
| 3 | Cyclopentene-derived dialdehyde, O-benzylhydroxylamine | N-benzyloxypiperidine derivative | 57 | - | rt | - | - | [1] |
Table 2: Aza-Diels-Alder Reaction
| Entry | Diene | Imine | Product | Yield (%) | Time (h) | Temp (°C) | d.r. | ee (%) | Ref. |
| 1 | Danishefsky's diene | N-benzylidene-(R)-methylbenzylamine | 2,3-dihydro-4-pyridone derivative | 92 | 4.5 | 30 | 84:16 | - | [2][3] |
| 2 | Danishefsky's diene | N-(4-methoxybenzylidene)aniline | 2-(4-methoxyphenyl)-1-phenyl-2,3-dihydro-4-pyridone | 95 | 12 | rt | - | - | [4] |
| 3 | N-sulfonyl-1-aza-1,3-butadiene | Chiral enol ether | Polysubstituted piperidine | High | - | rt | >98:2 | >98 | [5] |
Table 3: Biocatalytic/Chemo-enzymatic Synthesis
| Entry | Starting Material | Key Enzymes/Reaction | Product | Yield (%) | Time (h) | Temp (°C) | d.r. | ee (%) | Ref. |
| 1 | 3-(3-methoxyphenyl)pyridine | 6-HDNO, EneIRED | (R)-(+)-Preclamol | >50 (overall) | - | - | - | 96 | [6] |
| 2 | 3-(4-bromophenyl)pyridine | 6-HDNO, EneIRED | (S)-N-Boc-3-(4-bromophenyl)piperidine (Niraparib intermediate) | 64 (from piperidine) | - | - | - | 99 | [6] |
| 3 | N-Boc-2-carboxypiperidine | P4H hydroxylase, Ni-electrocatalytic cross-coupling | N-Boc-3-hydroxy-2-phenylpiperidine | High | - | rt | >20:1 | >99 | [7] |
Table 4: Rhodium-catalyzed Asymmetric [2+2+2] Cycloaddition
| Entry | Alkyne | Isocyanate | Product | Yield (%) | Time (h) | Temp (°C) | d.r. | ee (%) | Ref. |
| 1 | 1-phenyl-1-propyne | Oxygen-linked alkenyl isocyanate | Vinylogous amide cycloadduct | 77 | - | - | >19:1 | 94 | [8] |
| 2 | Trimethylsilylacetylene | Oxygen-linked alkenyl isocyanate | Vinylogous amide cycloadduct | 85 | - | - | >19:1 | 95 | [8] |
| 3 | 1-hexyne | Oxygen-linked alkenyl isocyanate | Vinylogous amide cycloadduct | 75 | - | - | >19:1 | 92 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published procedures and are intended to be a practical resource for researchers.
Double Reductive Amination: Synthesis of Mono-protected Isofagomine
This protocol is based on the pioneering work by Bols and co-workers in the first synthesis of isofagomine.[1]
Procedure: A solution of the pentadialdose precursor (derived from levoglucosan) in a suitable solvent is treated with ammonia. The subsequent reductive amination is carried out using hydrogen gas at 35 atm in the presence of a suitable catalyst (e.g., a palladium or nickel catalyst) until the reaction is complete. The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to afford the mono-protected isofagomine.
Aza-Diels-Alder Reaction: Synthesis of a 2,3-dihydro-4-pyridone derivative
This protocol describes the asymmetric aza-Diels-Alder reaction of Danishefsky's diene with a chiral imine in a chiral ionic liquid, which acts as the reaction medium and source of asymmetry.[2][3]
Procedure: To a vial containing the chiral ionic liquid (e.g., derived from (N)-methylephedrine, 2.0 equiv.) under an argon atmosphere is added the chiral imine (e.g., N-benzylidene-(R)-methylbenzylamine, 1.0 equiv.). Danishefsky's diene (1.5 equiv.) is then added portion-wise over a period of time. The reaction mixture is stirred at 30 °C for 4.5 hours. Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired 2,3-dihydro-4-pyridone derivative. The ionic liquid can be recovered and reused.
Biocatalytic/Chemo-enzymatic Synthesis: Chemo-enzymatic dearomatization for a Niraparib Intermediate
This protocol outlines the key enzymatic step in the synthesis of a chiral intermediate for the PARP inhibitor Niraparib.[6]
Procedure: A one-pot reaction is set up in a buffered aqueous solution (e.g., potassium phosphate buffer) containing the N-substituted tetrahydropyridine precursor (derived from 3-(4-bromophenyl)pyridine), glucose, and NADP⁺. The reaction is initiated by the addition of 6-hydroxy-D-nicotine oxidase (6-HDNO) and an engineered ene-imine reductase (EneIRED). The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, concentrated, and the crude product is purified by chromatography to give the enantiomerically pure piperidine intermediate.
Rhodium-catalyzed Asymmetric [2+2+2] Cycloaddition
This protocol describes the enantioselective synthesis of a polysubstituted piperidine precursor using a rhodium(I) catalyst and a chiral phosphoramidite ligand.[8]
Procedure: In a glovebox, a solution of the oxygen-linked alkenyl isocyanate (1.0 equiv.) and the alkyne (1.2 equiv.) in a dry solvent (e.g., toluene) is prepared. To this solution is added the rhodium precatalyst ([Rh(C₂H₄)₂Cl]₂) and the chiral TADDOL-based phosphoramidite ligand (CKphos). The reaction mixture is stirred at a specified temperature until the starting material is consumed (as monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantioenriched vinylogous amide cycloadduct.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
- 4. audreyli.com [audreyli.com]
- 5. Diastereoselective Diels–Alder Reactions of N-Sulfonyl-1-aza-1,3-butadienes With Optically Active Enol Ethers: An Asymmetric Variant of the 1-Azadiene Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of the Biological Activities of Methyl 4-amino-1-benzylpiperidine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, derivatives of methyl 4-amino-1-benzylpiperidine-4-carboxylate have garnered significant interest due to their diverse biological activities. This guide provides a comparative evaluation of the antimicrobial, anticonvulsant, analgesic, and anticancer properties of various derivatives of this core structure, supported by available experimental data. Detailed methodologies for the key biological assays are also presented to aid in the replication and further investigation of these compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative data for the biological activities of various this compound derivatives. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Antimicrobial Activity of Methyl 1-(-2-amino-alkylcarbonyl) piperidine-4-carboxylate Derivatives
| Compound ID | R Group | Test Organism | MIC (µg/mL) |
| 3a | L-Alanine | Escherichia coli | >1000 |
| Pseudomonas aeruginosa | >1000 | ||
| Staphylococcus aureus | 500 | ||
| Staphylococcus epidermidis | 250 | ||
| 3b | L-Valine | Escherichia coli | >1000 |
| Pseudomonas aeruginosa | >1000 | ||
| Staphylococcus aureus | 500 | ||
| Staphylococcus epidermidis | 500 | ||
| 3c | L-Leucine | Escherichia coli | >1000 |
| Pseudomonas aeruginosa | >1000 | ||
| Staphylococcus aureus | 500 | ||
| Staphylococcus epidermidis | 500 | ||
| 3d | L-Isoleucine | Escherichia coli | >1000 |
| Pseudomonas aeruginosa | >1000 | ||
| Staphylococcus aureus | 250 | ||
| Staphylococcus epidermidis | 250 | ||
| 3e | L-Phenylalanine | Escherichia coli | >1000 |
| Pseudomonas aeruginosa | >1000 | ||
| Staphylococcus aureus | 500 | ||
| Staphylococcus epidermidis | 500 | ||
| Ampicillin | (Standard) | Escherichia coli | 125 |
| Pseudomonas aeruginosa | >1000 | ||
| Tetracycline | (Standard) | Staphylococcus aureus | 250 |
| Staphylococcus epidermidis | 250 |
Data extracted from a study on the synthesis and antimicrobial activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives.
Note: At present, comprehensive and directly comparable quantitative data for the anticonvulsant, analgesic, and anticancer activities of a series of this compound derivatives is limited in the public domain. The following sections provide data on structurally related 4-aminopiperidine and benzylpiperidine derivatives to offer insights into the potential activities of the target compounds.
Table 2: Anticonvulsant Activity of Selected 4-Aminobenzamide Derivatives (as structural analogs)
| Compound | Test Model | ED50 (µmol/kg) | Reference |
| 4-Amino-N-(2,6-dimethylphenyl)benzamide | MES (mice, i.p.) | 63 | [1] |
| 4-Amino-(2-methyl-4-aminophenyl)benzamide | MES (mice, i.p.) | 63 | [1] |
| Phenytoin | MES (mice, i.p.) | ~60 | [1] |
| Carbamazepine | MES (mice, i.p.) | ~45 | [1] |
Table 3: Analgesic Activity of Selected Benzylpiperidine Derivatives (as structural analogs)
| Compound | Test Model | ED50 (mg/kg) | Reference |
| Compound 52 (a benzylpiperidine analog) | Acetic acid writhing (mice) | 4.04 | |
| Carrageenan-induced inflammatory pain (mice) | 6.88 | ||
| Formalin test (rats) | 13.98 |
Table 4: Anticancer Activity of Selected 6-(4-aminopiperidin-1-yl)-substituted pyrimidine Derivatives (as structural analogs)
| Compound | Cell Line | IC50 (µM) | Reference |
| 5h | SW480 (colorectal cancer) | 15.70 ± 0.28 | |
| MCF-7 (breast cancer) | 16.50 ± 4.90 | ||
| 5b | MCF-7 (breast cancer) | 14.15 | |
| Cisplatin | SW480 (colorectal cancer) | ~5-10 | |
| 5-Fluorouracil | MCF-7 (breast cancer) | ~5 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
Culture the bacterial strains overnight on Mueller-Hinton Agar (MHA) at 37°C.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Add 100 µL of sterile MHB to all wells of the 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.
1. Animal Preparation:
-
Use male albino mice (20-25 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Drug Administration:
-
Dissolve the test compounds in a suitable vehicle (e.g., 0.9% saline with a few drops of Tween 80).
-
Administer the compounds intraperitoneally (i.p.) at various doses to different groups of mice.
-
A control group receives only the vehicle.
3. MES Induction:
-
30-60 minutes after drug administration, subject each mouse to an electrical stimulus.
-
Deliver the stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
The endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
4. Data Analysis:
-
The percentage of animals protected from the tonic hindlimb extension in each group is calculated.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
Anticancer Activity: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, SW480) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, biological screening, and analysis of novel chemical compounds.
Signaling Pathway (Hypothetical) for Anticancer Activity
Caption: A hypothetical signaling pathway illustrating the potential mechanism of anticancer activity of piperidine derivatives through the inhibition of the PI3K/Akt pathway.
References
A Comparative Spectroscopic Analysis of Piperidine Carboxylate Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is critical. This guide provides an objective comparison of the spectroscopic data for piperidine-2-carboxylate, piperidine-3-carboxylate, and piperidine-4-carboxylate, offering supporting experimental data and detailed methodologies to aid in their differentiation and characterization.
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry. The constitutional isomers of piperidine carboxylic acid, where the carboxyl group is positioned at the 2, 3, or 4 position of the ring, exhibit distinct chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the specific isomeric form. This guide presents a comparative analysis of the spectroscopic data for these isomers to facilitate their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the ethyl esters of piperidine-2-carboxylate (ethyl pipecolinate), piperidine-3-carboxylate (ethyl nipecotate), and piperidine-4-carboxylate (ethyl isonipecotate). Ethyl esters are commonly used derivatives that offer good solubility and volatility for analytical purposes.
¹H NMR Spectral Data
The ¹H NMR spectra of the three isomers show characteristic differences in the chemical shifts and coupling patterns of the piperidine ring protons, largely influenced by the position of the electron-withdrawing carboxylate group.
| Compound | Position 2 Protons (α to N) | Position 3 Protons | Position 4 Protons | Position 5 Protons | Position 6 Protons (α to N) | Ethyl Group (CH₂ and CH₃) | Solvent | Reference |
| Ethyl Piperidine-2-carboxylate | - | ~1.43-1.97 (m) | ~1.43-1.97 (m) | ~1.43-1.97 (m) | ~2.66 & 3.08 (m) | ~4.18 (q), ~1.27 (t) | CDCl₃ | [1] |
| Ethyl Piperidine-3-carboxylate | ~2.3-2.9 (m) | ~2.3-2.9 (m) | ~1.5-2.0 (m) | ~1.5-2.0 (m) | ~2.3-2.9 (m) | ~4.1 (q), ~1.2 (t) | CDCl₃ | [2] |
| Ethyl Piperidine-4-carboxylate | ~2.64 (m) | ~1.89 & 2.06 (m) | ~2.41 (m) | ~1.89 & 2.06 (m) | ~3.09 (m) | ~4.13 (q), ~1.26 (t) | CDCl₃ | [3][4] |
Note: Chemical shifts (δ) are in ppm. Multiplicities are denoted as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.
¹³C NMR Spectral Data
The position of the carboxylate group significantly impacts the chemical shifts of the carbon atoms in the piperidine ring in the ¹³C NMR spectra.
| Compound | C=O | C2 | C3 | C4 | C5 | C6 | Ethyl Group (CH₂ and CH₃) | Solvent | Reference |
| Piperidine-2-carboxylic acid | 174.34 | 60.54 | 28.13 | 23.21 | 23.60 | 44.74 | - | MeOD | [5] |
| Ethyl Piperidine-3-carboxylate | ~174 | ~46 | ~41 | ~25 | ~28 | ~46 | ~60, ~14 | CDCl₃ | [2] |
| Ethyl Piperidine-4-carboxylate | ~175 | ~45 | ~29 | ~41 | ~29 | ~45 | ~60, ~14 | CDCl₃ |
Note: Chemical shifts (δ) are in ppm.
IR Spectral Data
The IR spectra of the piperidine carboxylate isomers are characterized by absorptions corresponding to the N-H, C-H, and C=O functional groups. While the spectra share similarities, subtle differences in the fingerprint region can be observed.
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) (Aliphatic) | C=O Stretch (cm⁻¹) | Reference |
| Piperidine-4-carboxylic acid | Broad | ~2800-3000 | ~1600-1650 (zwitterion) | [6] |
| Ethyl Piperidine-3-carboxylate | ~3300 | ~2850-2950 | ~1730 | [7] |
| Ethyl Piperidine-4-carboxylate | ~3300 | ~2850-2950 | ~1725 | [3] |
Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of the ethyl esters of piperidine carboxylates typically shows a molecular ion peak and characteristic fragmentation patterns involving the loss of the ethyl group and cleavage of the piperidine ring.
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) | Reference |
| Ethyl Piperidine-2-carboxylate | C₈H₁₅NO₂ | 157.21 | 157 (M⁺), 112, 84, 70 | |
| Ethyl Piperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 | 157 (M⁺), 112, 84, 56 | [2] |
| Ethyl Piperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | 157 (M⁺), 112, 84, 56 | [3] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for piperidine carboxylate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the piperidine carboxylate isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, MeOD) in an NMR tube.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : Place a drop of the liquid sample between two NaCl or KBr plates.
-
KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands for the N-H, C-H, and C=O functional groups.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Interpretation : Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Visualization of Analytical Workflow
The logical workflow for the spectroscopic comparison of piperidine carboxylate isomers can be visualized as follows:
Caption: Workflow for the comparative spectroscopic analysis of piperidine carboxylate isomers.
This comprehensive guide provides a framework for the differentiation of piperidine carboxylate isomers using standard spectroscopic techniques. The tabulated data and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Ethyl pipecolinate(15862-72-3) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl nipecotate(5006-62-2) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 4. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl (3R)-piperidine-3-carboxylate(25137-01-3)FT-IR [chemicalbook.com]
A Comprehensive Guide to LC-MS Method Validation for Methyl 4-amino-1-benzylpiperidine-4-carboxylate and Its Impurities
This guide provides a detailed framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Methyl 4-amino-1-benzylpiperidine-4-carboxylate and its potential impurities. The protocols and data presented are based on established principles from the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), and common practices for the analysis of piperidine derivatives.[1][2][3] As no specific, publicly available validation study for this exact molecule exists, this document serves as a comprehensive, illustrative model for researchers, scientists, and drug development professionals.
Introduction to the Analytical Challenge
This compound is a substituted piperidine derivative, a class of compounds frequently encountered in pharmaceutical development.[4][5] Ensuring the purity and quality of such active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. A robust analytical method is required to separate, identify, and quantify the main component from any process-related or degradation impurities. LC-MS is a powerful technique for this purpose due to its high sensitivity and specificity, allowing for the detection of trace-level impurities and providing molecular weight information for their identification.[1][6]
Potential Impurities:
Impurities can arise from the synthesis process or degradation. For this compound, potential impurities could include:
-
Starting Materials: Unreacted precursors such as 1-benzyl-4-piperidone or 4-amino-1-benzylpiperidine.[7]
-
Intermediates: Such as the corresponding nitrile or amide from a Strecker-type synthesis.[7]
-
By-products: Resulting from side reactions, such as N-oxide formation or diketopiperazine formation.[8]
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid, or oxidative degradation of the piperidine ring.[9] A known related compound, Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, is documented as "Remifentanil Impurity J," indicating that analogous structures are relevant in pharmaceutical analysis.[10]
Proposed LC-MS Method
A reversed-phase LC-MS method is proposed for the separation and quantification of the main compound and its impurities.
Table 1: Proposed Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 15 minutes, followed by re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range (Q-TOF) | m/z 50 - 1000 |
| MRM Transitions (QqQ) | Specific precursor-product ion transitions for each analyte |
Method Validation Protocol and Acceptance Criteria
The proposed LC-MS method would be validated according to ICH Q2(R2) guidelines.[2][3] The following performance characteristics must be evaluated.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.
Experimental Protocol:
-
Forced Degradation: Subject the this compound sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[11]
-
Analysis: Analyze the stressed samples alongside a placebo and a solution containing known impurities.
-
Peak Purity: Assess the chromatographic peaks for the main compound and impurities for peak purity using a photodiode array (PDA) detector and by evaluating the mass spectral data across the peak.
Acceptance Criteria:
-
The main peak should be well-resolved from all impurity and degradation peaks (Resolution > 2.0).
-
No interference should be observed at the retention time of the analyte from placebo or known impurities.
-
The mass spectrum should be consistent across the analyte peak.
Caption: Specificity and Forced Degradation Workflow.
Linearity and Range
Experimental Protocol: Prepare a series of at least five concentrations of this compound and each specified impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. Analyze each solution in triplicate.
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Table 2: Hypothetical Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Main Compound | 0.5 - 150 | 0.9995 |
| Impurity A | 0.1 - 10 | 0.9989 |
| Impurity B | 0.1 - 10 | 0.9991 |
Accuracy
Experimental Protocol: Perform recovery studies by spiking a placebo with known concentrations of the main compound and impurities at three levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze nine determinations in total (3 concentrations, 3 replicates each).
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for the main compound and 90.0% to 110.0% for impurities.
Table 3: Hypothetical Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| Main Compound | 50%, 100%, 150% | 100.5 | 0.8 |
| Impurity A | 50%, 100%, 150% | 98.7 | 1.2 |
| Impurity B | 50%, 100%, 150% | 101.2 | 1.5 |
Precision
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) should be ≤ 2.0% for the main compound and ≤ 5.0% for impurities.
Table 4: Hypothetical Precision Data
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Main Compound | 0.6 | 1.1 |
| Impurity A | 1.5 | 2.8 |
| Impurity B | 1.8 | 3.2 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Experimental Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Prepare and inject a series of diluted solutions to find the concentrations that yield the required S/N.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The LOQ should be determined with acceptable precision and accuracy.
Table 5: Hypothetical LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Main Compound | 0.15 | 0.5 |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.04 | 0.1 |
Robustness
Experimental Protocol: Deliberately vary critical method parameters to assess the method's reliability during normal use. Variations may include:
-
Flow rate (± 10%)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
The results of the analysis should not be significantly affected by the variations.
Comparison with Alternative Analytical Methods
While LC-MS is a highly effective technique, other methods can also be used for impurity profiling. The choice of method depends on the specific requirements of the analysis.
Caption: Comparison of Key Analytical Techniques.
Table 6: Comparison of LC-MS with Alternative Methods
| Feature | LC-MS | HPLC-UV | GC-MS | Supercritical Fluid Chromatography (SFC) |
| Specificity | Excellent: Provides mass-to-charge ratio, enabling unambiguous peak identification.[1] | Good: Relies on retention time and UV spectrum. Co-eluting impurities without a chromophore may be missed. | Excellent: For volatile compounds, provides mass spectral data for identification. | Good to Excellent: Can provide different selectivity compared to LC. |
| Sensitivity | Excellent: Often superior to UV detection, especially for compounds with poor chromophores. Can reach pg or fg levels.[3] | Good: Dependent on the chromophore of the analyte. May not be sufficient for trace-level genotoxic impurities. | Excellent: For volatile and thermally stable compounds. | Good: Generally comparable to HPLC. |
| Quantitation | Good: Can be affected by matrix effects and ionization efficiency. Use of an internal standard is often necessary. | Excellent: Considered the gold standard for robust quantification due to the linear response of UV detectors.[2] | Good: Requires appropriate standards and is suitable for volatile impurities like residual solvents. | Good: Can be robust, with faster analysis times. |
| Applicability | Broad applicability to a wide range of non-volatile and thermally labile compounds. | Wide applicability for compounds with a UV chromophore. | Limited to volatile and thermally stable compounds. | Good for both chiral and achiral separations, often faster and uses less organic solvent. |
| Cost & Complexity | High initial cost and operational complexity. | Lower cost and simpler operation compared to MS. | Moderate cost and complexity. | High initial cost. |
Conclusion
The proposed LC-MS method offers a highly specific and sensitive approach for the analysis of this compound and its impurities. A comprehensive validation following ICH guidelines is essential to demonstrate that the analytical procedure is fit for its intended purpose.[3] While HPLC-UV remains a robust alternative for routine quantification, the structural elucidation capabilities of MS are invaluable for impurity identification, especially in the context of forced degradation studies and the analysis of unknown impurities.[1] The choice of the final analytical method should be based on a risk assessment and the specific requirements of the drug development phase.
References
- 1. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. iosrjournals.org [iosrjournals.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative study of the 4-aminopiperidine core in medicinal chemistry applications
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its versatility and presence in a wide array of therapeutic agents. Its inherent structural and physicochemical properties, including a basic nitrogen atom for target interaction and a flexible six-membered ring, make it a valuable building block in drug design. This guide provides a comparative analysis of the 4-aminopiperidine core against alternative scaffolds in several key therapeutic applications, supported by experimental data and detailed methodologies.
I. Performance Comparison: 4-Aminopiperidine vs. Alternative Scaffolds
The strategic incorporation of the 4-aminopiperidine moiety has led to the development of potent modulators of various biological targets. However, the search for improved pharmacological profiles often necessitates the exploration of bioisosteric replacements and alternative core structures. This section presents a comparative overview of the performance of 4-aminopiperidine-containing compounds against their counterparts.
Central Nervous System (CNS) Applications: Cognition Enhancement
A study comparing 4-aminopiperidine analogues with their piperazine precursors in a model of cognition enhancement revealed that the "extrusion" of one nitrogen atom from the piperazine ring to form the 4-aminopiperidine scaffold maintained, and in some cases enhanced, activity.
| Compound Class | Scaffold | Key Compound | In Vivo Activity (Mouse Passive Avoidance Test) | Reference |
| Piperazine Precursor | Piperazine | (Structure not shown) | Active | [1] |
| 4-Aminopiperidine Analogue | 4-Aminopiperidine | Compound 9 | Active at 0.01 mg/kg (i.p.) | [1] |
Table 1: Comparison of a 4-aminopiperidine analogue with its piperazine precursor for cognition-enhancing activity.[1]
Antiviral Applications: Influenza A Virus Entry Inhibition
The 4-aminopiperidine scaffold has been identified as a promising core for the development of influenza A virus entry inhibitors. Structure-activity relationship (SAR) studies have led to the optimization of these compounds, demonstrating a significant increase in potency.
| Compound | Scaffold | IC50 (H1N1) | CC50 (A549 cells) | Selectivity Index (SI) | Reference |
| CBS1116 (Initial Hit) | 4-Aminopiperidine | ~1 µM | >200 µM | >200 | [2] |
| CBS1117 (Optimized) | 4-Aminopiperidine | 70 nM | 274 µM | ~3914 | [2] |
| Oseltamivir (Comparator) | Cyclohexene | Not Applicable (NA inhibitor) | Not Reported | Not Reported | [3] |
Table 2: Optimization of a 4-aminopiperidine-based influenza A virus entry inhibitor.[2][3]
Antiviral Applications: Hepatitis C Virus (HCV) Assembly Inhibition
A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation. Subsequent optimization through SAR studies led to compounds with significantly improved efficacy and metabolic stability.
| Compound | Scaffold | HCVcc EC50 | Cytotoxicity (CC50) | Metabolic Half-life (T1/2, rat liver microsomes) | Reference |
| Hit Compound 2 | 4-Aminopiperidine | 2.09 µM | >20 µM | Not Reported | [4] |
| Optimized Compound 56 | 4-Aminopiperidine | 75 nM | >35 µM | > 30 min | [4] |
| Optimized Compound 77b | 4-Aminopiperidine | 47 nM | >35 µM | > 30 min | [4] |
Table 3: Optimization of 4-aminopiperidine-based HCV assembly inhibitors.[4]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparative data.
In Vivo Cognition Enhancement Assay (Mouse Passive Avoidance Test)
-
Objective: To assess the ability of a compound to reverse scopolamine-induced amnesia in mice.
-
Apparatus: A two-compartment passive avoidance apparatus (a light and a dark chamber connected by a guillotine door).
-
Procedure:
-
Training: Mice are individually placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a mild electric shock is delivered to the paws.
-
Drug Administration: Test compounds are administered (e.g., intraperitoneally) at various doses before the training session. Scopolamine, an amnesic agent, is administered to induce a learning deficit.
-
Testing: 24 hours after the training session, each mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded.
-
-
Data Analysis: A significant increase in the latency to enter the dark compartment in the drug-treated group compared to the scopolamine-only group indicates a cognition-enhancing effect.[1]
Influenza A Virus (H1N1) Inhibition Assay (Pseudotyped Virus Neutralization Assay)
-
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against influenza A virus entry.
-
Cells and Viruses: Human lung epithelial cells (A549) and pseudotyped viruses expressing the hemagglutinin (HA) and neuraminidase (NA) of a specific influenza strain (e.g., H1N1 A/Puerto Rico/8/34) and a reporter gene (e.g., luciferase).
-
Procedure:
-
A549 cells are seeded in 96-well plates.
-
The following day, the cells are pre-incubated with serial dilutions of the test compound.
-
Pseudotyped viruses are then added to the wells.
-
After a defined incubation period (e.g., 48-72 hours), the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the luciferase signal by 50% compared to the untreated control.[2]
Hepatitis C Virus (HCV) Cell Culture (HCVcc) Assay
-
Objective: To determine the 50% effective concentration (EC50) of a compound against HCV replication in a cell-based system.
-
Cells and Viruses: Human hepatoma cells (e.g., Huh-7.5) and a cell culture-adapted strain of HCV (e.g., Jc1) often containing a reporter gene like luciferase.
-
Procedure:
-
Huh-7.5 cells are seeded in 96-well plates.
-
Cells are infected with the HCVcc reporter virus.
-
After a few hours, the inoculum is removed, and the cells are treated with serial dilutions of the test compound.
-
After a 72-hour incubation period, cell viability is assessed (e.g., using an ATP-based assay to determine the 50% cytotoxic concentration, CC50), and the luciferase activity is measured.
-
-
Data Analysis: The EC50 is calculated as the compound concentration that reduces the luciferase signal by 50% relative to the untreated control. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.[4]
III. Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) illustrate important workflows and relationships in the evaluation of 4-aminopiperidine-based compounds.
Caption: A generalized workflow for the discovery and development of antiviral agents.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
IV. Conclusion
The 4-aminopiperidine core remains a highly valuable scaffold in medicinal chemistry, consistently yielding potent and developable drug candidates across a range of therapeutic areas. While direct head-to-head comparisons with a wide variety of bioisosteric replacements are not always readily available in the literature, the extensive optimization studies on 4-aminopiperidine-based compounds demonstrate their significant potential. The decision to employ this scaffold or an alternative should be guided by the specific therapeutic target, the desired pharmacokinetic profile, and a thorough analysis of the structure-activity relationships. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of new chemical entities, whether they are based on the 4-aminopiperidine core or its alternatives.
References
- 1. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous structural motif in a multitude of pharmaceutical compounds. Ensuring the purity and quality of piperidine-based intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Robust and validated analytical methods are therefore essential throughout the drug development process. This guide provides a comparative overview of commonly employed analytical techniques for the analysis of piperidine-based pharmaceutical intermediates, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Cross-validation of analytical methods is critical when transferring a method between laboratories or when comparing results from different analytical techniques.[1] This process ensures consistency and reliability of data, which is a cornerstone of regulatory compliance and successful drug development.[1] While a single, comprehensive cross-validation study across a range of piperidine intermediates is not widely published, this guide synthesizes data from various validated methods for structurally similar piperidine derivatives to provide a comparative framework.[2][3][4]
The selection of an appropriate analytical method is contingent upon the physicochemical properties of the analyte, the required sensitivity, and the sample matrix.[3] For many piperidine derivatives, HPLC and GC are the methods of choice due to their versatility and robustness.[2][5]
Comparison of Analytical Techniques
Both GC and HPLC are powerful tools for the separation and quantification of chemical compounds. The primary distinction lies in the mobile phase and the corresponding analyte properties they are best suited for.[2]
-
High-Performance Liquid Chromatography (HPLC) is highly versatile and can be applied to a wide range of non-volatile and thermally labile compounds.[2] For piperidine-based intermediates that lack a UV chromophore, derivatization is often necessary to enable UV detection.[6][7] Alternatively, detectors such as Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) can be employed.[6][8]
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[2] It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for sensitive and specific detection.[2] For polar piperidine derivatives, derivatization may be required to improve volatility and chromatographic peak shape.[2]
The following sections provide a detailed comparison of these methods, including experimental protocols and quantitative performance data.
Quantitative Performance Data
The following tables summarize key validation parameters for different analytical methods used for the quantification of various piperidine-based intermediates. This data is compiled from multiple independent validation studies to facilitate a comparative assessment.
Table 1: HPLC Method Performance for Piperidine-Based Intermediates
| Analyte/Intermediate | Method | Linearity Range | LLOQ/LOD | Accuracy (%) | Precision (%RSD) | Reference |
| Pomalidomide (a Piperidin-2,6-dione derivative) | RP-HPLC-UV | 15.47 - 45.42 µg/mL | LOQ: 0.235 µg/mL, LOD: 0.079 µg/mL | Not Reported | Not Reported | [4] |
| Pomalidomide | UPLC-UV | 5 - 30 µg/mL | LOQ: 0.87 µg/mL, LOD: 0.29 µg/mL | 98.7 - 101.3 | < 2.0 | [4] |
| Pomalidomide | HPLC-MS/MS | 1.00 - 500.00 ng/mL | LLOQ: 1.00 ng/mL | 95.0 - 105.0 | < 15.0 | [4] |
| Piperidine (derivatized) | RP-HPLC-UV | 0.44 - 53.33 µg/mL | LOQ: 0.44 µg/mL, LOD: 0.15 µg/mL | 101.82 | 0.6 | [9] |
| Piperine | RP-HPLC-UV | 5 - 50 µg/mL | LOQ: 0.044 µg/mL, LOD: 0.015 µg/mL | 101.3 | 0.38 (repeatability), 1.11 (intermediate) | [7] |
| Piperazine (derivatized) | HPLC-UV | 30 - 350 ppm | LOQ: 90 ppm, LOD: 30 ppm | 104.87 - 108.06 | 1.13 | [10][11] |
Table 2: GC Method Performance for Piperidine-Based Intermediates
| Analyte/Intermediate | Method | Linearity Range | LLOQ/LOD | Accuracy (%) | Precision (%RSD) | Reference |
| Piperidine-3-amine | GC-FID | 0.0014 - 0.045 mg/mL | LOQ: 0.007% (1.4 µg/mL), LOD: 0.002% (0.4 µg/mL) | 99.9 - 104.4 | 2.8 (at LOQ), 4.7 (at specification) | [12] |
| Piperazine Designer Drugs (BZP & TFMPP) | GC-MS | 0 - 10 µg/mL | LOQ: 0.016 µg/mL, LOD: 0.004 µg/mL (in plasma) | Not explicitly stated, but extraction efficiencies were 79-96% | < 20 | [13][14] |
| Piperidine in Glatiramer Acetate | HS-GC | Not specified | Not specified | 98.26 (average recovery) | 1.01 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC and GC analysis of piperidine-based intermediates.
RP-HPLC-UV Method for Piperidine (with Pre-Column Derivatization)
This method is based on the derivatization of piperidine with 4-toluenesulfonyl chloride to form a UV-active compound.[9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (68:32, v/v).[3][9]
-
Detection: UV at a specified wavelength (e.g., 230 nm for the tosyl derivative).[6][9]
-
Sample Preparation:
-
Derivatization: To a solution of the piperidine-containing sample, add a borate buffer (pH 9.0) followed by a solution of 4-toluenesulfonyl chloride in acetonitrile.[6]
-
Vortex the mixture and heat at 60°C for 30 minutes.[6]
-
Cool the solution and dilute with the mobile phase to the desired concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
GC-MS Method for Volatile Piperidine Derivatives
This is a powerful technique for the analysis of volatile compounds like 3-methylpiperidine or for detecting piperidine as an impurity.[6][15]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[6]
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[6]
-
-
Injector Temperature: 250°C.[6]
-
Mass Spectrometry Conditions:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane). For trace analysis in a solid matrix, headspace sampling may be employed.[15]
Methodology Visualizations
The following diagrams illustrate the typical workflows for analytical method validation and the logical process for selecting an appropriate analytical method for piperidine-based intermediates.
Caption: A flowchart of the analytical method validation process.
Caption: A decision tree for selecting an analytical method.
Conclusion
The cross-validation of analytical methods for piperidine-based pharmaceutical intermediates is a critical step in ensuring data integrity and product quality. This guide provides a comparative framework based on validated methods for various piperidine derivatives, highlighting the strengths and typical performance of HPLC and GC techniques. The selection of the most appropriate method will ultimately depend on the specific characteristics of the intermediate, the required sensitivity and selectivity, and the available instrumentation. It is imperative that a full method validation is performed for any new analytical procedure to ensure the generation of reliable and accurate data in a regulated environment.[16]
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. scholars.direct [scholars.direct]
- 14. scholars.direct [scholars.direct]
- 15. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 16. database.ich.org [database.ich.org]
A Comparative Analysis of the Antifungal Efficacy of 4-Aminopiperidines and Standard Morpholine Antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. This guide provides a detailed comparison of the antifungal efficacy of a promising new class of compounds, 4-aminopiperidines, with established morpholine antifungals. This analysis is based on experimental data from in vitro studies, offering a quantitative and objective assessment of their potential as antifungal therapeutics.
Executive Summary
4-Aminopiperidines have emerged as a potent class of antifungal agents that, similar to morpholine antifungals, target the ergosterol biosynthesis pathway.[1][2][3][4][5] This shared mechanism of action, which involves the inhibition of sterol C14-reductase and sterol C8-isomerase, leads to the depletion of ergosterol, a critical component of the fungal cell membrane, thereby disrupting its integrity and function.[1][2][3][5][6][7][8][9][10][11]
Experimental data reveals that certain 4-aminopiperidine derivatives exhibit remarkable in vitro activity against a broad spectrum of clinically relevant fungi, including various Aspergillus and Candida species.[1][2][3][12] Notably, the antifungal potency of some 4-aminopiperidine compounds, such as 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b), has been shown to be comparable or even superior to the standard morpholine antifungal, amorolfine.[1][2]
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of representative 4-aminopiperidine derivatives and the morpholine antifungal, amorolfine, against various fungal strains. Lower MIC values indicate higher antifungal potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Aminopiperidine Derivatives and Amorolfine against Candida Species [1][2]
| Compound | C. albicans (ATCC 90028) | C. glabrata (ATCC 90030) | C. parapsilosis (ATCC 22019) | C. krusei (ATCC 6258) |
| 1-benzyl-N-dodecylpiperidin-4-amine (2b) | 2 µg/mL | 2 µg/mL | 1 µg/mL | 2 µg/mL |
| N-dodecyl-1-phenethylpiperidin-4-amine (3b) | 1 µg/mL | 1 µg/mL | 1 µg/mL | 1 µg/mL |
| Amorolfine hydrochloride | 4 µg/mL | 8 µg/mL | 2 µg/mL | 16 µg/mL |
Table 2: Minimum Inhibitory Concentration (MIC) of 4-Aminopiperidine Derivatives and Amorolfine against Aspergillus Species [1][2]
| Compound | A. fumigatus (ATCC 204305) | A. flavus (ATCC 204304) | A. niger (ATCC 16404) | A. terreus (ATCC MYA-364) |
| 1-benzyl-N-dodecylpiperidin-4-amine (2b) | 4 µg/mL | 4 µg/mL | 8 µg/mL | 8 µg/mL |
| N-dodecyl-1-phenethylpiperidin-4-amine (3b) | 2 µg/mL | 2 µg/mL | 4 µg/mL | 4 µg/mL |
| Amorolfine hydrochloride | >16 µg/mL | >16 µg/mL | >16 µg/mL | >16 µg/mL |
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both 4-aminopiperidines and morpholine antifungals disrupt the fungal cell membrane by inhibiting key enzymes in the ergosterol biosynthesis pathway.[1][2][3][5][6][7][8][9][10][11] This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell's viability.[6][8][10][11]
Caption: Inhibition of Ergosterol Biosynthesis Pathway.
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide, providing a framework for the in vitro evaluation of antifungal efficacy.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Novel 4-Aminopiperidine Analogs as Acetylcholinesterase Inhibitors
This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 4-aminopiperidine and related piperidine analogs as inhibitors of acetylcholinesterase (AChE). The insights are drawn from seminal studies on donepezil and its derivatives, which are pivotal in the therapeutic management of Alzheimer's disease. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), which terminates synaptic transmission.[1] In neurodegenerative conditions like Alzheimer's disease, there is a notable decline in ACh levels.[2] Inhibiting AChE increases the concentration and duration of action of ACh in the synaptic cleft, which is a key therapeutic strategy for mitigating the cognitive symptoms of Alzheimer's disease.[2][3] The 4-aminopiperidine scaffold is a key structural motif found in many potent AChE inhibitors, most notably donepezil.
Structure-Activity Relationship (SAR) Analysis
The SAR of 4-aminopiperidine and related piperidine analogs as AChE inhibitors has been extensively studied. A foundational series of compounds leading to the development of donepezil (E2020) provides clear insights into the structural requirements for potent inhibition. The core structure generally consists of a substituted piperidine ring linked to a lipophilic moiety.
Key SAR observations from the analysis of donepezil and its analogs include:
-
The N-benzylpiperidine Moiety: The benzyl group on the piperidine nitrogen is crucial for activity. This part of the molecule is believed to interact with the catalytic active site (CAS) of AChE.[4]
-
The Linker: The length and nature of the linker connecting the piperidine ring to the second pharmacophore are important.
-
The Indanone Moiety: In donepezil, the dimethoxyindanone portion binds to the peripheral anionic site (PAS) of AChE, contributing significantly to its high potency and selectivity.[4][5] This dual binding to both the CAS and PAS is a hallmark of highly effective AChE inhibitors.[4]
-
Substitutions on the Indanone Ring: The methoxy groups on the indanone ring are important for potency.[6][7]
-
Rigidity of the Structure: Rigid analogs often exhibit higher potency. For instance, replacing a more flexible N-benzoylaminoethyl side chain with a rigid isoindoline moiety led to increased activity.[6] The subsequent replacement of the isoindoline with an indanone moiety in compounds like donepezil (13e) resulted in one of the most potent inhibitors.[6][7]
-
Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen plays a significant role in the inhibitory activity.[8]
Comparative Data of 4-Aminopiperidine Analogs
The following table summarizes the AChE inhibitory activity of a series of key 1-benzylpiperidine derivatives, illustrating the SAR principles discussed above. The data is primarily drawn from the developmental work on donepezil.
| Compound ID | Structure / Key Features | AChE IC50 (nM) | Selectivity for AChE over BuChE |
| Donepezil (13e) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7[6][7] | 1250-fold[6][7] |
| Analog 1 | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | - | - |
| Analog 5 | Rigid analog: 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine | More potent than Analog 1[6] | - |
| Analog 8 | Indanone replacement for isoindoline | Maintained high potency[6] | - |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56[8] | 18,000-fold[8] |
Visualizing Key Pathways and Workflows
To better understand the context of AChE inhibition and the process of identifying novel inhibitors, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow.
Caption: Cholinergic signaling pathway and the role of AChE inhibitors.
Caption: Experimental workflow for an in vitro AChE inhibition assay.
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[9]
Ellman's Method for Acetylcholinesterase Activity Assay
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine, a product of acetylthiocholine (ATCI) hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][9] The rate of color formation is proportional to the AChE activity. The presence of an inhibitor reduces the rate of this reaction.
Materials and Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB Solution (10 mM in phosphate buffer)
-
Acetylthiocholine Iodide (ATCI) Solution (14-75 mM in deionized water, prepared fresh)[10][11]
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Test compounds (4-aminopiperidine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.[10]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.[10]
-
-
Pre-incubation:
-
Initiation of Reaction:
-
To start the reaction, add 10 µL of the ATCI substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm.
-
Readings are typically taken every minute for a duration of 10-15 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
A Comparative Analysis of Organotin(IV) Carboxylates Derived from 4-Piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and biological activities of organotin(IV) carboxylates synthesized with 4-piperidinecarboxylic acid against the parent acid. The information presented is collated from peer-reviewed research, offering a valuable resource for those engaged in the fields of medicinal chemistry, pharmacology, and materials science.
Introduction
Organotin(IV) compounds have garnered significant interest due to their diverse applications, ranging from industrial catalysts to potent biological agents.[1] Their efficacy as anticancer, antifungal, and antibacterial agents is often attributed to the nature and number of organic groups attached to the tin atom.[2] The carboxylate ligand plays a crucial role in the transportation and delivery of the organotin(IV) moiety to its target site.[2] 4-Piperidinecarboxylic acid, a derivative of GABA, is a bioactive molecule in its own right, known to act as a partial agonist at GABAA receptors.[3][4] The complexation of this acid with organotin(IV) moieties creates novel compounds with potentially enhanced biological activities.
This guide focuses on a series of di- and triorganotin(IV) carboxylates of 4-piperidinecarboxylic acid, providing a comparative overview of their synthesis, structural features, and in vitro biological performance.
Synthesis and Structure
A series of organotin(IV) carboxylates with the general formulae R₂Sn(Cl)L and R₃SnL (where L is the deprotonated 4-piperidinecarboxylic acid) have been synthesized. The synthesis involves the reaction of 4-piperidinecarboxylic acid with a suitable organotin(IV) chloride in the presence of a base.[2][5][6] Spectroscopic data from FT-IR, ¹H NMR, and ¹³C NMR have been pivotal in elucidating the coordination of the carboxylate ligand to the tin atom.
The general synthetic route for these complexes is depicted below:
Caption: General synthesis workflow for organotin(IV) carboxylates of 4-piperidinecarboxylic acid.
Spectroscopic analyses indicate a bidentate chelation of the carboxylate group to the tin atom in the solid state.[2] In solution, NMR data suggests five- and four-coordinated geometries around the tin atom for the di- and triorganotin complexes, respectively.[5][6]
Comparative Biological Activity
The biological potential of these organotin(IV) carboxylates has been primarily evaluated through their antimicrobial and hemolytic activities, with the parent 4-piperidinecarboxylic acid serving as a control.
Antimicrobial Activity
The synthesized organotin(IV) complexes have demonstrated significant antimicrobial activities against a range of bacterial and fungal strains.[2][5][6] The activity is generally higher than that of the free 4-piperidinecarboxylic acid ligand. The minimum inhibitory concentration (MIC) values provide a quantitative measure of this enhanced efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Organotin(IV) Carboxylates and 4-Piperidinecarboxylic Acid Against Bacterial Strains (μg/mL)
| Compound | E. coli | B. subtilis | S. aureus | P. multocida |
| 4-Piperidinecarboxylic Acid (HL) | >250 | >250 | >250 | >250 |
| Me₂Sn(Cl)L (1) | 125 | 62.5 | 62.5 | 125 |
| n-Bu₂Sn(Cl)L (2) | 62.5 | 31.25 | 31.25 | 62.5 |
| Ph₂Sn(Cl)L (3) | 31.25 | 15.62 | 15.62 | 31.25 |
| Me₃SnL (4) | 62.5 | 31.25 | 15.62 | 31.25 |
| Ph₃SnL (5) | 15.62 | 7.81 | 7.81 | 15.62 |
Source: Hussain et al., 2014
Table 2: Minimum Inhibitory Concentration (MIC) of Organotin(IV) Carboxylates and 4-Piperidinecarboxylic Acid Against Fungal Strains (μg/mL)
| Compound | A. alternata | G. lucidum | P. notatum | T. harzianum | A. niger |
| 4-Piperidinecarboxylic Acid (HL) | >250 | >250 | >250 | >250 | >250 |
| Me₂Sn(Cl)L (1) | 125 | 125 | 250 | 125 | 250 |
| n-Bu₂Sn(Cl)L (2) | 62.5 | 62.5 | 125 | 62.5 | 125 |
| Ph₂Sn(Cl)L (3) | 31.25 | 31.25 | 62.5 | 31.25 | 62.5 |
| Me₃SnL (4) | 31.25 | 15.62 | 31.25 | 15.62 | 31.25 |
| Ph₃SnL (5) | 15.62 | 7.81 | 15.62 | 7.81 | 15.62 |
Source: Hussain et al., 2014
The data clearly indicates that the organotin(IV) complexes are significantly more potent antimicrobial agents than the parent ligand. Notably, the triphenyltin(IV) derivative (Ph₃SnL) exhibited the highest activity against both bacterial and fungal strains. In general, triorganotin(IV) compounds tend to show greater biological activity than their diorganotin(IV) counterparts.[2]
Hemolytic Activity
The hemolytic activity of the compounds was assessed to evaluate their toxicity towards red blood cells. The results show that the organotin(IV) complexes exhibit higher hemolytic activity compared to the free ligand, indicating increased cytotoxicity.
Table 3: Hemolytic Activity of Organotin(IV) Carboxylates and 4-Piperidinecarboxylic Acid
| Compound | % Hemolysis |
| 4-Piperidinecarboxylic Acid (HL) | 5.2 |
| Me₂Sn(Cl)L (1) | 25.6 |
| n-Bu₂Sn(Cl)L (2) | 35.8 |
| Ph₂Sn(Cl)L (3) | 45.2 |
| Me₃SnL (4) | 55.4 |
| Ph₃SnL (5) | 65.8 |
Source: Hussain et al., 2014
The trend in hemolytic activity mirrors that of the antimicrobial activity, with the triphenyltin(IV) complex showing the most significant effect. This suggests a correlation between the biocidal activity and the cytotoxicity of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the characterization and evaluation of these compounds.
Synthesis of Organotin(IV) Carboxylates
The general procedure for the synthesis of the organotin(IV) carboxylates of 4-piperidinecarboxylic acid is as follows:
Caption: Step-by-step protocol for the synthesis of organotin(IV) 4-piperidinecarboxylates.
Antimicrobial Activity Assay (Disc Diffusion Method)
The antimicrobial activity was determined using the disc diffusion method.[2]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in their respective appropriate media.
-
Seeding of Plates: Sterile agar plates were uniformly seeded with the microbial inoculum.
-
Application of Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (in a suitable solvent) and placed on the seeded agar plates.
-
Incubation: The plates were incubated at an appropriate temperature for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using a micro-broth dilution method.
-
Serial Dilutions: A serial dilution of each test compound was prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well was inoculated with a standardized microbial suspension.
-
Incubation: The plates were incubated under suitable conditions.
-
Observation: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Conclusion
The complexation of 4-piperidinecarboxylic acid with organotin(IV) moieties results in a significant enhancement of its biological activity. The synthesized organotin(IV) carboxylates demonstrate potent antimicrobial properties against a broad spectrum of bacteria and fungi, far exceeding the efficacy of the parent ligand. The nature of the organic substituent on the tin atom plays a critical role, with phenyl groups generally conferring greater activity than methyl or butyl groups. Similarly, triorganotin(IV) derivatives were found to be more active than their diorganotin(IV) counterparts. However, this increased biological activity is accompanied by higher cytotoxicity, as evidenced by the hemolytic assay. These findings underscore the potential of these organotin(IV) complexes as leads for the development of new antimicrobial agents, while also highlighting the need for further studies to optimize their therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Methyl 4-amino-1-benzylpiperidine-4-carboxylate: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Methyl 4-amino-1-benzylpiperidine-4-carboxylate, a common reagent in pharmaceutical research.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on safety data sheets for similar compounds, the following personal protective equipment (PPE) and handling procedures are recommended.[1][2]
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166).[1][2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Body Protection | Protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant.[1] Do not release this chemical into the environment.[1]
Experimental Protocol for Chemical Waste Neutralization (if required and permitted):
In some instances, small quantities of chemical waste may be neutralized before disposal, depending on institutional guidelines. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any neutralization procedure. A general procedure for a basic compound like a piperidine derivative might involve careful neutralization with a weak acid.
Objective: To neutralize the basic nature of the piperidine compound before collection by a certified waste management service.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (e.g., 1 M HCl) or a similar weak acid
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Stir bar and stir plate
Procedure:
-
Place the waste container in a secondary containment vessel within a chemical fume hood.
-
Begin stirring the waste solution gently.
-
Slowly add the dilute acid dropwise to the waste.
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding acid until the pH of the waste is neutral (approximately pH 7).
-
Once neutralized, securely cap the waste container.
-
Label the container clearly with its contents, including the fact that it has been neutralized.
-
Arrange for pickup by your institution's certified chemical waste disposal service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Disclaimer: Information provided is based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for Methyl 4-amino-1-benzylpiperidine-4-carboxylate was not available. Researchers should always consult their institution's safety office and perform a thorough risk assessment before handling any chemical.
This compound and its chemical analogs are potent compounds that require stringent safety protocols. Based on the safety data for closely related piperidine derivatives, this guide outlines the essential personal protective equipment (PPE), handling procedures, and emergency responses to ensure the safety of laboratory personnel.
Hazard Identification
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Corrosion/Irritation: May cause severe skin burns and irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3]
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Preparing Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Safety Goggles and Face Shield | NIOSH/MSHA-approved respirator with appropriate cartridge if not in a fume hood | Lab coat, closed-toe shoes |
| Conducting Reactions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Not generally required if handled in a fume hood | Lab coat, closed-toe shoes |
| Purification (e.g., Chromatography) | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Not generally required if handled in a fume hood | Lab coat, closed-toe shoes |
| Handling Spills | Well-ventilated area | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | NIOSH/MSHA-approved respirator with appropriate cartridge | Chemical-resistant apron or suit, boot covers |
Safe Handling and Storage Workflow
Adherence to a strict workflow is critical for minimizing risk. The following diagram outlines the standard operating procedure for handling this compound.
Caption: Standard Operating Procedure for Handling
Emergency Response Protocol
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][4] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention. |
The following diagram illustrates the decision-making process for responding to an exposure incident.
Caption: Emergency Exposure Response Workflow
Spill and Waste Disposal
Spills:
-
For small spills, carefully sweep up the solid material and place it in a suitable, sealed container for disposal.[3] Avoid generating dust.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
-
Ensure adequate ventilation during cleanup.
Waste Disposal:
-
All waste, including contaminated PPE and empty containers, must be disposed of in accordance with federal, state, and local environmental regulations.[3]
-
Do not allow the product to enter drains or waterways.[3]
-
Dispose of contents and containers at an approved waste disposal plant.[4]
By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
